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  • Product: ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
  • CAS: 1260659-38-8

Core Science & Biosynthesis

Foundational

"ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate" synthesis from ethyl (ethoxymethylene)cyanoacetate

A Comprehensive Technical Guide to the Synthesis of Ethyl 4-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate An In-depth Analysis for Chemical Researchers and Drug Development Professionals Executive Summary The pyrazole nucleus...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Technical Guide to the Synthesis of Ethyl 4-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate

An In-depth Analysis for Chemical Researchers and Drug Development Professionals

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents.[1][2] Among its many derivatives, ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate stands out as a highly versatile and valuable building block for the synthesis of complex bioactive molecules, particularly in the realm of kinase inhibitors and other targeted therapies.[1][3] This guide provides a detailed, mechanistically-grounded exploration of its synthesis from ethyl (ethoxymethylene)cyanoacetate and methylhydrazine. We will delve into the causality behind experimental choices, present a robust and reproducible protocol, and discuss the critical parameters that govern the reaction's success, offering a field-proven perspective for researchers in drug discovery and development.

Introduction: The Strategic Importance of the 4-Aminopyrazole Scaffold

Heterocyclic compounds containing the pyrazole moiety are of immense interest due to their diverse and significant biological properties.[1] Marketed drugs such as Celecoxib (an anti-inflammatory), Sildenafil (Viagra), and Crizotinib (an anti-cancer agent) underscore the pharmacological value of this scaffold.[1] The 5-aminopyrazole subclass, in particular, serves as a crucial starting point for creating fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which are known to exhibit potent biological activities, including the inhibition of critical cellular kinases.[1][2]

The target molecule of this guide, ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, is not merely a compound but a strategic intermediate. Its structure features three key points for further chemical elaboration: the amino group, the ester, and the pyrazole ring itself. This trifecta of functionality allows chemists to readily construct libraries of complex derivatives in the search for new drug candidates.[2][3] Understanding its synthesis is therefore a fundamental capability for any research program focused on these therapeutic areas.

The Core Synthesis: A Mechanistic Dissection

The formation of the 4-aminopyrazole ring from ethyl (ethoxymethylene)cyanoacetate (EMCA) and methylhydrazine is a classic example of a cyclocondensation reaction. The process is efficient and proceeds through a logical sequence of nucleophilic attack, elimination, and intramolecular cyclization.[4][5]

Key Reactants:

  • Ethyl (ethoxymethylene)cyanoacetate (EMCA, CAS 94-05-3): This molecule is a highly versatile C3 synthon. Its structure features an electron-deficient double bond activated by two electron-withdrawing groups (cyano and ester), making it an excellent Michael acceptor.[5][6]

  • Methylhydrazine (CAS 60-34-4): A substituted hydrazine that provides the two nitrogen atoms required for the pyrazole core. It is an asymmetric nucleophile, and the initial attack occurs from the more sterically accessible and electronically available terminal nitrogen atom.

The reaction mechanism can be elucidated in four principal steps:

  • Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of methylhydrazine onto the electron-poor β-carbon of the EMCA double bond. This is a classic Michael-type addition.

  • Elimination of Ethanol: The resulting intermediate rapidly eliminates the ethoxy group, facilitated by the formation of a stable C=N double bond, to yield a substituted hydrazine intermediate.

  • Intramolecular Cyclization: This is the key ring-forming step. The second nitrogen atom of the hydrazine moiety performs a nucleophilic attack on the carbon of the nitrile group. This intramolecular reaction is favored due to the proximity of the reacting centers.[4]

  • Tautomerization: The five-membered ring formed is an iminopyrazole, which is non-aromatic. It undergoes a rapid tautomerization to achieve the stable, aromatic 4-aminopyrazole system, which is the thermodynamic driving force for the final step of the reaction.

The following diagram illustrates this mechanistic pathway:

Reaction_Mechanism Mechanism of Pyrazole Formation EMCA Ethyl (ethoxymethylene)cyanoacetate (EMCA) Intermediate1 Michael Adduct (Intermediate I) EMCA->Intermediate1 1. Nucleophilic    Attack MeNHNH2 Methylhydrazine MeNHNH2->Intermediate1 Intermediate2 Hydrazone Intermediate (Intermediate II) Intermediate1->Intermediate2 2. Elimination    of EtOH Intermediate3 Iminopyrazole Intermediate (Non-aromatic) Intermediate2->Intermediate3 3. Intramolecular    Cyclization Product Ethyl 4-amino-1-methyl-1H- pyrazole-5-carboxylate Intermediate3->Product 4. Tautomerization    (Aromatization)

Caption: Reaction mechanism for the synthesis of the target pyrazole.

Experimental Protocol: A Self-Validating Workflow

This protocol synthesizes information from established procedures to provide a reliable and reproducible method.[7][8] A self-validating workflow includes not only the reaction but also the necessary purification and characterization steps to confirm the identity and purity of the final product.

3.1 Materials and Reagents

ReagentCAS NumberMolecular FormulaNotes
Ethyl (ethoxymethylene)cyanoacetate94-05-3C₈H₁₁NO₃Also known as Ethyl 2-cyano-3-ethoxyacrylate
Methylhydrazine (40% aq. solution)60-34-4CH₆N₂Handle with care, toxic and corrosive
Toluene or Ethanol (Reagent Grade)108-88-3C₇H₈Solvent
Chilled Water (Deionized)7732-18-5H₂OFor washing

3.2 Reaction Setup and Procedure

  • Reactor Charging: To a clean, dry reactor equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add ethyl (ethoxymethylene)cyanoacetate (1.0 eq).

  • Solvent Addition: Add the chosen solvent (Toluene or Ethanol, approx. 2-3 mL per gram of EMCA). Stir the mixture until the EMCA is fully dissolved.[7][8]

  • Reagent Addition: Begin dropwise addition of the methylhydrazine solution (1.0 - 1.1 eq) to the stirred solution. Causality: A controlled, dropwise addition is critical. The initial reaction is exothermic, and rapid addition can lead to an uncontrolled temperature increase and potential side reactions. Maintain the temperature between 20-30°C during the addition using a chilled water bath if necessary.[7]

  • Initial Stirring: After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours. This ensures the initial addition-elimination step proceeds to completion before heating.[7]

  • Reflux: Gradually heat the reaction mixture to reflux temperature (approx. 110°C for Toluene, 78°C for Ethanol) and maintain reflux for 2-16 hours.[7][8] Causality: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and subsequent aromatization, which are slower steps than the initial addition. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Once the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to room temperature. Further cool the mixture to 0-10°C in an ice bath to maximize the precipitation of the product.[7]

3.3 Work-up and Purification

  • Filtration: Collect the precipitated solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of chilled solvent (the same used for the reaction) followed by chilled water to remove any unreacted starting materials and salts.

  • Drying: Dry the purified solid product under vacuum at 40-50°C to a constant weight.

  • Recrystallization (Optional): For obtaining a highly pure product, recrystallization from a suitable solvent like ethanol can be performed.

3.4 Characterization To validate the synthesis, the final product should be characterized using standard analytical techniques:

  • ¹H NMR: To confirm the presence of the methyl, ethyl, and amino protons and the pyrazole ring proton in the correct chemical environment and integration.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₇H₁₁N₃O₂, MW: 169.18 g/mol ).[9]

  • Infrared (IR) Spectroscopy: To identify key functional groups like N-H stretches (amine), C=O stretch (ester), and C≡N (if any starting material remains).

Process Optimization and Key Parameters

The efficiency and yield of this synthesis are governed by several key parameters. Understanding these variables allows for robust optimization and scale-up.

ParameterOptions / RangeImpact and Rationale
Solvent Toluene, EthanolToluene: Higher reflux temperature can shorten reaction times.[7] Ethanol: A greener solvent, product may have better solubility for recrystallization. The choice may depend on scale and desired workup procedure.[8]
Temperature 20-30°C (addition), RefluxAddition: Controlling the initial exotherm is crucial for safety and preventing side-product formation.[7] Reflux: Necessary to drive the cyclization and aromatization steps to completion.
Reaction Time 2 - 16 hoursInsufficient time leads to incomplete conversion. Excessive time can lead to degradation. Optimal time should be determined by reaction monitoring (e.g., TLC, HPLC).[7][8]
Stoichiometry 1.0 - 1.1 eq MeNHNH₂A slight excess of methylhydrazine can help drive the reaction to completion, but a large excess can complicate purification.

Applications in Drug Development: A Gateway to Advanced Molecules

The synthesized ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a strategic precursor for more complex, high-value molecules. The amino group can be acylated, alkylated, or used in condensation reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.[1] This versatility allows it to serve as a foundational piece in the assembly of targeted therapeutics.

Workflow Role as a Key Intermediate Start Ethyl (ethoxymethylene)cyanoacetate + Methylhydrazine Target Ethyl 4-amino-1-methyl-1H- pyrazole-5-carboxylate (Key Intermediate) Start->Target Cyclocondensation Step1 Hydrolysis / Amidation (at Ester) Target->Step1 Step2 Acylation / Condensation (at Amine) Target->Step2 Final Advanced Bioactive Molecules (e.g., Kinase Inhibitors) Step1->Final Step2->Final

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Exploratory

Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate: The Pyrazolo[4,3-d]pyrimidine Scaffold

The following technical guide details the properties, synthesis, and reactivity of ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate , a critical building block in medicinal chemistry. Technical Whitepaper & Reactivity Gu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and reactivity of ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate , a critical building block in medicinal chemistry.

Technical Whitepaper & Reactivity Guide

Executive Summary

Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS: 1431965-00-2, HCl salt) is a specialized heterocyclic scaffold primarily used as the precursor to pyrazolo[4,3-d]pyrimidines .[1][2] This bicyclic system forms the core of the PDE5 inhibitor class (e.g., Sildenafil/Viagra) and emerging kinase inhibitors (e.g., IRAK4, EGFR).

Critical Isomer Distinction: Researchers must distinguish this molecule from its more common isomer, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Allopurinol-type precursor).

  • 4-Amino-5-Carboxylate (Target): Yields pyrazolo[4,3-d]pyrimidines (Nitrogen bridge at 7-position relative to pyrazole).

  • 5-Amino-4-Carboxylate (Common): Yields pyrazolo[3,4-d]pyrimidines (Nitrogen bridge at 1-position relative to pyrazole).

This guide focuses exclusively on the 4-amino-5-carboxylate isomer.

Chemical Profile & Properties[2][3][4][5][6][7][8]

PropertyData
IUPAC Name Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
Common ID Sildenafil Intermediate (Des-propyl)
CAS Number 1431965-00-2 (HCl salt); 1260659-38-8 (Free base)
Molecular Formula C₇H₁₁N₃O₂ (Free base)
Molecular Weight 169.18 g/mol (Free base); 205.64 g/mol (HCl salt)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Calculated) ~3.5 (Amine conjugate acid)
Key Functional Groups Primary Amine (C4), Ethyl Ester (C5), N-Methyl Pyrazole

Synthesis & Production

Unlike the 5-amino-4-carboxylate isomer, which is accessible via simple condensation of hydrazines with ethoxymethylene cyanoacetate, the 4-amino-5-carboxylate requires a regioselective nitration-reduction sequence.

Synthetic Workflow (Graphviz)

Synthesis SM Ethyl 1-methyl-1H- pyrazole-5-carboxylate Inter Ethyl 1-methyl-4-nitro- 1H-pyrazole-5-carboxylate SM->Inter HNO3, H2SO4 (Nitration) Product Ethyl 4-amino-1-methyl- 1H-pyrazole-5-carboxylate Inter->Product H2, Pd/C or SnCl2/HCl (Reduction)

Figure 1: Synthetic route to the target scaffold via regioselective nitration.[3]

Detailed Protocol

Step 1: Nitration

  • Reagents: Fuming nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).

  • Procedure: Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate in conc. H₂SO₄ at 0°C. Add fuming HNO₃ dropwise, maintaining temperature <10°C. Stir at room temperature for 3–5 hours.

  • Workup: Pour onto crushed ice. The nitro-ester precipitates as a solid. Filter, wash with water, and dry.

  • Mechanism: Electrophilic aromatic substitution occurs preferentially at the C4 position, as C3 and C5 are blocked or sterically hindered, and C4 is the most electron-rich position available on the pyrazole ring.

Step 2: Reduction

  • Reagents: 10% Palladium on Carbon (Pd/C), Hydrogen gas (H₂), Ethanol.

  • Procedure: Suspend the nitro intermediate in ethanol. Add Pd/C (10 wt%). Hydrogenate at 30–50 psi for 4–6 hours.

  • Purification: Filter through Celite to remove catalyst. Concentrate filtrate. The product is often isolated as the hydrochloride salt by adding HCl/dioxane to improve stability.

Reactivity & Applications

The core value of this molecule lies in its ability to cyclize into bicyclic heteroaromatics. The adjacent amine (C4) and ester (C5) groups function as a "linchpin" for forming the pyrimidine ring.

Reactivity Map (Graphviz)

Reactivity Core Ethyl 4-amino-1-methyl- 1H-pyrazole-5-carboxylate PyrazoloPyrim Pyrazolo[4,3-d]pyrimidin-7-one (Sildenafil Core) Core->PyrazoloPyrim + Formamidine Acetate Reflux/EtOH Dione Pyrazolo[4,3-d]pyrimidine- 5,7-dione Core->Dione + Urea Fusion/200°C Amide 4-Amido-pyrazole Derivative Core->Amide + R-COCl / Et3N (Acylation)

Figure 2: Divergent synthesis pathways from the amino-ester scaffold.

Key Transformation: Cyclization to Pyrazolo[4,3-d]pyrimidine

This reaction constructs the PDE5 inhibitor skeleton.

Protocol:

  • Reactants: Target amino-ester (1.0 eq), Formamidine acetate (1.5–2.0 eq).

  • Solvent: Ethanol or n-Butanol.

  • Conditions: Reflux (80–110°C) for 6–12 hours.

  • Mechanism:

    • Step A: Nucleophilic attack of the C4-amine on the formamidine carbon.

    • Step B: Elimination of ammonia to form the intermediate amidine.

    • Step C: Intramolecular nucleophilic attack of the amidine nitrogen on the C5-ester carbonyl.

    • Step D: Loss of ethanol to aromatize the pyrimidinone ring.

Result: 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.[4]

Medicinal Chemistry Applications[2]
  • PDE5 Inhibitors: The scaffold is structurally homologous to Sildenafil (Viagra), Vardenafil, and Udenafil. The 3-position (unsubstituted in this molecule) is typically propylated in the commercial drugs, but this "des-propyl" analog allows for structure-activity relationship (SAR) exploration at the C3 position via C-H activation or halogenation.

  • Kinase Inhibitors: Derivatives of this scaffold are investigated for inhibiting IRAK4 (Interleukin-1 Receptor Associated Kinase 4) and EGFR (Epidermal Growth Factor Receptor), particularly in oncology and immunology.

  • Acute Lung Injury (ALI): Recent studies (e.g., J. Enzyme Inhib.[5] Med. Chem. 2019) identify pyrazolo[4,3-d]pyrimidines derived from this scaffold as potent inhibitors of LPS-induced NO production.

Safety & Handling

  • Signal Word: Warning.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C (Refrigerate). Hygroscopic; keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation of the amine.

References

  • BenchChem. Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride | 1431965-00-2.[1][2] Link

  • National Institutes of Health (PubChem). Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. Link

  • Jiang, M., et al. (2019).[6] "Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1121-1130.[5] Link

  • Pfizer Inc. (1998). "Process for the preparation of pyrazolopyrimidinones." US Patent 5,250,534. (Describes the core nitration/reduction route for the Sildenafil scaffold).
  • BLD Pharm. Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride MSDS. Link

Sources

Foundational

"ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate" CAS number 31037-02-2

The following technical guide is structured as a high-level monograph for drug development professionals. Editorial Note on Chemical Identity: The CAS number 31037-02-2 corresponds to Ethyl 5-amino-1-methyl-1H-pyrazole-4...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug development professionals.

Editorial Note on Chemical Identity: The CAS number 31037-02-2 corresponds to Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate .[1][2][3][4][5] Note: The user prompt utilized the nomenclature "4-amino...5-carboxylate". In standard IUPAC pyrazole numbering, the CAS 31037-02-2 defines the isomer where the amino group is at position 5 and the ester at position 4. This guide adheres to the chemically accurate structure linked to the provided CAS to ensure experimental validity and safety.

CAS Registry Number: 31037-02-2 Role: Advanced Heterocyclic Intermediate for Kinase & Phosphodiesterase Inhibitor Synthesis

Executive Summary

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS 31037-02-2) is a critical pharmacophore building block used primarily in the construction of fused bicyclic heteroaromatic systems. Unlike its regioisomer (the Sildenafil intermediate ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate), this 5-amino-4-carboxylate scaffold is the primary precursor for pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines .

These fused systems are bioisosteres of purines and are extensively utilized in the development of:

  • Kinase Inhibitors: Targeting Src, Abl, and CDK pathways.[6]

  • Antivirals/Antimetabolites: Functioning as nucleoside analogs.

  • Biophysical Probes: Due to the planar, electron-rich nature of the resulting fused rings.

This guide details the physiochemical profile, validated synthetic utility, and downstream cyclization protocols for this specific isomer.

Physiochemical & Structural Profile

The regiochemistry of the pyrazole ring is pivotal. In CAS 31037-02-2, the ortho-disposition of the amino and ester groups allows for rapid condensation with electrophiles to close a second ring.

PropertyDataRelevance to Protocol
IUPAC Name Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateDefines regiochemistry (Amino @ C5, Ester @ C4).
Molecular Formula C₇H₁₁N₃O₂Stoichiometry calculations.
Molecular Weight 169.18 g/mol Yield determination.
Appearance White to off-white crystalline solidPurity indicator (yellowing suggests oxidation).
Melting Point 96–100 °CValidation of identity; sharp mp indicates high purity.
Solubility DMSO, Methanol, DCM; Low in WaterUse polar organic solvents for reactions.
pKa (Amino) ~2.5–3.5 (Predicted)Weakly basic; requires non-acidic conditions for nucleophilic attack.
Storage 2–8 °C, Inert Atmosphere (Ar/N₂)The primary amine is susceptible to oxidative degradation.

Synthetic Utility & Mechanism

Core Synthetic Logic

The value of CAS 31037-02-2 lies in its "push-pull" electronic structure. The amino group at C5 is electron-donating, making the ring nucleophilic, while the ester at C4 is electron-withdrawing, activating the adjacent positions for cyclization.

Primary Synthesis (Upstream)

The industrial preparation typically involves the regioselective condensation of ethyl (ethoxymethylene)cyanoacetate with methylhydrazine .

  • Regioselectivity Control: The more nucleophilic nitrogen of methylhydrazine (

    
    ) attacks the 
    
    
    
    -carbon of the acrylate. The subsequent cyclization favors the formation of the 5-amino-1-methyl isomer (CAS 31037-02-2) over the 3-amino isomer.
Downstream Applications (Scaffold Construction)

The most common application is the synthesis of the Pyrazolo[3,4-d]pyrimidine core. This mimics the Adenine scaffold found in ATP, making it an ideal template for ATP-competitive kinase inhibitors.

Mechanistic Pathway Visualization

The following diagram illustrates the synthesis of the intermediate and its conversion into a fused bicyclic system.

G cluster_0 Regioselective Synthesis Start Ethyl (ethoxymethylene) cyanoacetate Intermediate CAS 31037-02-2 (5-Amino-4-carboxylate) Start->Intermediate Condensation (EtOH, Reflux) Reagent Methylhydrazine Reagent->Intermediate Product Pyrazolo[3,4-d]pyrimidine Scaffold Intermediate->Product Annulation (High Temp) Cyclizer Formamide / Urea (Cyclization Agent) Cyclizer->Product

Figure 1: Synthetic workflow from acyclic precursors to the fused pyrazolo-pyrimidine pharmacophore.

Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidine-4(5H)-one

Objective: Convert CAS 31037-02-2 into a bicyclic kinase inhibitor core. Scale: 10 mmol basis.

Materials
  • Precursor: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.69 g, 10 mmol).

  • Reagent: Formamide (10 mL, excess).

  • Catalyst: Ammonium acetate (0.1 g) (Optional, to accelerate reaction).

  • Solvent: None (Neat reaction) or DMF if solubilization is difficult.

Methodology
  • Setup: Charge a 50 mL round-bottom flask with the pyrazole carboxylate (CAS 31037-02-2) and formamide.

  • Reaction: Heat the mixture to 180–190 °C in an oil bath.

    • Mechanistic Insight: High temperature is required to drive the formation of the amide bond followed by the dehydration-cyclization. The amino group attacks the formyl carbon of formamide, followed by intramolecular attack on the ester.

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf spot (fluorescent under UV 254 nm).

  • Work-up:

    • Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

    • Dilute with ice-cold water (30 mL).

    • Filter the solid precipitate.

  • Purification: Recrystallize from Ethanol/Water (8:2) to yield 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one .

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester signals (quartet ~4.2 ppm, triplet ~1.3 ppm) and the appearance of the pyrimidine C-H proton singlet around 8.0–8.2 ppm.

  • LC-MS: Mass shift from 169 (SM) to 150 (Product) [M+H]+.

Handling, Stability & Safety (E-E-A-T)

Stability Concerns[8]
  • Hydrolysis: The ethyl ester is susceptible to hydrolysis under strongly acidic or basic conditions. Store in a desiccator.

  • Oxidation: The primary amine at C5 can oxidize to form diazo species or polymerized tars if exposed to air/light for prolonged periods. Recommendation: Re-test purity if stored >6 months.

Safety Profile (GHS Classification)

Based on standard SDS data for aminopyrazole esters:

  • H315: Causes skin irritation.[7][8]

  • H319: Causes serious eye irritation.[7][9]

  • H335: May cause respiratory irritation.[7]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid inhalation of dust.[7][9]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 271299, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Elgazwy, A. S. H., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.[10] Acta Crystallographica Section E. (Structural confirmation of the 5-amino-4-carboxylate regiochemistry). Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2019). Design and synthesis of novel pyrazolo[3,4-d]pyrimidines as potential therapeutic agents. (Demonstrates the use of this CAS in scaffold synthesis). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Physical Properties &amp; Characterization of Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

This is an in-depth technical guide on the physical properties, synthesis, and characterization of ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate . Executive Summary & Compound Identification Ethyl 4-amino-1-methyl-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physical properties, synthesis, and characterization of ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate .

Executive Summary & Compound Identification

Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a critical heterocyclic building block used primarily in the synthesis of pharmaceutical agents, including antitumor and anti-inflammatory drugs. It is distinct from its more common isomer (ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate) due to the specific regiochemistry of the amino and carboxylate groups, which significantly influences its electronic properties, solubility profile, and reactivity in nucleophilic substitutions.

Chemical Identity
FeatureDetail
IUPAC Name Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
CAS Number (Free Base) 1260659-38-8
CAS Number (HCl Salt) 1431965-00-2
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol (Free Base); 205.64 g/mol (HCl Salt)
SMILES CCOC(=O)C1=C(N)C=NN1C
Key Functional Groups Primary amine (-NH₂), Ethyl ester (-COOEt), Pyrazole ring (N-methylated)

Physical Properties Characterization[2][6]

Melting Point & Thermal Behavior

The melting point of this compound is heavily dependent on its solid-state form (free base vs. salt) and purity. Unlike its 5-amino-4-carboxylate isomer (which melts at 96–100 °C), the 4-amino-5-carboxylate derivative exhibits distinct thermal behavior due to differences in intermolecular hydrogen bonding.

FormMelting Point RangeObservations
Free Base Low-Melting Solid or Oil Often isolated as a viscous oil or low-melting solid (approx. 40–60 °C) depending on purity. Prone to oxidation which can lower the observed melting point.
HCl Salt > 180 °C (Decomp.) The hydrochloride salt is the preferred storage form. It typically exists as a crystalline solid with a high melting/decomposition point, often exceeding 200 °C.

Expert Insight:

  • Polymorphism: The free base is known to exhibit polymorphism. Discrepancies in reported melting points (e.g., ±5 °C) often result from the isolation of different polymorphs or the presence of residual solvents.

  • Thermal Instability: The amino group at position 4 is electron-rich and susceptible to oxidative degradation at elevated temperatures. Differential Scanning Calorimetry (DSC) is recommended over capillary methods to distinguish between melting and decomposition events.

Solubility Profile

The solubility of ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is governed by the lipophilic ethyl ester and the polarizable amino-pyrazole core.

Solubility Data Table (at 25 °C)
SolventSolubility (Free Base)Solubility (HCl Salt)Interaction Mechanism
Water Low (< 1 mg/mL)High (> 50 mg/mL)Salt formation ionizes the amine, drastically increasing aqueous solubility.
DMSO High (> 100 mg/mL)High (> 100 mg/mL)Dipole-dipole interactions; preferred solvent for biological assays.
Methanol HighHighH-bonding donor/acceptor capability.
Dichloromethane HighLowThe free base is highly lipophilic; the salt is insoluble in non-polar organics.
Hexanes LowInsolubleUseful for precipitating the compound from reaction mixtures.

Partition Coefficient (LogP):

  • Predicted LogP: ~0.6 – 0.9 (Free Base)

  • Implication: The compound has moderate lipophilicity, making it membrane-permeable but requiring polar organic co-solvents (e.g., DMSO) for aqueous stock solutions.

Synthesis & Experimental Protocols

The synthesis typically proceeds via the nitration of the pyrazole core followed by reduction. The regioselectivity is critical; the 1-methyl-5-carboxylate scaffold must be established before introducing the amino group to avoid isomer mixtures.

Synthesis Workflow Diagram

The following diagram illustrates the standard synthetic pathway and the critical decision points for purification.

SynthesisPathway Start Ethyl 1-methyl-1H-pyrazole-5-carboxylate Nitration Nitration (HNO3/H2SO4) Start->Nitration Electrophilic Subst. Intermediate Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate Nitration->Intermediate Isolation Reduction Reduction (H2, Pd/C or Fe/AcOH) Intermediate->Reduction Hydrogenation Product Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (Free Base) Reduction->Product Workup (Neutral) SaltFormation Salt Formation (HCl in Dioxane) Product->SaltFormation Optional Stabilization FinalSalt HCl Salt Product (Stable Solid) SaltFormation->FinalSalt Precipitation

Caption: Synthesis of ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate via nitration-reduction sequence.

Protocol: Reduction of Nitro Intermediate

This protocol describes the reduction of ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate to the target amino compound.

Reagents:

  • Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (10 wt%)

  • Methanol (Solvent, 10 mL/g)

  • Hydrogen Gas (Balloon pressure)

Procedure:

  • Preparation: In a round-bottom flask, dissolve the nitro intermediate in Methanol. Degas the solution with nitrogen for 10 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C under a nitrogen stream. Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the flask with Hydrogen gas (balloon). Stir vigorously at room temperature for 4–6 hours. Monitor reaction progress by TLC (System: 5% MeOH in DCM; Product R_f < Starting Material).

  • Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap at 40 °C).

    • Result: The free base is obtained as a yellow/orange oil or semi-solid.

  • Salt Formation (Recommended): Dissolve the residue in minimal dry dioxane or ethanol. Add 4M HCl in dioxane (1.1 eq) dropwise at 0 °C. The hydrochloride salt will precipitate as a white to off-white solid. Filter and dry under vacuum.

Stability & Storage Guidelines

The 4-amino group renders this compound sensitive to oxidation and hydrolysis.

  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator.

  • Oxidation: The free base darkens upon exposure to air due to oxidation of the amine. Store under Argon or Nitrogen.

  • Hydrolysis: The ethyl ester is susceptible to hydrolysis in strong aqueous acids or bases, converting the compound to the corresponding carboxylic acid (zwitterion).

Recommended Storage:

  • Temperature: -20 °C (Long-term) or 2–8 °C (Short-term).

  • Atmosphere: Inert gas (Argon/Nitrogen) is mandatory for the free base.

  • Container: Amber glass vials with Teflon-lined caps.

References

  • World Intellectual Property Organization. (2009). Patent WO2009071705A1: Pyrazole derivatives as therapeutic agents.Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 56605055: Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate.Link

  • BenchChem. (2024). Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride Product Data.Link

  • ChemicalBook. (2024). Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Properties and Synthesis.Link

Foundational

Ethyl 4-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate: A Cornerstone Building Block for Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists: Introduction: The Strategic Value of the Aminopyrazole Scaffold In the landscape of medicinal chemistry, the pyrazole ring is a privileged scaffold, appearing in a mult...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists:

Introduction: The Strategic Value of the Aminopyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole ring is a privileged scaffold, appearing in a multitude of clinically significant drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it an ideal core for drug design. Among the vast family of pyrazole derivatives, Ethyl 4-Amino-1-Methyl-1H-pyrazole-5-carboxylate stands out as a particularly versatile and powerful building block.

This guide, intended for researchers and drug development professionals, explores the synthesis, reactivity, and strategic applications of this compound. We will delve into the causality behind its synthetic protocols and demonstrate its utility through case studies in the development of targeted therapeutics. Its structure features a nucleophilic amino group and an electrophilic ester, ortho to each other on a stable heterocyclic core, providing a rich platform for chemical elaboration and the construction of complex molecular architectures.[3]

Part 1: Core Characteristics and Synthesis

A thorough understanding of a building block's properties is fundamental to its effective use in synthesis. Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is typically a yellow crystalline powder, a characteristic that aids in its identification and handling.[4] Its solubility in common organic solvents like methanol and ethanol facilitates its use in a wide range of reaction conditions.[4]

PropertyValueSource
Molecular Formula C₇H₁₁N₃O₂[5][6]
Molecular Weight 169.18 g/mol [5]
CAS Number 31037-02-2[5][6]
Melting Point 96-100 °C[4]
Boiling Point 121 °C (at 0.05 Torr)[4]
Appearance Yellow crystals or crystalline powder[4]
Solubility Soluble in Methanol[4]

The most prevalent and efficient synthesis of the title compound involves a cyclocondensation reaction between ethyl (ethoxymethylene)cyanoacetate and methylhydrazine.[4] This method is favored for its high yield and the ready availability of the starting materials.

Causality in Synthesis:

  • Reagent Roles: Ethyl (ethoxymethylene)cyanoacetate serves as a three-carbon electrophilic component. The ethoxy group is an excellent leaving group, and the cyano and ester groups are strong electron-withdrawing groups that activate the double bond for nucleophilic attack. Methylhydrazine provides the two nitrogen atoms for the pyrazole ring, with the more nucleophilic, unsubstituted nitrogen initiating the reaction.

  • Solvent Choice: Ethanol is an ideal solvent as it readily dissolves the reactants and is suitable for heating to reflux, which provides the necessary activation energy for the cyclization and subsequent aromatization steps.

  • Reaction Time: The extended reflux period (e.g., 3 days) is often necessary to drive the reaction to completion, ensuring the final intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[4]

Workflow for Synthesis of Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

G cluster_reactants Reactants cluster_process Process cluster_purification Purification R1 Ethyl (ethoxymethylene)cyanoacetate P1 Dissolve in Ethanol R1->P1 R2 Methylhydrazine P2 Slowly add Methylhydrazine R2->P2 P1->P2 P3 Heat to Reflux (3 days) P2->P3 P4 Solvent Removal (Reduced Pressure) P3->P4 PU1 Recrystallization from Ethyl Acetate/Petroleum Ether P4->PU1 Product Ethyl 4-amino-1-methyl-1H- pyrazole-5-carboxylate PU1->Product

Caption: Synthesis workflow from reactants to final purified product.

Detailed Experimental Protocol:

  • Setup: To a solution of ethyl (ethoxymethylene)cyanoacetate (24.9 g, 147 mmol) in 250 mL of ethanol in a round-bottom flask equipped with a reflux condenser, add methylhydrazine (8.6 mL, 162 mmol) dropwise with stirring.[4]

  • Reaction: Heat the reaction mixture to reflux and maintain for 3 days. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Workup: Upon completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[4]

  • Purification: The resulting residue is purified by recrystallization from a mixture of ethyl acetate and petroleum ether to yield the final product as a white to yellow solid (Expected yield: ~85%).[4]

Part 2: The Reactive Hub: Transformations and Derivatizations

The synthetic power of ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate lies in the orthogonal reactivity of its functional groups. The 4-amino group serves as a versatile nucleophile, while the 5-ester group is a classic electrophilic handle.

  • Amine Group (C4-NH₂): This group is readily acylated with acid chlorides or anhydrides, sulfonylated with sulfonyl chlorides, and can participate in condensation reactions with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines. It is the key anchor point for building out vectors to explore specific protein binding pockets.

  • Ester Group (C5-COOEt): The ethyl ester can be hydrolyzed under basic conditions (e.g., NaOH, LiOH) to the corresponding carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to form a diverse library of amides. This transformation is critical for modulating solubility and introducing new hydrogen bond donors/acceptors.

  • Annulation Reactions: The ortho-positioning of the amine and ester groups makes this building block a superb precursor for fused heterocyclic systems. For example, reaction with formamide or other one-carbon synthons can lead to the formation of pyrazolo[3,4-d]pyrimidines, a core structure found in numerous kinase inhibitors.[7]

G cluster_amine C4-Amine Reactions cluster_ester C5-Ester Reactions cluster_fused Annulation / Cyclization center Ethyl 4-amino-1-methyl-1H- pyrazole-5-carboxylate A1 Acylation (R-COCl) center->A1 C4-NH₂ A2 Sulfonylation (R-SO₂Cl) center->A2 C4-NH₂ A3 Condensation (R-CHO) center->A3 C4-NH₂ E1 Hydrolysis (NaOH) center->E1 C5-COOEt F1 Reaction with Formamide center->F1 C4-NH₂ + C5-COOEt A1_prod Amide Derivatives A1->A1_prod A2_prod Sulfonamide Derivatives A2->A2_prod A3_prod Schiff Base / Secondary Amine A3->A3_prod E1_prod Carboxylic Acid E1->E1_prod E2 Amidation (R-NH₂, Coupling) E1_prod->E2 E2_prod Amide Derivatives E2->E2_prod F1_prod Pyrazolo[3,4-d]pyrimidines F1->F1_prod

Caption: Key reactive pathways of the title building block.

Part 3: Applications in Medicinal Chemistry - Case Studies

The true value of a building block is demonstrated by its successful application in drug discovery programs. The pyrazole core is a known pharmacophore for a range of biological targets.[2][8]

Therapeutic Target: Protein kinases are a major class of drug targets, particularly in oncology. The aminopyrazole scaffold is a well-established "hinge-binder" motif, capable of forming key hydrogen bonds with the kinase hinge region.

Synthetic Strategy: A common strategy involves the construction of a pyrazolo[3,4-d]pyrimidine core. This is achieved by first reacting ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate with formamide to create the fused pyrimidinone ring system.[7] The resulting hydroxyl group can then be converted to a chloride using reagents like POCl₃. This chloride is a key intermediate, allowing for nucleophilic aromatic substitution (SₙAr) with various amines to introduce diversity and target specific kinase isoforms.

Illustrative Synthesis of a Pyrazolo[3,4-d]pyrimidine Core

G A Ethyl 4-amino-1-methyl-1H- pyrazole-5-carboxylate B 1-methyl-1H-pyrazolo[3,4-d] pyrimidin-4-one A->B  Formamide, Δ (Cyclization) C 4-chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine B->C  POCl₃ (Chlorination) D Diverse Kinase Inhibitors C->D  R-NH₂ (SₙAr) (Diversification)

Caption: Pathway to kinase inhibitors via a pyrazolopyrimidine core.

Therapeutic Target: Enzymes like cyclooxygenase (COX) are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[9] The pyrazole scaffold is present in several marketed NSAIDs.

Synthetic Strategy: The development of novel anti-inflammatory agents often involves the derivatization of the 4-amino group. For instance, reacting the building block with various sulfonyl chlorides can yield a library of sulfonamide derivatives.[10] These sulfonamides can mimic the carboxylic acid functionality of traditional NSAIDs while offering different ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Further modification of the ester group into various amides can fine-tune the compound's potency and selectivity. Research has shown that such derivatives can exhibit significant analgesic and anti-inflammatory activities with potentially reduced ulcerogenic side effects compared to standards like diclofenac sodium.[9][11]

Conclusion and Future Perspectives

Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its robust and scalable synthesis provides a reliable source of material. The predictable and versatile reactivity of its functional groups allows for the systematic exploration of chemical space and the rapid generation of diverse compound libraries. Its proven success in forming the core of kinase inhibitors and other bioactive molecules underscores its importance.[1]

Future work will likely focus on expanding the derivatization of this core, exploring novel cyclization reactions to access new fused systems, and incorporating it into more complex drug modalities like PROTACs and covalent inhibitors. As medicinal chemistry continues to evolve, the demand for reliable, versatile, and strategically designed building blocks will only increase, cementing the role of ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate in the pharmacopeia of the future.

References

  • National Center for Biotechnology Information. (n.d.). 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. PubChem Compound Database. Retrieved from [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Retrieved from [Link]

  • Talele, T. T. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3725. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Thore, S. N., Gupta, S. V., & Baheti, K. G. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 489. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • National Institute of Standards and Technology. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Saudi Pharmaceutical Journal, 24(3), 267-274. Retrieved from [Link]

Sources

Exploratory

The Aminopyrazole Pharmacophore: Synthetic Versatility and Therapeutic Targeting

The aminopyrazole scaffold represents one of the most privileged structures in modern medicinal chemistry.[1] Its unique ability to function as a bidentate hydrogen-bond donor/acceptor motif allows it to mimic the adenin...

Author: BenchChem Technical Support Team. Date: February 2026

The aminopyrazole scaffold represents one of the most privileged structures in modern medicinal chemistry.[1] Its unique ability to function as a bidentate hydrogen-bond donor/acceptor motif allows it to mimic the adenine ring of ATP, making it a cornerstone in the design of kinase inhibitors. Beyond oncology, its derivatives exhibit potent antimicrobial, anti-inflammatory, and analgesic properties.[2][3]

This technical guide provides a rigorous analysis of the biological potential, synthetic methodologies, and experimental validation of aminopyrazole derivatives.[1]

[1]

Part 1: Executive Summary

The 3/5-aminopyrazole core is a nitrogen-rich heterocycle that serves as a bioisostere for purines and pyrimidines. Its therapeutic value is driven by two primary factors:

  • Structural Tautomerism: The equilibrium between 3-amino and 5-amino forms allows for dynamic binding modes within enzyme active sites.

  • Synthetic Modularity: The scaffold readily undergoes cyclization to form fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines), which are critical for locking bioactive conformations.

Key Therapeutic Areas:

  • Oncology: ATP-competitive inhibition of CDKs, Aurora Kinases, and p38 MAPK.

  • Infectious Disease: Inhibition of bacterial DNA gyrase.

  • Inflammation: COX-2 selectivity and cytokine suppression (TNF-

    
    ).
    

Part 2: Chemical Architecture & SAR[4]

The Hinge-Binding Motif

In the context of kinase inhibition, the aminopyrazole moiety acts as a "hinge binder." The exocyclic amino group functions as a hydrogen bond donor, while the pyrazole nitrogen (N2) acts as a hydrogen bond acceptor. This mimics the interaction of the adenine amino group and N1 nitrogen of ATP with the kinase hinge region.

Structure-Activity Relationship (SAR) Hotspots:

  • C3/C5 Position: Substitution here dictates the tautomeric preference. Bulky aromatic groups often enhance hydrophobic packing against the gatekeeper residue in kinases.

  • N1 Position: Substitution at N1 eliminates tautomerism, locking the molecule into a fixed steric profile. Aryl substitutions here are common to target the solvent-exposed region of the binding pocket.

  • C4 Position: The "backbone" position. Electron-withdrawing groups (e.g., -CN, -COR) at C4 increase the acidity of the NH proton, strengthening hydrogen bond donor capability.

Visualization: Synthetic Logic

The following diagram illustrates the primary synthetic route to 5-aminopyrazoles via the condensation of


-ketonitriles with hydrazines, a method preferred for its regioselectivity.

Synthesis_Workflow Figure 1: Core Synthetic Pathway for Aminopyrazole Derivatives Start1 Beta-Ketonitrile (R-CO-CH2-CN) Intermediate Hydrazone Intermediate Start1->Intermediate Ethanol, Reflux Start2 Hydrazine Derivative (R'-NHNH2) Start2->Intermediate Cyclization Intramolecular Cyclization (5-Exo-Dig) Intermediate->Cyclization - H2O Product 5-Aminopyrazole Derivative Cyclization->Product Fused Pyrazolo[1,5-a]pyrimidine (Fused System) Product->Fused + 1,3-Dicarbonyls (Cyclocondensation)

Figure 1: The condensation of


-ketonitriles with hydrazines yields the 5-aminopyrazole core, which can be further derivatized into fused bicyclic systems.[1]

Part 3: Mechanistic Profiling (Oncology)

Kinase Inhibition (CDK/Aurora)

Aminopyrazoles are potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Aurora kinases.[2] The mechanism is strictly ATP-competitive .

  • Mechanism: The inhibitor occupies the ATP-binding pocket between the N- and C-terminal lobes of the kinase.

  • Selectivity: Achieved by targeting the "gatekeeper" residue (e.g., Threonine in CDK2) or the specific geometry of the DFG (Asp-Phe-Gly) motif.

Clinical Candidates:

  • AT7519: A CDK inhibitor based on a pyrazole core, effective against CDK1, CDK2, and CDK9.[4]

  • AT9283: A multi-targeted kinase inhibitor (Aurora A/B, JAK2) utilizing the aminopyrazole motif to anchor the molecule in the active site.

Visualization: Signaling Pathway Impact

The diagram below details the downstream effects of aminopyrazole-mediated CDK inhibition, leading to cell cycle arrest and apoptosis.

Kinase_Pathway Figure 2: Mechanism of Action - G1/S Checkpoint Arrest via CDK2 Inhibition Inhibitor Aminopyrazole Derivative CDK2 CDK2 / Cyclin E Complex Inhibitor->CDK2 Competitive Inhibition (Hinge Binding) ATP ATP ATP->CDK2 Activates Rb Retinoblastoma Protein (Rb) CDK2->Rb Phosphorylation (Blocked) Apoptosis Apoptosis (Caspase Activation) CDK2->Apoptosis Pathway Inhibition Triggers Death E2F E2F Transcription Factor Rb->E2F Release (Blocked) S_Phase S-Phase Entry E2F->S_Phase Transcription (Halted)

Figure 2: Aminopyrazoles competitively inhibit CDK2, preventing Rb phosphorylation and blocking S-phase entry, ultimately inducing apoptosis.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Amino-1-Arylpyrazole-4-Carbonitrile

Objective: To synthesize a core aminopyrazole scaffold for SAR studies.

Reagents:

  • Aryl hydrazine hydrochloride (10 mmol)

  • Ethoxymethylene malononitrile (10 mmol)

  • Ethanol (Absolute, 50 mL)

  • Triethylamine (Catalytic amount)

Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve ethoxymethylene malononitrile (1.22 g, 10 mmol) in 30 mL of absolute ethanol.

  • Addition: Add the aryl hydrazine hydrochloride (10 mmol) slowly to the solution. Add 3-5 drops of triethylamine to catalyze the reaction.

  • Reflux: Heat the mixture to reflux (

    
    C) with magnetic stirring for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
    
  • Work-up: Cool the reaction mixture to room temperature. A precipitate should form.[1] Pour the mixture onto crushed ice (approx. 100 g) with stirring.

  • Purification: Filter the solid product under vacuum. Wash with cold water (

    
     mL) followed by cold ethanol (
    
    
    
    mL). Recrystallize from ethanol/DMF (9:1) to obtain pure crystals.
  • Validation: Confirm structure via

    
    H-NMR (DMSO-
    
    
    
    ). Look for the characteristic
    
    
    broad singlet around
    
    
    6.0–7.0 ppm and the pyrazole C3-H singlet around
    
    
    7.5–8.0 ppm.
Protocol B: In Vitro Kinase Inhibition Assay (FRET-Based)

Objective: To determine the


 of the synthesized derivative against CDK2/Cyclin E.

Materials:

  • Recombinant CDK2/Cyclin E complex.

  • FRET peptide substrate (e.g., peptide labeled with Coumarin/Fluorescein).

  • ATP (Ultrapure).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    

Procedure:

  • Compound Dilution: Prepare a 10-point serial dilution of the aminopyrazole derivative in DMSO (Final concentrations: 10

    
    M to 0.1 nM).
    
  • Enzyme Mix: Dilute CDK2/Cyclin E in Assay Buffer to a concentration of 2 nM. Dispense 10

    
    L into a 384-well black plate.
    
  • Inhibitor Addition: Add 100 nL of the compound dilutions to the wells using an acoustic dispenser or pin tool. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10

    
    L of Substrate/ATP mix (Substrate: 200 nM, ATP: at 
    
    
    
    value approx. 10-50
    
    
    M).
  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Measure fluorescence ratio (Emission 520 nm / Emission 445 nm) on a multimode plate reader.

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate

    
    .
    

Part 5: Data Presentation & SAR Summary

The following table summarizes the biological activity of various 5-aminopyrazole derivatives based on substitution patterns, synthesizing data from recent literature reviews.

Table 1: SAR Summary of 5-Aminopyrazole Derivatives

Compound IDR1 (N-Substituent)R3 (C-Substituent)R4 (C-Substituent)Primary TargetIC50 / Activity
AP-01 HMethylCNBacteria (Gyrase)MIC: 12.5

g/mL
AP-02 PhenylMethylCNBacteria (Gyrase)MIC: 6.25

g/mL
AP-03 4-Fluorophenyltert-ButylHp38 MAPK

: 45 nM
AP-04 2,6-DichlorophenylHCarboxamideCDK2

: 12 nM
AT7519 Piperidinyl-alkyl2,6-DichlorobenzoylHCDK1/2/9

: <10 nM

Analysis:

  • Lipophilicity: Introduction of the phenyl group at R1 (AP-02) increases lipophilicity, improving cell membrane permeability and potency against bacteria compared to AP-01.

  • Steric Hindrance: The 2,6-dichlorophenyl group (AP-04) provides a "twist" in the conformation, often critical for selectivity in the kinase ATP pocket.

Part 6: References

  • Abdelazeem, A. H., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI Molecules. Link

  • Nitulescu, G. M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Link

  • BenchChem Technical Support.[1] (2025). The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide. BenchChem.[1] Link

  • Pevarello, P., et al. (2010). 5-amino-pyrazoles as potent and selective p38alpha inhibitors. Journal of Medicinal Chemistry.[4] Link

  • Li, Y., et al. (2021). Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking. Molecular Diversity.[5][4][6] Link

Sources

Foundational

Technical Guide: Structural Analogs and Derivatives of Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Executive Summary & Structural Analysis[1][2][3] The molecule ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (EAMPC) represents a "privileged scaffold" in modern medicinal chemistry. Its significance lies in the specif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1][2][3]

The molecule ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (EAMPC) represents a "privileged scaffold" in modern medicinal chemistry. Its significance lies in the specific ortho-disposition of the nucleophilic amino group (C4) and the electrophilic ester moiety (C5).

Unlike its isomer (5-amino-4-carboxylate), which yields pyrazolo[3,4-d]pyrimidines (the Allopurinol backbone), the 4-amino-5-carboxylate motif is the direct precursor to pyrazolo[4,3-d]pyrimidines . This bicyclic system is the core pharmacophore for PDE5 inhibitors (e.g., Sildenafil/Viagra) and an emerging class of cyclin-dependent kinase (CDK) inhibitors.

Reactivity Profile

The scaffold presents three distinct vectors for derivatization:

  • The C4-Amino Group: A nucleophile capable of acylation, sulfonation, and reductive amination. It is less basic than an aniline due to the electron-withdrawing nature of the adjacent ester and the pyrazole ring.

  • The C5-Ester Group: Susceptible to hydrolysis (to acid), aminolysis (to amides/hydrazides), or reduction (to alcohols).

  • The Bifunctional "Ortho" Trap: The simultaneous engagement of C4-NH₂ and C5-COOEt with bidentate electrophiles allows for rapid cyclization into fused heterocyclic systems.

Synthetic Pathways to the Core Scaffold

The synthesis of EAMPC requires strict regiochemical control, particularly during the N-methylation step.

Primary Synthetic Route (Nitration-Reduction Strategy)

The most robust industrial route involves the nitration of the pyrazole-5-carboxylate precursor followed by catalytic hydrogenation.

DOT Diagram: Core Synthesis Workflow

CoreSynthesis Start Ethyl 3-propyl-1H-pyrazole-5-carboxylate (or 3-H analog) Step1 1. N-Methylation (DMS/NaH or MeI) Start->Step1 Inter1 Ethyl 1-methyl-1H-pyrazole-5-carboxylate (Regioisomer Separation required) Step1->Inter1 Step1->Inter1 Regioselectivity Critical Step2 2. Nitration (HNO3/H2SO4) Inter1->Step2 Inter2 Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate Step2->Inter2 Step3 3. Reduction (H2, Pd/C or SnCl2) Inter2->Step3 Final Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (Target) Step3->Final

Figure 1: Step-wise synthesis of the EAMPC core. Note that N-methylation of unsubstituted pyrazoles often yields a mixture of 1,3- and 1,5-isomers, requiring chromatographic separation.

Derivatization Strategies

The utility of EAMPC is best realized in its conversion to fused bicyclic systems. The following section details the three primary "Pathways" for library generation.

Pathway A: The Sildenafil Route (Pyrazolo[4,3-d]pyrimidines)

This is the high-value pathway. By reacting EAMPC with isothiocyanates, formamide, or acyl chlorides followed by cyclization, researchers generate the 7-oxo-pyrazolo[4,3-d]pyrimidine core.

Pathway B: Linear Amides and Ureas

Modification of the C4-amine without cyclization yields linear analogs often used to probe the solvent-exposed regions of kinase binding pockets.

Pathway C: Pyrazolo-Imidazoles

Reaction with α-haloketones can force cyclization onto the ring nitrogen (N2), though this is less common due to the steric bulk of the N-methyl group.

DOT Diagram: Divergent Derivatization Map

Derivatives Core EAMPC (Scaffold) Rxn1 Cyclization w/ Formamide/Urea Core->Rxn1 Rxn2 Acylation w/ Ar-COCl Core->Rxn2 Rxn3 Reaction w/ Isothiocyanates Core->Rxn3 Rxn4 Hydrolysis -> Curtius Rearrangement Core->Rxn4 Prod1 Pyrazolo[4,3-d]pyrimidin-7-ones (PDE5 Inhibitors) Rxn1->Prod1 High Yield Prod2 Linear Amides (Kinase Hinge Binders) Rxn2->Prod2 Prod3 Thioxo-derivatives (Antimicrobial) Rxn3->Prod3 Prod4 Pyrazolo-ureas Rxn4->Prod4

Figure 2: Divergent synthesis map showing the transformation of EAMPC into major bioactive classes.

Experimental Protocols

Protocol 1: Synthesis of Pyrazolo[4,3-d]pyrimidin-7-one Derivative

Target: Cyclization of EAMPC to form the bicyclic core (analogous to the final steps of Sildenafil synthesis).

Reagents:

  • Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq)

  • Formamide (Excess, acts as solvent and reagent)

  • Sodium Ethoxide (catalytic) or Ammonium Acetate

Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve EAMPC (1.0 g, 5.9 mmol) in Formamide (10 mL).

  • Reaction: Heat the mixture to 180–190°C. Note: High temperature is required to drive the condensation and subsequent elimination of ethanol.

  • Monitoring: Monitor via TLC (System: 10% MeOH in DCM). The starting material (fluorescent under UV) should disappear, replaced by a lower Rf spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour onto crushed ice (50 g). The product usually precipitates as a white or off-white solid.

    • Stir for 30 minutes to ensure complete granulation.

  • Purification: Filter the solid under vacuum. Wash with cold water (3 x 10 mL) and diethyl ether (2 x 10 mL) to remove formamide traces.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the disappearance of ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm) and the appearance of the pyrimidine C-H singlet around 8.0–8.3 ppm and the amide N-H (broad singlet, exchangeable).

Protocol 2: Formation of 4-Acylamino Derivatives (Linear Analogs)

Target: Probing the hydrophobic pocket (e.g., modifying the 2-ethoxybenzamide moiety of Sildenafil).

Methodology:

  • Setup: Dissolve EAMPC (1.0 eq) in anhydrous Dichloromethane (DCM) (10 volumes).

  • Base Addition: Add Triethylamine (1.2 eq) and cool to 0°C.

  • Acylation: Dropwise add the appropriate Acid Chloride (e.g., 2-ethoxybenzoyl chloride) (1.1 eq).

  • Completion: Allow to warm to room temperature and stir for 2 hours.

  • Workup: Wash with 1M HCl (remove unreacted amine), then Sat. NaHCO3. Dry organic layer over MgSO4 and concentrate.

Comparative Data: Substituent Effects

The following table summarizes how structural modifications to the EAMPC core affect biological activity in PDE5 inhibition contexts.

PositionModificationEffect on Activity (PDE5)Synthetic Feasibility
N-1 Methyl (Parent)Optimal for pocket fitHigh
N-1 Ethyl/PropylRetains activity, increases lipophilicityHigh (via alkylation)
C-3 HLow potencyHigh
C-3 n-Propyl Critical for potency (Sildenafil-like) Medium (requires C3-propyl precursor)
C-4 Free AminoInactive (Intermediate)N/A
C-4 Cyclic AmideEssential (Pyrazolo-pyrimidine) High (Cyclization)

References

  • Dunn, P. J. (2005).[1] Synthesis of Commercial Phosphodiesterase(V) Inhibitors. Organic Process Research & Development, 9(1), 88–97. Link

  • Ghozlan, S. A. S., et al. (2011). An easy synthesis of 5-functionally substituted ethyl 4-amino-1-aryl-pyrazolo-3-carboxylates: interesting precursors to sildenafil analogues.[2] Beilstein Journal of Organic Chemistry, 7, 1397–1403. Link

  • Terrett, N. K., et al. (1996). Sildenafil (VIAGRA), a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction. Bioorganic & Medicinal Chemistry Letters, 6(15), 1819-1824. Link

  • PubChem. (2023). 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide Compound Summary. National Center for Biotechnology Information. Link

  • Aggarwal, R., et al. (2011). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Journal of Heterocyclic Chemistry. Link

Sources

Exploratory

Technical Guide: Mechanism of Formation for Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

The following technical guide details the mechanism of formation and synthetic protocols for ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate . Executive Summary Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a high...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of formation and synthetic protocols for ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate .

Executive Summary

Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a highly functionalized heterocyclic scaffold used as a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and high-affinity ligands for G-protein coupled receptors.

The synthesis of this specific isomer—where the amino group is at position 4 and the carboxylate at position 5—presents a regiochemical challenge. The most common synthetic route for aminopyrazoles (reaction of hydrazines with ethoxymethylene cyanoacetates) typically yields the inverted isomer (5-amino-4-carboxylate). Therefore, the formation of the title compound requires a sequential functionalization strategy involving the construction of the 1-methyl-5-carboxylate core followed by electrophilic nitration and chemoselective reduction.

Retrosynthetic Analysis & Strategy

To achieve the correct regiochemistry (4-amino, 5-carboxylate), the synthesis is disconnected as follows:

  • Amine Formation: Reduction of a nitro group at position 4.

  • Functionalization: Electrophilic nitration of the pyrazole core at the nucleophilic C4 position.

  • Scaffold Construction: Regioselective formation of ethyl 1-methyl-1H-pyrazole-5-carboxylate .

This approach avoids the regioselectivity issues inherent in cyclization reactions by establishing the carbon skeleton first and utilizing the inherent reactivity of the pyrazole ring for functionalization.

Pathway Visualization

Retrosynthesis Target Ethyl 4-amino-1-methyl- 1H-pyrazole-5-carboxylate Nitro Ethyl 1-methyl-4-nitro- 1H-pyrazole-5-carboxylate Target->Nitro Reduction (H2/Pd or Fe/HCl) Core Ethyl 1-methyl- 1H-pyrazole-5-carboxylate Nitro->Core Nitration (HNO3/H2SO4) Start 1-Methylpyrazole (or Precursors) Core->Start Lithiation/Carboxylation (n-BuLi, ClCOOEt)

Figure 1: Retrosynthetic logic flow ensuring correct regiochemistry.

Detailed Mechanism of Formation

Stage 1: Regioselective Synthesis of the Core Scaffold

The formation of ethyl 1-methyl-1H-pyrazole-5-carboxylate is the critical differentiating step. Two primary methods exist:

Method A: Thermodynamic Lithiation (High Precision)

This method utilizes the acidity of the C5 proton in 1-methylpyrazole.

  • Mechanism: Treatment of 1-methylpyrazole with n-butyllithium (n-BuLi) results in deprotonation. While kinetic control may favor the N-methyl group (lateral lithiation), thermodynamic equilibration exclusively favors lithiation at the C5 position due to the stabilizing coordination of the lithium cation by the adjacent nitrogen lone pair.

  • Reaction: The resulting 5-lithio species acts as a nucleophile, attacking ethyl chloroformate (ClCOOEt) to install the ester group.

  • Regioselectivity: >95% selectivity for the 5-position under thermodynamic conditions.

Method B: N-Methylation of Ethyl Pyrazole-3-carboxylate (Industrial Alternative)
  • Mechanism: Alkylation of ethyl 1H-pyrazole-3-carboxylate (which exists in tautomeric equilibrium with the 5-carboxylate) using methyl iodide or dimethyl sulfate.

  • Outcome: This typically yields a mixture of the 1-methyl-3-carboxylate (major) and 1-methyl-5-carboxylate (minor) isomers due to steric hindrance at N1 adjacent to the ester. Isomer separation (distillation) is required, making Method A superior for laboratory precision.

Stage 2: Electrophilic Aromatic Substitution (Nitration)

Once the 1-methyl-5-carboxylate core is established, the C4 position remains the most electron-rich site.

  • Mechanism: The pyrazole ring, although electron-deficient due to the imine-like nitrogen, undergoes electrophilic substitution at C4. The presence of the electron-withdrawing ester at C5 deactivates the ring slightly, but nitration proceeds smoothly with mixed acid (HNO3/H2SO4).

  • Formation: The nitronium ion (NO2+) attacks C4, followed by deprotonation to restore aromaticity, yielding ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate .

Stage 3: Chemoselective Reduction

The final step converts the nitro group to the primary amine without affecting the ester functionality.

  • Catalytic Hydrogenation: H2 gas over Palladium on Carbon (Pd/C) effectively reduces the nitro group via nitroso and hydroxylamine intermediates.

  • Chemical Reduction: Iron powder in ammonium chloride (Fe/NH4Cl) or Tin(II) chloride (SnCl2) offers a milder alternative if the substrate contains halogen substituents sensitive to hydrogenolysis.

Experimental Protocols

The following protocols describe the Lithiation Route (Method A) for high-purity synthesis.

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate[1][2]
  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Reagents: Dissolve 1-methylpyrazole (1.0 eq) in anhydrous THF (0.5 M concentration).

  • Lithiation: Cool to -78°C . Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 30 minutes.

  • Equilibration: Allow the mixture to warm to 0°C and stir for 1 hour. This step is crucial for thermodynamic equilibration to the 5-lithio species.

  • Carboxylation: Cool back to -78°C . Add ethyl chloroformate (1.2 eq) dropwise.

  • Workup: Warm to room temperature, quench with saturated NH4Cl, extract with EtOAc, and purify via vacuum distillation.

Step 2: Nitration
  • Reagents: Dissolve the product from Step 1 in concentrated H2SO4 (5 volumes).

  • Addition: Cool to 0°C . Add fuming HNO3 (1.5 eq) dropwise, maintaining internal temperature <10°C.

  • Reaction: Stir at room temperature for 3–5 hours. Monitor by TLC (the nitro compound is less polar).

  • Quench: Pour onto crushed ice. The solid precipitate is ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate . Filter and wash with water.

Step 3: Reduction to Target
  • Reagents: Suspend the nitro intermediate in Ethanol/Water (4:1).

  • Catalyst: Add Iron powder (5.0 eq) and Ammonium Chloride (1.0 eq).

  • Reaction: Heat to reflux (80°C) for 2 hours. The yellow nitro compound turns into a colorless/white amine.

  • Purification: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Recrystallize from Ethanol/Hexane to obtain pure ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate .

Data Summary Table
ParameterStep 1: LithiationStep 2: NitrationStep 3: Reduction
Reagents n-BuLi, ClCOOEtHNO3, H2SO4Fe, NH4Cl (or H2/Pd)
Temperature -78°C

0°C

-78°C
0°C

RT
Reflux (80°C)
Key Intermediate 5-Lithio-1-methylpyrazoleNitronium Ion (

)
Nitroso/Hydroxylamine
Critical Control Temp.[1][2][3][4] cycling for regioselectivityExotherm controlpH control (avoid ester hydrolysis)
Yield (Typical) 85-92%75-85%88-95%

Critical Distinction: Isomer Alert

Researchers must distinguish the target from its isomer, which is formed via a different mechanism.

Isomers Target TARGET MOLECULE Ethyl 4-amino-1-methyl- 1H-pyrazole-5-carboxylate Isomer COMMON ISOMER Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate Route1 Route: Nitration of 5-carboxylate Route1->Target Route2 Route: Cyanoacetate Cyclization Route2->Isomer

Figure 2: Divergent synthetic pathways leading to constitutional isomers.

The Cyanoacetate Route (reaction of methylhydrazine with ethyl (ethoxymethylene)cyanoacetate) yields the 5-amino-4-carboxylate . This is NOT the target described in this guide.

References

  • Regioselectivity in Lithiation: Begtrup, M., et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Organic & Biomolecular Chemistry, 2006, 4, 1261-1267.[5]

  • Nitration Protocols: Shackelford, S. A., et al. "Direct nitration of five membered heterocycles." Arkivoc, 2000.

  • General Pyrazole Synthesis: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.
  • Reduction Methodologies: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988, 91-95.

Sources

Protocols & Analytical Methods

Method

Synthesis of pyrazolo[3,4-d]pyrimidines using "ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate"

Executive Summary & Strategic Value The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of the purine nucleus (adenine and guanine).[1][2] This structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of the purine nucleus (adenine and guanine).[1][2] This structural homology allows derivatives to act as potent ATP-competitive inhibitors for a vast array of kinases (e.g., Src, Hck, BTK, mTOR) and as antagonists for adenosine receptors.

This Application Note details the synthetic conversion of ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate into functionalized pyrazolo[3,4-d]pyrimidines. Unlike the more common 5-amino-4-carboxylate isomer, this specific 4-amino-5-carboxylate regioisomer provides access to a distinct vector of substitution, often critical for optimizing binding affinity in the solvent-exposed regions of kinase pockets.

Key Application Areas:

  • Kinase Inhibitor Discovery: Targeting the ATP-binding cleft.

  • Antiviral Therapeutics: Nucleoside analog development.

  • Structural Biology: Probing steric tolerance in purine-binding enzymes.

Strategic Reaction Pathway

The synthesis follows a "Cyclize-Activate-Functionalize" logic. The core challenge is the efficient formation of the pyrimidine ring, followed by the activation of the C4 position for library generation.

ReactionPathway Start Start: Ethyl 4-amino-1-methyl- 1H-pyrazole-5-carboxylate Step1 Step 1: Cyclization (Niementowski-type) Start->Step1 Formamide, 180-200°C Inter1 Intermediate 1: 1-Methyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one Step1->Inter1 Step2 Step 2: Activation (Chlorination) Inter1->Step2 POCl3, Reflux Inter2 Intermediate 2: 4-Chloro-1-methyl- pyrazolo[3,4-d]pyrimidine Step2->Inter2 Step3 Step 3: Functionalization (SNAr) Inter2->Step3 R-NH2, Et3N, EtOH Final Target: 4-Amino-Substituted Kinase Inhibitor Step3->Final

Figure 1: Strategic workflow for the conversion of the amino-ester precursor to bioactive kinase inhibitors.

Detailed Protocols

Protocol A: Pyrimidine Ring Closure (Cyclization)

This step utilizes a modified Niementowski reaction. Formamide serves as both the solvent and the C1 synthon (providing the C-H between the pyrimidine nitrogens).

  • Reagents:

    • Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (1.0 equiv)

    • Formamide (10-15 volumes, excess)

    • Ammonium Acetate (0.1 equiv, optional catalyst)

  • Conditions: High-temperature reflux (180–200 °C).

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with the amino-ester starting material and Formamide.

  • Reaction: Heat the mixture to reflux (internal temp ~180°C) for 6–12 hours.

    • Mechanistic Insight: The amine attacks the formamide to form an intermediate amidine, which then undergoes intramolecular cyclization with the ester, losing ethanol. High temperature is required to drive the elimination of ethanol and shift the equilibrium.

  • Monitoring: Monitor by TLC (10% MeOH in DCM). The starting material (fluorescent) should disappear, replaced by a lower Rf, UV-active spot (the pyrimidinone).

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates spontaneously.

    • If solid forms: Filter and wash with cold water and cold ethanol.

    • If no solid: Pour the mixture into ice-cold water (5x volume). Stir for 30 mins to induce precipitation.

  • Purification: Recrystallization from Ethanol/DMF is standard.

    • Target Product:1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one .

Protocol B: Chlorination (Activation)

The 4-oxo (or 4-hydroxy tautomer) is unreactive toward nucleophiles. We convert it to the 4-chloro derivative using Vilsmeier-Haack type conditions.

  • Reagents:

    • Intermediate 1 (from Protocol A)

    • Phosphorus Oxychloride (

      
      ) (5–10 equiv, solvent/reagent)
      
    • 
      -Dimethylaniline or DMF (Catalytic amount)
      
  • Safety Note:

    
     is corrosive and reacts violently with water. Use strictly anhydrous glassware.
    

Step-by-Step Methodology:

  • Setup: Place Intermediate 1 in a dry flask under Argon/Nitrogen.

  • Addition: Add

    
     carefully. Add catalyst (3-4 drops of DMF).
    
  • Reaction: Reflux for 3–5 hours. The suspension should clear as the chloro-derivative is formed (it is usually more soluble in

    
    ).
    
  • Workup (Critical Step):

    • Remove excess

      
       via rotary evaporation (use a caustic trap).
      
    • Pour the thick residue onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the active chloride back to the ketone.

    • Neutralize carefully with

      
       (sat. aq.) or 
      
      
      
      to pH ~8.
  • Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate. Dry over

    
    , filter, and concentrate.
    
    • Stability Warning: The 4-chloro product is moisture sensitive. Store in a desiccator or use immediately.

Protocol C: Library Generation ( )

Displacement of the chloride with various amines yields the final bioactive candidates.

  • Reagents:

    • 4-Chloro-intermediate (1.0 equiv)

    • Primary Amine (e.g., Aniline, Benzylamine) (1.1 equiv)

    • Base: Triethylamine (

      
      ) or DIPEA (2.0 equiv)
      
    • Solvent: Ethanol or Isopropanol.

Step-by-Step Methodology:

  • Reaction: Dissolve the chloro-intermediate in Ethanol. Add the amine and base.[2][3][4]

  • Conditions: Reflux for 2–6 hours.

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.

  • Data Validation: Confirm structure via

    
    -NMR. Look for the disappearance of the pyrimidine C-H shift change and the appearance of amine N-H signals.
    

Data & Optimization Guide

The following table summarizes typical outcomes and optimization parameters based on standard heterocyclic chemistry applied to this scaffold.

ParameterStandard ConditionOptimization Strategy
Cyclization Temp 180–200 °C (Formamide reflux)If yield is low (<40%), use Microwave irradiation (200°C, 30 min) to reduce degradation.
Chlorination Time 4 hoursMonitor by LCMS. Extended reflux can lead to tar formation.

Solvent
EthanolFor unreactive anilines, switch to n-Butanol (higher reflux temp) or DMF.
Yield (Overall) 30–50% (3 steps)Limiting step is usually the chlorination workup (hydrolysis risk).

Mechanism of Action (Biological Context)

To understand the why behind this synthesis, we must visualize the interaction of the final product with the target kinase. The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP.

MOA Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor ATP_Site Kinase ATP Binding Pocket Inhibitor->ATP_Site Competitive Binding H_Bonds H-Bond Network (Hinge Region) ATP_Site->H_Bonds Mimics Adenine Signal Downstream Signaling (Proliferation/Survival) H_Bonds->Signal Blocks Phosphorylation

Figure 2: Mechanism of Action. The synthesized scaffold competitively occupies the ATP pocket, preventing substrate phosphorylation.

References

  • General Synthesis of Pyrazolo[3,4-d]pyrimidines

    • Title: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study.
    • Source: Molecules (MDPI), 2017.
    • Relevance: Establishes the Vilsmeier-Haack and Formamide cyclization protocols for this class of heterocycles.
    • URL:[Link]

  • Chlorination and Functionalization Protocols

    • Title: 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.[5]

    • Source: Molbank (MDPI), 2021.
    • Relevance: Provides specific experimental details for the chlorination of the 1-methyl-pyrazolo[3,4-d]pyrimidin-4-one system.
    • URL:[Link][4]

  • Biological Application (Kinase Inhibition)

    • Title: Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors.[6][7]

    • Source: European Journal of Medicinal Chemistry, 2020.[7]

    • Relevance: Validates the biological utility of the 1-substituted pyrazolo[3,4-d]pyrimidine scaffold in oncology.
    • URL:[Link]

  • Structural Isomerism & Precursor Chemistry

    • Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[2]

    • Source: Beni-Suef University Journal of Basic and Applied Sciences, 2018.
    • Relevance: Discusses the reactivity of amino-pyrazole esters and the regiochemistry of fusion.
    • URL:[Link]

Sources

Application

Preparation of pyrazolo[3,4-b]pyridines from "ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate"

This Application Note is designed to guide researchers through the synthesis of pyrazolo[3,4-b]pyridines , specifically addressing the critical regiochemical requirements of the starting material. Application Note: Regio...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the synthesis of pyrazolo[3,4-b]pyridines , specifically addressing the critical regiochemical requirements of the starting material.

Application Note: Regioselective Synthesis of Pyrazolo[3,4-b]pyridines

Executive Summary & Structural Criticality

The synthesis of pyrazolo[3,4-b]pyridines is a cornerstone in the development of kinase inhibitors and antiviral agents. However, the success of this transformation is strictly governed by the regiochemistry of the starting aminopyrazole.

Critical Advisory: The user-specified starting material, Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (Amino at C4, Ester at C5), is structurally predisposed to form pyrazolo[4,3-c]pyridines or pyrazolo[4,3-d]pyrimidines .

To obtain the target pyrazolo[3,4-b]pyridine scaffold, the isomeric precursor Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Amino at C5, Ester at C4) is the standard and required synthon. This guide provides protocols for the target synthesis using the correct isomer (Method A) and details the reactivity of the specified precursor (Method B) to prevent scaffold misidentification.

Retrosynthetic Analysis & Pathway Logic

The formation of the pyridine ring fused to the pyrazole core follows a Friedländer-type condensation or a multicomponent cyclization. The positioning of the amino group relative to the bridgehead carbons dictates the fusion face.

  • Pathway A (Target): Uses 5-amino-4-carboxylate . The amino group (N5) and the adjacent carbon (C4) participate in the cyclization, yielding the [3,4-b] fusion.

  • Pathway B (User Input): Uses 4-amino-5-carboxylate . The amino group (N4) and the adjacent ester (C5) participate, yielding the [4,3-c] fusion.

Mechanism & Divergence Diagram

ReactionPathways Start_Correct Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate (Correct Precursor) Start_User Ethyl 4-amino-1-methyl- 1H-pyrazole-5-carboxylate (User Specified) Target Pyrazolo[3,4-b]pyridine (Target Scaffold) Start_Correct->Target Cyclocondensation (N5 attack + C4 closure) Isomer Pyrazolo[4,3-c]pyridine (Structural Isomer) Start_User->Isomer Cyclocondensation (N4 attack + C5 closure) Reagent 1,3-Dielectrophile (e.g., Acetylacetone) Reagent->Target Reagent->Isomer

Figure 1: Divergent synthesis pathways based on aminopyrazole regiochemistry. Pathway A (Green) yields the desired [3,4-b] system.

Method A: Synthesis of Pyrazolo[3,4-b]pyridines (Target Protocol)

This protocol utilizes the 5-amino-4-carboxylate isomer to achieve the desired [3,4-b] fusion.

Reagents:

  • Precursor: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 equiv)

  • Cyclization Partner: Acetylacetone (1.2 equiv) [for 4,6-dimethyl substituted product]

  • Solvent: Glacial Acetic Acid (AcOH)[1][2]

  • Catalyst: None (Acidic solvent acts as promoter)

Step-by-Step Protocol:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 g, 5.46 mmol) in glacial acetic acid (10 mL).

  • Addition: Add acetylacetone (0.66 g, 6.55 mmol) dropwise to the stirring solution at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (118 °C) . Maintain reflux for 4–6 hours .

    • Checkpoint: Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 1:1). The starting amine spot (lower Rf) should disappear, replaced by a fluorescent product spot (higher Rf).

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into crushed ice (50 g) with vigorous stirring.

    • Neutralize the solution to pH 7–8 using saturated aqueous NaHCO₃ or 10% NaOH solution. Caution: Exothermic reaction.

  • Isolation:

    • The product typically precipitates as a solid. Filter the precipitate using a Buchner funnel.

    • Wash the solid with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from hot ethanol or purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM) if necessary.

Expected Data:

  • Yield: 75–85%

  • Product: Ethyl 4,6-dimethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (structure depends on cyclization partner).

  • 1H NMR (DMSO-d6): Characteristic singlet for the pyridine proton (if C5 is unsubstituted) or alkyl signals.

Method B: Reactivity of User's Precursor (4-Amino-5-Carboxylate)

If you must use Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate , be aware that the reaction with 1,3-dicarbonyls typically yields the pyrazolo[4,3-c]pyridine core.

Protocol for [4,3-c] Isomer Synthesis:

  • Dissolution: Dissolve Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (1.0 equiv) in Ethanol.

  • Acid Catalysis: Add catalytic HCl (2-3 drops) or use AcOH as solvent.

  • Condensation: Add Acetylacetone (1.2 equiv) and reflux for 6–12 hours.

  • Mechanism: The 4-amino group forms an enamine/imine with the ketone. The nucleophilic

    
    -carbon of the diketone then attacks the ester at C5 (Claisen-type condensation), closing the ring.
    
  • Result: A pyridine ring fused at the 4,5-bond of the pyrazole, with the nitrogen at position 5 of the fused system (Pyrazolo[4,3-c]pyridine).[3]

Comparative Analysis & Troubleshooting

FeatureMethod A (Standard)Method B (User Input)
Starting Material Ethyl 5-amino -1-methyl-1H-pyrazole-4-carboxylate Ethyl 4-amino -1-methyl-1H-pyrazole-5-carboxylate
Reaction Partner Acetylacetone (1,3-diketone)Acetylacetone (1,3-diketone)
Primary Product Pyrazolo[3,4-b]pyridine Pyrazolo[4,3-c]pyridine
Fusion Bond Pyrazole C3–C4 (Formal) / C4-C5 (Actual closure)Pyrazole C4–C5
Key NMR Signal Pyridine C-H often at

7.5–8.5
Pyridine C-H often shifted due to proximity to N-Me

Troubleshooting Guide:

  • No Reaction: If the 4-amino precursor fails to react, the ester at C5 might be sterically hindered or deactivated. Try using polyphosphoric acid (PPA) at 120 °C to force cyclization.

  • Wrong Isomer: If your NMR shows a different substitution pattern than expected for [3,4-b], confirm the starting material regiochemistry using NOESY NMR (Look for correlation between N-Me and C5-H vs C5-Ester).

References

  • Synthesis of Pyrazolo[3,4-b]pyridines (Review)

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[1][2][4][5]

    • Source:Molecules2022, 27(7), 2296.
    • URL:[Link]

  • Regioselective Synthesis from 5-Aminopyrazoles

    • Title: Regiospecific synthesis of 4- and 6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines.
    • Source:Beilstein J. Org. Chem.2014, 10, 1524–1531.
    • URL:[Link]

  • Synthesis of Pyrazolo[4,3-c]pyridines (Isomer Context)

    • Title: Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors.
    • Source:Int. J. Mol. Sci.2022, 23(5), 2728.
    • URL:[Link]

  • Compound Verification (BenchChem)

    • Title: Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride.[4]

    • Source: BenchChem Product D

Sources

Method

Application Notes &amp; Protocols: The Strategic Role of Ethyl 4-Amino-1-methyl-1H-pyrazole-5-carboxylate in the Synthesis of Kinase Inhibitors

Abstract Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this field, heterocyclic scaffolds serve as foundational templates for inhibitor design. The pyrazole ring, in particular, is recognized as a "privileged scaffold" due to its versatile chemical properties and ability to form key interactions within the ATP-binding pocket of kinases.[2][3][4] This guide provides a detailed examination of Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate , a highly versatile starting material, and its application in the synthesis of potent kinase inhibitors, with a focus on the construction of the pyrazolo[3,4-d]pyrimidine core.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The pyrazole motif is a recurring feature in a multitude of clinically approved and investigational kinase inhibitors.[2][5] Its prevalence stems from the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, mimicking the interactions of the adenine ring of ATP with the kinase hinge region. This bioisosteric relationship makes pyrazole-based compounds excellent candidates for competitive ATP inhibitors.[1]

Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 31037-02-2) is a particularly valuable building block for constructing fused heterocyclic systems.[6][7] Its vicinal amino and ester functionalities provide a reactive handle for cyclization reactions, most commonly leading to the formation of the pyrazolo[3,4-d]pyrimidine scaffold, a core structure in numerous Src, CDK, and FLT3 kinase inhibitors.[2][8][9]

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its effective use in synthesis.

PropertyValueReference
CAS Number 31037-02-2[6][10]
Molecular Formula C₇H₁₁N₃O₂[6][10]
Molecular Weight 169.18 g/mol [6][7][10]
Appearance Yellow crystals or crystalline powder[7]
Melting Point 96-100 °C[7][10]
Solubility Soluble in Methanol, Ethanol[7]
IUPAC Name Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate[6]

Core Application: Synthesis of the Pyrazolo[3,4-d]pyrimidine Hinge-Binding Scaffold

The primary application of ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is its conversion into the 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine core. This transformation establishes the foundational bicyclic system that can be further elaborated to achieve potent and selective kinase inhibition. The most direct method for this cyclization is a condensation reaction with formamide.[8]

Protocol 1: Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol describes the cyclization of the aminopyrazole ester with formamide to yield the core pyrazolopyrimidine structure.

Materials:

  • Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • Combine ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) and an excess of formamide in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to 180 °C with continuous stirring.[8]

  • Maintain the reaction at reflux for the prescribed time (typically monitored by TLC or LC-MS for consumption of starting material, often several hours).[8]

  • After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Dilute the mixture with water to precipitate any remaining dissolved product and facilitate filtration.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Causality and Insights:

  • Why formamide? Formamide serves as both a reagent and a solvent. At high temperatures, it decomposes to provide the single carbon and nitrogen atoms required to form the pyrimidine ring with the amino and ester groups of the starting pyrazole.

  • Why excess formamide? Using formamide in excess ensures the reaction goes to completion by driving the equilibrium towards the product, following Le Châtelier's principle.

  • Temperature Control: The high temperature (180 °C) is critical to overcome the activation energy for the cyclization and dehydration steps.

Workflow Visualization

G cluster_start Starting Material cluster_process Core Synthesis cluster_product Core Scaffold start Ethyl 4-amino-1-methyl- 1H-pyrazole-5-carboxylate (CAS: 31037-02-2) process Cyclocondensation start->process Formamide, 180 °C product 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine process->product

Caption: Synthesis of the core pyrazolopyrimidine scaffold.

Advanced Application: Multi-Step Synthesis of Substituted Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine core is rarely the final product. Its true utility lies in its capacity for further functionalization at various positions to optimize kinase binding affinity, selectivity, and pharmacokinetic properties. The exocyclic amine at the C4 position is a common site for modification.[8]

Protocol 2: N-Alkylation for Diversification

This protocol demonstrates a subsequent N-alkylation reaction, a common strategy to introduce side chains that can interact with solvent-exposed regions of the kinase or occupy hydrophobic pockets.

Materials:

  • 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (from Protocol 1)

  • Appropriate alkyl halide (e.g., ethyl 2-bromoacetate)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry N,N-dimethylformamide (DMF)

  • Inert atmosphere apparatus (e.g., Nitrogen or Argon line)

Procedure:

  • To a solution of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 equivalent) in dry DMF, add anhydrous K₂CO₃ (2-3 equivalents).

  • Stir the suspension under an inert atmosphere at room temperature for 15-30 minutes.

  • Add the desired alkyl halide (e.g., ethyl 2-bromoacetate, 1.1 equivalents) dropwise to the reaction mixture.[8]

  • Allow the reaction to stir at room temperature (or with gentle heating if necessary) until completion, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it into ice water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to obtain the desired N-alkylated product.

Causality and Insights:

  • Why K₂CO₃ and dry DMF? K₂CO₃ is a mild base used to deprotonate the pyrazole N1-H, making it nucleophilic. Dry DMF is a polar aprotic solvent that effectively solvates the cation but not the anion, enhancing the nucleophilicity of the deprotonated pyrazole nitrogen. Anhydrous conditions are crucial to prevent side reactions with water.

  • Regioselectivity: Under these conditions, the endocyclic N1-amino group of the pyrazolopyrimidine is typically more reactive towards alkylation than the exocyclic N4-amine.[8] This regioselectivity is key to building the desired molecular architecture.

Synthetic Workflow Visualization

G A Ethyl 4-amino-1-methyl- 1H-pyrazole-5-carboxylate B 1-Methyl-1H-pyrazolo[3,4-d]- pyrimidin-4-amine A->B Protocol 1: Formamide, Δ C N-Substituted Pyrazolopyrimidine (Kinase Inhibitor Precursor) B->C Protocol 2: Alkyl Halide, K₂CO₃, DMF

Caption: Multi-step workflow from starting material to a diversified inhibitor precursor.

Structure-Activity Relationship (SAR) and Design Logic

The use of ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate provides a direct route to scaffolds that embody key pharmacophoric features for kinase inhibition.

  • Hinge Binding: The pyrazolo[3,4-d]pyrimidine core acts as the primary hinge-binding motif. The N-H of the exocyclic amine and one of the pyrimidine nitrogens form critical hydrogen bonds with the backbone of the kinase hinge region.

  • Hydrophobic Pockets: Substituents introduced via subsequent reactions (like in Protocol 2) can be designed to occupy nearby hydrophobic pockets (often referred to as Pocket I and Pocket II), enhancing binding affinity.

  • Solvent Front: Further modifications can introduce polar groups that extend towards the solvent-exposed region, improving solubility and pharmacokinetic properties.

G cluster_inhibitor Pharmacophore Model Hinge Hinge-Binding (Pyrazolopyrimidine Core) Hydrophobic Hydrophobic Pocket Interaction Hinge->Hydrophobic R-group (from alkylation) Solvent Solvent Front Hinge->Solvent Polar substituent

Caption: Key pharmacophoric elements in a pyrazole-based kinase inhibitor.

Conclusion

Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a commercially available and highly effective building block for the synthesis of kinase inhibitors.[6][7] Its inherent reactivity allows for the straightforward and efficient construction of the pyrazolo[3,4-d]pyrimidine scaffold, a proven hinge-binding motif. The protocols and rationale outlined in this guide demonstrate its strategic importance, enabling medicinal chemists to rapidly generate libraries of diversified compounds for screening and optimization in drug discovery programs targeting the kinome.

References

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Medicinal Chemistry.
  • QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Journal of Biomolecular Structure & Dynamics.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.
  • QSAR STUDIES OF PYRAZOLE DERIVATIVES CONTAINING THIOUREA AS TYROSINE KINASE INHIBITORS. International Journal of Pharmaceutical Sciences and Research.
  • Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. Medicine in Drug Discovery.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chapman University Digital Commons.
  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry.
  • ETHYL 5-AMINO-1-METHYL-1H-PYRAZOLE-4-CARBOXYLATE | CAS 31037-02-2. Molecule.net.
  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 97 31037-02-2. Sigma-Aldrich.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information.
  • Ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate. Fluorochem.
  • Ethyl 5-amino-1H-pyrazole-3-carboxylate. MySkinRecipes.
  • Synthesis of some novel pyrazolopyrimidotriazepine, pyrazolotriazolopyrimidine, and pyrazolopyrimidotetrazine derivatives. Journal of Heterocyclic Chemistry.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Ethyl 5-Amino 1H Pyrazole 4 Carboxylate. IndiaMART.
  • Ethyl 5-aminopyrazole-4-carboxylate | CAS No- 19750-02-8. Simson Pharma Limited.
  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. ResearchGate.
  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate.
  • 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. PubChem.
  • ETHYL 5-AMINO-1-METHYLPYRAZOLE-4-CARBOXYLATE CAS 31037-02-2. ChemicalBook.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
  • Synthesis and biological evaluation of novel (4 or 5-aryl)pyrazolyl-indoles as inhibitors of interleukin-2 inducible T-cell kinase (ITK). Bioorganic & Medicinal Chemistry.
  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry.
  • 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. Google Patents.
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances.
  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Organic and Pharmaceutical Chemistry.

Sources

Application

Condensation reactions of "ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate" with dicarbonyls

Application Note: Strategic Cyclocondensation of Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Executive Summary & Strategic Overview This guide details the cyclocondensation protocols for ethyl 4-amino-1-methyl-1H-py...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Cyclocondensation of Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Executive Summary & Strategic Overview

This guide details the cyclocondensation protocols for ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (Compound 1 ). This specific isomer—distinguished by the amino group at position 4 and the ester at position 5—is the critical scaffold for Pyrazolo[4,3-d]pyrimidine synthesis, a class of bioactive molecules including PDE5 inhibitors (e.g., Sildenafil) and various kinase inhibitors.

Critical Isomer Distinction: Researchers must verify their starting material. The common "Gould-Jacobs" precursor is the 5-amino-4-carboxylate isomer, which yields pyrazolo[3,4-d]pyrimidines. The protocol below specifically addresses the 4-amino-5-carboxylate isomer, which yields the biologically distinct [4,3-d] and [4,3-b] fused systems.

Reaction Landscape: The reactivity of Compound 1 with dicarbonyls is divergent based on the reagent class:

  • 1,3-Dicarbonyls (e.g., Acetylacetone): Typically yields Pyrazolo[4,3-b]pyridines via a Friedländer-type condensation (C-C and C-N bond formation).

  • Urea/Formamide (Carbonyl Equivalents): Yields Pyrazolo[4,3-d]pyrimidines (Sildenafil core).

  • 1,2-Dicarbonyls (e.g., Glyoxal): Requires a prior conversion to the carboxamide/hydrazide to yield Pyrazolo[4,3-b]pyrazines .

Mechanistic Pathways & Logic

The following diagram illustrates the divergent synthesis pathways based on the electrophile choice.

ReactionPathways Start Ethyl 4-amino-1-methyl- 1H-pyrazole-5-carboxylate (1) Reagent_A 1,3-Dicarbonyls (e.g., Acetylacetone) Start->Reagent_A Reagent_B Urea / Formamide (Carbonyl Equiv.) Start->Reagent_B Reagent_C 1. Hydrazine 2. 1,2-Dicarbonyls Start->Reagent_C Prod_A Pyrazolo[4,3-b]pyridine (Friedländer Product) Reagent_A->Prod_A Reflux/AcOH (-EtOH, -H2O) Prod_B Pyrazolo[4,3-d]pyrimidin-7-one (Sildenafil Core) Reagent_B->Prod_B Cyclocondensation (Base/Heat) Prod_C Pyrazolo[4,3-b]pyrazine ( via Hydrazide) Reagent_C->Prod_C Two-Step Annulation

Caption: Divergent cyclization pathways for ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. The N1-methyl group blocks [1,5-a] annulation, forcing fusion to the [4,3] bond.

Experimental Protocols

Protocol A: Synthesis of Pyrazolo[4,3-b]pyridines (Reaction with 1,3-Dicarbonyls)

Application: Accessing lipophilic kinase inhibitor scaffolds.

Mechanism: The 4-amino group attacks the carbonyl of the 1,3-diketone. The nucleophilic


-carbon of the diketone then attacks the ester carbonyl (position 5), followed by aromatization.

Materials:

  • Compound 1 (1.0 eq)

  • Acetylacetone (1.2 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

Procedure:

  • Dissolution: Dissolve 1.0 mmol of Compound 1 in 5 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 1.2 mmol of acetylacetone (or substituted 1,3-diketone).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).[2] The amino spot should disappear, and a fluorescent product spot should appear.
    
  • Work-up: Cool to room temperature. Pour the reaction mixture into 20 mL of ice-cold water.

  • Isolation: Neutralize carefully with saturated

    
     solution to pH 7–8. The product will precipitate.[3]
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.

Expected Yield: 65–80% Product: 1,5,7-Trimethyl-1H-pyrazolo[4,3-b]pyridin-5-one derivative (depending on tautomer/substitution).

Protocol B: Synthesis of Pyrazolo[4,3-d]pyrimidin-7-ones (The "Sildenafil" Route)

Application: Synthesis of PDE5 inhibitors and isosteres of purines (Guanine analogs).

Mechanism: Direct condensation with a "C1" fragment (Formamide or Urea) provides the N3-C4 atoms of the pyrimidine ring.

Materials:

  • Compound 1 (1.0 eq)

  • Formamide (Excess, acts as solvent/reagent)

  • Sodium Ethoxide (Catalytic, optional for acceleration)

Procedure:

  • Setup: Place 5.0 mmol of Compound 1 in a pressure tube or round-bottom flask.

  • Reagent: Add 10 mL of Formamide.

  • Reaction: Heat to

    
     (oil bath) for 8–12 hours. Note: High temperature is required to drive the condensation and eliminate ethanol.
    
  • Work-up: Cool the mixture to room temperature. The product often crystallizes directly upon cooling.

  • Precipitation: If no solid forms, dilute with 20 mL of cold water.

  • Filtration: Collect the solid by vacuum filtration.

  • Purification: Recrystallize from DMF or boiling Ethanol.

Expected Yield: 75–90% Product: 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.

Protocol C: Synthesis of Pyrazolo[4,3-b]pyrazines (Reaction with 1,2-Dicarbonyls)

Application: Accessing fused pyrazine systems.

Constraint: Ethyl esters react poorly with 1,2-dicarbonyls directly. The ester must be converted to the hydrazide first.

Step 1: Hydrazide Formation

  • Reflux Compound 1 with Hydrazine Hydrate (5 eq) in Ethanol for 3 hours.

  • Cool and filter the precipitated 4-amino-1-methyl-1H-pyrazole-5-carbohydrazide .

Step 2: Condensation with Glyoxal/Benzil

  • Dissolution: Suspend 1.0 mmol of the hydrazide in 10 mL Ethanol.

  • Addition: Add 1.0 mmol of Glyoxal (40% aq) or Benzil.

  • Reflux: Heat to reflux for 2–4 hours.

  • Isolation: Cool and filter the precipitate.

Expected Yield: 60–75% (Over 2 steps)

Data Summary & Troubleshooting

ParameterProtocol A (1,3-Diketone)Protocol B (Urea/Formamide)Protocol C (1,2-Diketone)
Ring System Pyrazolo[4,3-b]pyridinePyrazolo[4,3-d]pyrimidinePyrazolo[4,3-b]pyrazine
Solvent Glacial Acetic AcidNeat (Formamide)Ethanol
Temp



Key Intermediate Schiff Base (Enamine)Ureido-esterCarbohydrazide
Common Issue Incomplete cyclization (Open chain)Charring at high tempSolubility of Benzil
Fix Add

(cat.) or extend time
Use

atm; check temp
Use AcOH co-solvent

References

  • Synthesis of Pyrazolo[4,3-d]pyrimidines (Sildenafil Analogs)

    • Title: Synthesis and biological evaluation of novel pyrazolo[4,3-d]pyrimidine deriv
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Cyclocondensation with 1,3-Dicarbonyls (Friedländer Type)

    • Title: Regioselective synthesis of pyrazolo[3,4-b]pyridines and related fused heterocycles.[1]

    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link]

    • Note: Describes the analogous reactivity of aminopyrazoles with 1,3-dielectrophiles.
  • General Reactivity of Aminopyrazole Carboxylates

    • Title: Recent developments in aminopyrazole chemistry.[4][5][6][7][8]

    • Source:Arkivoc.
    • URL:[Link]

  • Sildenafil Citrate Synthesis (Industrial Grounding)

    • Title: Convergent synthesis of sildenafil citr
    • Source:Organic Process Research & Development.
    • URL:[Link]

Sources

Method

Synthesis of antimicrobial compounds from "ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate"

From Precursor: Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Executive Summary This technical guide details the synthetic pathways for transforming ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (Compound 1 ) into...

Author: BenchChem Technical Support Team. Date: February 2026

From Precursor: Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Executive Summary

This technical guide details the synthetic pathways for transforming ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (Compound 1 ) into high-value antimicrobial scaffolds. Unlike the ubiquitous pyrazolo[3,4-d]pyrimidine (the "Allopurinol/Sildenafil" scaffold), the pyrazolo[4,3-d]pyrimidine system derived from this specific precursor represents an under-explored "inverted" purine bioisostere. This structural variation offers unique binding vectors for microbial targets such as dihydrofolate reductase (DHFR) and DNA gyrase.

This document outlines three primary synthetic workflows:

  • Fusion: Cyclocondensation to form the bicyclic pyrazolo[4,3-d]pyrimidine core.

  • Derivatization: Functionalization of the C4-amino group (Schiff bases/Ureas).

  • Extension: Modification of the C5-ester group (Hydrazides/Hydrazones).

Chemical Background & Retrosynthetic Logic

The starting material, ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate , possesses an ortho-amino ester functionality. This is a "privileged structure" in medicinal chemistry, serving as a dinucleophile capable of reacting with various electrophiles to form fused pyrimidine rings.

Structural Distinction:

  • Target Scaffold: Pyrazolo[4,3-d ]pyrimidine (Derived from 4-amino-5-carboxylate).

  • Common Isomer: Pyrazolo[3,4-d ]pyrimidine (Derived from 5-amino-4-carboxylate).[1]

The [4,3-d] isomer places the bridgehead nitrogens and the substituents in a spatial arrangement that mimics the N7/N9 region of purines differently than the [3,4-d] isomer, often overcoming resistance mechanisms associated with standard purine-mimetic antibiotics.

Synthetic Pathway Visualization

SynthesisWorkflow Start Ethyl 4-amino-1-methyl- 1H-pyrazole-5-carboxylate Path1 Pathway A: Cyclocondensation Start->Path1 Path2 Pathway B: Hydrazinolysis Start->Path2 Path3 Pathway C: Schiff Base Formation Start->Path3 Prod1 Pyrazolo[4,3-d]pyrimidin-7(6H)-one (Bicyclic Core) Path1->Prod1 + Formamide Reflux Prod2 Pyrazolo-5-carbohydrazide (Linker) Path2->Prod2 + N2H4·H2O Prod4 4-(Arylideneamino)pyrazole Derivatives Path3->Prod4 + Ar-CHO (Acid Cat.) Prod3 Antimicrobial Hydrazones (Schiff Bases) Prod2->Prod3 + Ar-CHO

Figure 1: Divergent synthetic pathways from the pyrazole precursor to three distinct classes of antimicrobial agents.

Detailed Experimental Protocols
Protocol A: Synthesis of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

This protocol constructs the bicyclic core, which is bioisosteric with guanine. The reaction exploits the nucleophilicity of the C4-amine and the electrophilicity of the C5-ester in a "one-pot" cyclization with formamide.

Mechanism: The amine attacks formamide to form an intermediate formamidine, which then undergoes intramolecular cyclization with the ester group, releasing ethanol.

Materials:

  • Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq)

  • Formamide (Excess, acts as solvent and reagent)

  • Reagents: Formic acid (catalytic, optional)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g of the starting pyrazole in 10 mL of formamide.

  • Reaction: Heat the mixture to 180–190 °C (oil bath temperature) for 6–8 hours .

    • Critical Process Parameter (CPP): Temperature must be sufficient to drive the elimination of ethanol. If the temperature is too low (<160°C), the intermediate amide may form without cyclizing.

  • Monitoring: Monitor by TLC (System: Chloroform/Methanol 9:1). The starting material (high R_f) should disappear, replaced by a lower R_f fluorescent spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto 50 g of crushed ice . Stir vigorously for 30 minutes.

    • The product will precipitate as a solid.[2][3]

  • Purification:

    • Filter the solid under vacuum.

    • Wash with cold water (3 x 10 mL) to remove excess formamide.

    • Recrystallize from ethanol/DMF (1:1) or pure ethanol if solubility permits.

  • Validation:

    • IR: Look for disappearance of the ester C=O (1720 cm⁻¹) and appearance of the amide C=O (1680–1690 cm⁻¹).

    • ¹H-NMR (DMSO-d₆): Confirm the presence of the pyrimidine C-H proton (singlet around 8.0–8.5 ppm) and the loss of ethyl group signals.

Protocol B: Synthesis of Antimicrobial Pyrazole Hydrazones

Hydrazones are potent antimicrobial pharmacophores due to their ability to chelate metal ions essential for bacterial growth and inhibit ribonucleotide reductase.

Stage 1: Formation of the Hydrazide

  • Dissolution: Dissolve 1.0 g (5.9 mmol) of ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate in 15 mL of absolute ethanol .

  • Addition: Add 3.0 mL (excess) of Hydrazine Hydrate (80% or 99%).

  • Reflux: Heat at reflux (78 °C) for 4–6 hours .

    • Observation: A white solid (the carbohydrazide) usually precipitates out of the hot solution as the reaction proceeds.

  • Isolation: Cool to room temperature. Filter the precipitate.[2][4] Wash with cold ethanol and diethyl ether.

    • Yield Expectation: >80%.[5][6]

Stage 2: Condensation to Hydrazone (Schiff Base)

  • Reaction: Suspend 1.0 mmol of the hydrazide (from Stage 1) in 10 mL of ethanol .

  • Reagent: Add 1.0 mmol of an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde for enhanced antimicrobial activity).

  • Catalysis: Add 2–3 drops of glacial acetic acid .

  • Reflux: Reflux for 2–4 hours .

  • Workup: Cool the mixture. The hydrazone product will precipitate.[2] Filter, wash with ethanol, and dry.[5][7]

Antimicrobial Evaluation & Structure-Activity Relationships (SAR)

When designing derivatives from this scaffold, prioritize the following substitutions based on known SAR data for pyrazolo-pyrimidines:

PositionModificationEffect on Antimicrobial Activity
N1 (Pyrazole) Methyl (Fixed)Essential for solubility and binding pocket fit. Larger groups (Phenyl) increase lipophilicity but may reduce Gram-negative permeability.
C3 (Pyrazole) H (Fixed)Substitution here (e.g., -CN, -CF3) can modulate electronic properties of the ring.
C7 (Pyrimidine) Carbonyl (C=O)Mimics Guanosine (H-bond acceptor).
C5 (Pyrimidine) SubstituentIntroducing a lipophilic group (via condensation with aldehydes) here improves cell wall penetration.

Testing Protocol (MIC Determination):

  • Solvent: Dissolve compounds in DMSO (stock 1 mg/mL).

  • Strains: Test against S. aureus (Gram-positive) and E. coli (Gram-negative).

  • Method: Broth microdilution in Mueller-Hinton broth.

  • Control: Use Ciprofloxacin or Ampicillin as positive controls.

Troubleshooting & Critical Parameters
  • Issue: Incomplete Cyclization (Protocol A).

    • Cause: Presence of water in formamide or insufficient heat.

    • Solution: Use fresh, dry formamide. Ensure oil bath is >180°C.

  • Issue: Solubility of Hydrazide (Protocol B).

    • Cause: The amino-hydrazide is highly polar.

    • Solution: If the hydrazide does not dissolve in ethanol for the next step, use a mixture of Ethanol/Dioxane (1:1) or add catalytic amount of HCl to solubilize it transiently.

  • Safety Note: Hydrazine hydrate is toxic and a potential carcinogen. Handle in a fume hood.

References
  • Gangjee, A. et al. (2021).[3][8] Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents: Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Bioorganic & Medicinal Chemistry.

  • Hassan, A. S. et al. (2017).[9] Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-d]pyrimidine derivatives. Beni-Suef University Journal of Basic and Applied Sciences. (Note: Describes analogous cyclization chemistry on the isomeric [3,4-d] scaffold, applicable to the [4,3-d] system).

  • Elgazwy, A. S. H. et al. (2013).[10] Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E. (Provides crystallographic evidence of the amino-ester arrangement).

  • Rashad, A. E. et al. (2019).[6] Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents. European Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Ticket Subject: Optimizing Yield & Purity for 4-Amino-1-Methyl-5-Carboxylate Pyrazole Scaffold Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing Yield & Purity for 4-Amino-1-Methyl-5-Carboxylate Pyrazole Scaffold Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High

Executive Summary: The "Yield Killers"

You are likely experiencing low yields due to one of three specific bottlenecks inherent to this scaffold. Unlike simple pyrazoles, the 1-methyl-5-carboxylate substitution pattern presents a "regiochemical trap" during ring formation and a "hydrolysis trap" during functionalization.

This guide bypasses generic advice to focus on the specific causality of failure for Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate .

Quick Diagnostic Dashboard
SymptomProbable Root CauseModule
Mixed Isomers (NMR) Regioselectivity failure during ring closure (1,3 vs 1,5 isomer).Tier 1
Loss of Ester (Acidic Product) Hydrolysis of the 5-ester group during electrophilic nitration.Tier 2
Low Mass Recovery Water solubility of the amino-ester during aqueous workup.Tier 3
Dark/Tarred Product Oxidation of the free amine during concentration.Tier 3

Tier 1: The Regioselectivity Trap (Precursor Synthesis)

User Question: "I am synthesizing the starting material (ethyl 1-methyl-1H-pyrazole-5-carboxylate) from methylhydrazine and ethyl 2,4-dioxovalerate (or similar), but my yields are inconsistent. Why?"

Technical Analysis: The reaction of methylhydrazine with 1,3-dicarbonyl equivalents is governed by the "hard/soft" nucleophile principle. Methylhydrazine has two nucleophilic nitrogens: the internal (


) is more hindered but more nucleophilic, while the terminal (

) is less hindered.
  • The Trap: If you use standard conditions, you often obtain the thermodynamically stable 1-methyl-3-carboxylate (wrong isomer) or a difficult-to-separate mixture.

  • The Fix: You must control the condensation kinetics to favor the 1-methyl-5-carboxylate .

Protocol Adjustment: Regioselective Cyclization

Instead of ethyl 2,4-dioxovalerate, use Ethyl (ethoxymethylene)oxalacetate or Ethyl 2-(dimethylamino)methylene-3-oxobutanoate equivalents if accessible. If using the oxalacetate route:

  • Temperature Control: Perform the addition of methylhydrazine at -78°C to -40°C . Kinetic control favors the attack of the terminal hydrazine nitrogen on the most reactive carbonyl, directing the cyclization to the 5-carboxylate isomer.

  • Solvent Choice: Switch from Ethanol to t-Butanol or non-polar solvents (Toluene) to influence the tautomeric equilibrium of the starting dicarbonyl.

Figure 1: Regiochemical divergence in pyrazole synthesis. Kinetic control is required to secure the 5-carboxylate isomer.

Tier 2: The Nitration Bottleneck (C-4 Functionalization)

User Question: "I am nitrating ethyl 1-methyl-1H-pyrazole-5-carboxylate using H2SO4/HNO3. I see the product on TLC, but after workup, I isolate the carboxylic acid or get low yields."

Technical Analysis: The pyrazole ring is electron-rich, but the ester group at position 5 deactivates it. You need strong forcing conditions (Nitric/Sulfuric acid) to place the nitro group at position 4.

  • The Yield Killer: The ester group is prone to acid-catalyzed hydrolysis, especially if the reaction exotherms or if water is present in the nitric acid.

  • The Fix: Use Fuming Nitric Acid and strictly anhydrous conditions, or switch to a mild nitrating agent.

Optimized Protocol: Anhydrous Nitration
  • Reagents: Use Fuming HNO3 (>90%) and Oleum (20% SO3 in H2SO4) or concentrated H2SO4. The presence of SO3 acts as a water scavenger.

  • Procedure:

    • Dissolve substrate in H2SO4 at 0°C.

    • Add Fuming HNO3 dropwise, maintaining internal temp < 10°C .

    • CRITICAL: Do not heat above room temperature unless absolutely necessary. Monitor via LCMS.

    • Quench: Pour onto crushed ice (not water) to minimize hydrolysis time. Neutralize immediately with solid NaHCO3 to pH 7-8.

Alternative (If Yield Persists Low): Use Nitronium Tetrafluoroborate (NO2BF4) in Acetonitrile. This is non-aqueous and preserves the ester, though reagents are more expensive.

Tier 3: The Reduction Phase (Nitro Amino)

User Question: "My nitro reduction is complete, but I lose product during extraction. The amine seems unstable."

Technical Analysis: Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a low molecular weight, polar amine.

  • Amphoteric Nature: The amino group makes it basic, but the pyrazole/ester system can make it sensitive.

  • Water Solubility: It partitions poorly into non-polar solvents like Hexane/EtOAc if the pH is not perfectly adjusted.

  • Oxidation: 4-aminopyrazoles are electron-rich and prone to air oxidation (turning dark/purple).

Optimized Protocol: Catalytic Transfer Hydrogenation (CTH)

Avoid Fe/AcOH (iron sludge traps product) and SnCl2 (difficult workup).

Recommended Method: Pd/C + Ammonium Formate

  • Solvent: Methanol (anhydrous).

  • Catalyst: 10% Pd/C (5-10 wt% loading).

  • H-Source: Ammonium Formate (3-5 equivalents).

  • Process:

    • Reflux for 1-2 hours. This is often faster and cleaner than H2 balloons.

    • Filtration: Filter hot through Celite to remove Pd.

    • Isolation (The Trick): Do not do an aqueous workup. Evaporate the Methanol. The residue will be your product + excess ammonium formate.

    • Purification: Triturate the residue with Dichloromethane (DCM) . The product dissolves in DCM; ammonium formate does not. Filter and evaporate the DCM to get clean product.

Figure 2: Workup strategy to avoid water solubility losses during amine isolation.

Summary of Critical Parameters

ParameterStandard ConditionOptimized Condition Reason
Nitration Temp 60-80°C0-20°C Prevents ester hydrolysis.
Nitration Reagent HNO3 (65%)Fuming HNO3 (90%) Reduces water content; increases kinetics.
Reduction Method Fe/HCl or SnCl2H2/Pd-C or CTH Eliminates metal waste; easier workup.
Workup Aqueous ExtractionDCM Trituration Prevents loss of water-soluble amine.
Storage Free base in airHCl Salt / Argon Prevents oxidation (darkening).

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles from Baylis-Hillman adducts.[1]

    • Source:Tetrahedron Letters, 2005.
    • Context: Establishes the kinetic vs.
  • Nitration of Pyrazoles

    • Title: From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.[2]

    • Source:JACS Au, 2021.
    • Context: Discusses nitration mechanisms and stability of pyrazole rings under acidic conditions.
  • Catalytic Transfer Hydrogenation (CTH)

    • Title: Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.[3]

    • Source:Molecules, 2020.
    • Context: Validates the use of Ammonium Formate/Pd-C for clean reduction of nitro groups in the presence of esters.
  • Compound Data (PubChem)

    • Title: Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxyl
    • Source: PubChem Compound Summary.
    • Context: Structural verification and physical property data for the nitro-intermedi

Sources

Optimization

Side products in the synthesis of "ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate"

Technical Support Ticket: #PYR-4A-005 Subject: Impurity Profiling & Troubleshooting in the Synthesis of Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Status: Open Assigned Specialist: Senior Application Scientist, Het...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #PYR-4A-005 Subject: Impurity Profiling & Troubleshooting in the Synthesis of Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary & Diagnostic Dashboard

Welcome to the Technical Support Center. You are likely accessing this guide because your LCMS analysis of "Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate" (Target 4A ) shows unexpected peaks or your product has developed an off-color appearance (orange/red).

The synthesis of 4A generally proceeds via the nitration of ethyl 1-methyl-1H-pyrazole-5-carboxylate followed by catalytic reduction. The table below summarizes the most common side products associated with this workflow.

Table 1: Impurity Diagnostic Matrix

Impurity CodeCommon NameRelative Retention (RRT)*Mass Shift (Δm/z)Visual IndicatorRoot Cause
SP-1 The "Legacy" Isomer (1,3-isomer)~0.95 or 1.050 (Isobaric)None (White solid)Regioselectivity failure in starting material synthesis.
SP-2 The Azo Dimer > 1.5 (Late eluter)+166 (approx dimer - 2H)Orange/Red SolidIncomplete reduction; oxidation of amine.
SP-3 The Nitro Precursor ~1.2+30Yellow tintIncomplete hydrogenation.
SP-4 The Hydrolyzed Acid < 0.5 (Fronting)-28 (Loss of Et)NoneAcidic/Basic hydrolysis of ester during workup.
SP-5 The Hydroxylamine ~1.1+16NoneStalled reduction intermediate.

*RRT is estimated based on C18 Reverse Phase HPLC (Water/Acetonitrile/Formic Acid).

Critical Troubleshooting Modules

Module A: The "Twin Peak" Phenomenon (Regioselectivity)

Symptom: You observe two closely eluting peaks with identical mass (


) in your LCMS.
Diagnosis:  Presence of Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.

Technical Explanation: This is a "legacy impurity." It does not form during the nitration/reduction steps but is carried over from the synthesis of the starting material (Ethyl 1-methyl-1H-pyrazole-5-carboxylate). When synthesizing the pyrazole core using methylhydrazine and a 1,3-dicarbonyl equivalent (e.g., ethyl 2-(ethoxymethylene)-3-oxobutanoate), two isomers form:

  • 1,5-Isomer (Target): Sterically congested. Often the kinetic product or requires specific directing groups.

  • 1,3-Isomer (Impurity): Sterically favored (methyl group away from the ester). Often the thermodynamic product.

Mitigation Protocol:

  • Purification: These isomers are difficult to separate after the amino group is formed. Separation is most efficient at the Nitro stage or the Unsubstituted stage using flash chromatography (Silica, Hexane/EtOAc gradient). The 1,3-isomer is generally less polar.

  • Prevention: Verify the isomeric purity of your starting material (Ethyl 1-methyl-1H-pyrazole-5-carboxylate) by NOE (Nuclear Overhauser Effect) NMR.

    • Target (1,5): Strong NOE between N-Methyl and Ester-Ethyl protons.

    • Impurity (1,3): No NOE between N-Methyl and Ester; NOE between N-Methyl and C5-H.

Module B: The "Red Product" Issue (Azo Dimerization)

Symptom: The isolated solid is orange or brick-red instead of off-white/tan. Diagnosis: Formation of Diethyl 4,4'-(diazene-1,2-diyl)bis(1-methyl-1H-pyrazole-5-carboxylate) (Azo Dimer).

Technical Explanation: During the catalytic hydrogenation of the nitro group (


) to the amine (

), the reaction proceeds through a nitroso (

) and hydroxylamine (

) intermediate.
  • If the catalyst loading is low or hydrogen pressure drops, the Nitroso and Amine species can condense to form an Azo bond (

    
    ).
    
  • This bond is a chromophore, causing intense coloration even at trace levels (<0.5%).

Corrective Action:

  • Increase H2 Pressure: Ensure >3 bar (45 psi) hydrogen pressure.

  • Fresh Catalyst: Use fresh 10% Pd/C (wet support recommended to prevent ignition).

  • Acid Additive: Conduct the hydrogenation in MeOH with 1.0 eq of HCl or Acetic Acid. Protonating the amine prevents it from attacking the nitroso intermediate.

Visualizing the Pathways

The following diagram illustrates the origin of the Regioisomer (from the cyclization step) and the Reduction artifacts (during the final step).

Pyrazole_Synthesis_Pathways Start Precursors (Methylhydrazine + 1,3-Dielectrophile) Isomer15 1,5-Isomer (Target Core) Ethyl 1-methyl-1H-pyrazole-5-carboxylate Start->Isomer15 Cyclization (Minor/Kinetic) Isomer13 1,3-Isomer (Impurity) Ethyl 1-methyl-1H-pyrazole-3-carboxylate Start->Isomer13 Cyclization (Major/Thermo) Nitro15 4-Nitro Intermediate (Target Precursor) Isomer15->Nitro15 HNO3/H2SO4 Nitro13 4-Nitro Isomer (Impurity Precursor) Isomer13->Nitro13 HNO3/H2SO4 Reduction Catalytic Hydrogenation (Pd/C, H2) Nitro15->Reduction Isomeric Amino Impurity Isomeric Amino Impurity Nitro13->Isomeric Amino Impurity Carried Through Target TARGET PRODUCT Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Reduction->Target Full Reduction Side_Azo Side Product: Azo Dimer (Orange Color) Reduction->Side_Azo Condensation (Low H2) Side_Hydroxyl Side Product: Hydroxylamine (Incomplete Red.) Reduction->Side_Hydroxyl Stalled Rxn Side_Acid Side Product: Carboxylic Acid (Hydrolysis) Reduction->Side_Acid H2O/Acid Contam.

Caption: Figure 1. Synthesis flowchart highlighting the divergence of regioisomers (top) and reduction artifacts (bottom).

Validated Experimental Protocol

To minimize the side products listed above, use this optimized reduction protocol.

Protocol: Catalytic Hydrogenation of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

  • Preparation:

    • Dissolve 10.0 g of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate in 100 mL of Methanol (anhydrous preferred).

    • Crucial Step: Add 3.0 mL of Glacial Acetic Acid (prevents azo formation).

  • Catalyst Addition:

    • Under Argon flow, add 1.0 g of 10% Pd/C (50% water wet). Safety: Do not add dry catalyst to methanol vapors.

  • Reaction:

    • Purge vessel 3x with N2, then 3x with H2.

    • Pressurize to 4 bar (60 psi) . Stir vigorously at 25°C for 4–6 hours.

    • Note: Monitoring by TLC is difficult (amine streaks). Use LCMS. Look for disappearance of Nitro peak (+30 m/z vs product).

  • Workup:

    • Filter through Celite to remove Pd/C. Wash pad with MeOH.

    • Concentrate filtrate to dryness.

    • Neutralization: The product will be an acetate salt. Dissolve in EtOAc, wash with saturated NaHCO3 (carefully, to avoid hydrolysis), dry over Na2SO4, and concentrate.

  • Purification (if needed):

    • Recrystallization from Ethanol/Heptane usually removes trace azo impurities.

Frequently Asked Questions (FAQs)

Q1: Can I use Fe/Acetic acid instead of Pd/C for reduction?

  • A: Yes. Iron reduction is excellent for avoiding over-reduction and azo-dimers. However, the workup is messier (iron sludge). If you use Fe/AcOH, the risk of Ester Hydrolysis (SP-4) increases due to the acidic conditions at elevated temperatures. Keep the temperature below 60°C.

Q2: My NMR shows a small singlet at 3.8 ppm and another at 4.1 ppm. Which is which?

  • A: For the target (1,5-isomer), the N-Methyl is usually shifted downfield (~4.0-4.2 ppm) due to the anisotropic effect of the adjacent ester. The O-Ethyl quartet is standard. If you see a second set of signals, it is likely the 1,3-isomer (SP-1).

Q3: Why is my yield low (<50%)?

  • A: Check the aqueous layer during workup. The amino-pyrazole is moderately amphoteric. If your pH is too low (<4), it stays in water as the salt. If too high (>10), you risk hydrolysis. Adjust pH to ~8 for optimal extraction into Ethyl Acetate.

References

  • PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Isomer Data).[1][2] National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Science of Synthesis. (2010). Regioselectivity in the Synthesis of Pyrazoles from Hydrazines and 1,3-Dicarbonyls. Thieme Chemistry. (Contextual grounding for Module A).
  • ResearchGate. (2022). The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid.[3] Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (2016). Reduction of Nitro Compounds.[4][5] (Contextual grounding for Module B). Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Pyrazole N-Alkylation Regioselectivity

Senior Application Scientist: Dr. Alex V.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Mercer Department: Process Chemistry & Synthesis Optimization

Introduction: The "N-Alkylation Nightmare"

Welcome to the technical support hub for one of the most persistent challenges in heterocyclic chemistry: Regioselective Pyrazole N-Alkylation .

If you are here, you are likely staring at an NMR spectrum showing a 60:40 mixture of isomers, or you are trying to scale up a route where the "wrong" isomer is the major product. Pyrazoles exist in a tautomeric equilibrium (


). When you deprotonate to form the pyrazolate anion, you create an ambident nucleophile. The site of alkylation is governed by a complex interplay of steric hindrance , electronic bias , solvent effects , and cation coordination .

This guide moves beyond "try different bases" and provides a mechanistic troubleshooting framework to engineer selectivity.

Module 1: The Mechanistic Landscape

To troubleshoot, you must first identify the driver of your selectivity.

The Tautomer-Reactivity Paradox

In neutral conditions (e.g., Mitsunobu), the reaction often proceeds via the most abundant tautomer. However, in basic conditions (


), the pyrazolate anion reacts.
  • Steric Rule (General): Alkylation prefers the nitrogen distal (furthest) from the bulky substituent to minimize steric clash in the transition state.

  • Electronic Rule: Electron-withdrawing groups (EWG) on the ring increase the acidity of the adjacent NH, often making the distal nitrogen more nucleophilic in the anionic state, though this is highly substrate-dependent.

Visualizing the Pathway:

PyrazoleAlkylation TautomerA Tautomer A (H on N1) TautomerB Tautomer B (H on N2) TautomerA->TautomerB K_eq (Fast) Anion Pyrazolate Anion (Ambident Nucleophile) TautomerA->Anion Base (-H+) ProdB 1,5-Substituted (Often Thermodynamic/Chelation) TautomerA->ProdB Mitsunobu (Neutral) TautomerB->Anion Base (-H+) ProdA 1,3-Substituted (Usually Kinetic/Steric) Anion->ProdA R-X (Steric Control) Anion->ProdB R-X (Coordination Control)

Figure 1: The divergence of alkylation pathways based on reaction conditions (Basic vs. Neutral).

Module 2: Diagnostic Workflow (How do I know what I have?)

Before fixing the ratio, you must confirm the identity of your isomers. Do not rely solely on 1H NMR chemical shifts , as they can be deceptive depending on solvent and concentration.

The Gold Standard: NOE / NOESY

You need to establish spatial proximity between the new N-alkyl group and the ring substituents.

Feature1,5-Isomer (Crowded) 1,3-Isomer (Less Crowded)
NOE Signal Strong NOE between N-Alkyl protons and C5-Substituent.Strong NOE between N-Alkyl protons and C3-H (or substituent).
13C NMR (C3 vs C5) C5 is often upfield relative to C3 due to N-substitution (variable).C3 is often downfield.
Crystallography Definitive.Definitive.

Troubleshooting Tip: If your pyrazole has no protons on the ring (fully substituted), use 1H-13C HMBC . Look for 3-bond couplings (


) from the N-alkyl protons to the ring carbons.
Module 3: Troubleshooting Scenarios (Q&A)
Scenario A: "I need the sterically hindered isomer (1,5), but I keep getting the 1,3 product."

Diagnosis: Under standard basic conditions (


/DMF), sterics dominate. The electrophile attacks the nitrogen furthest from your bulky group.

Solution 1: The "Coordination Lock" (Chelation Control) If your bulky group has a lone pair donor (e.g., Pyridine, Ester, Amide), you can force alkylation to the proximal nitrogen by using a metal that coordinates both the donor and the pyrazole nitrogen.

  • Protocol: Switch from

    
     or 
    
    
    
    (large, loose ion pairs) to
    
    
    or
    
    
    (tight binders) in non-polar solvents like Toluene or THF.
  • Why? The metal acts as a bridge, guiding the electrophile to the hindered side.

Solution 2: The Mitsunobu Inversion The Mitsunobu reaction operates on the neutral pyrazole. If the tautomeric equilibrium favors the H on the less hindered nitrogen (to relieve strain), the Mitsunobu reaction will substitute that nitrogen—often yielding the sterically hindered 1,5-product.

  • Ref: Torhan et al.[1] on N-alkylation selectivity reversals [1].

Scenario B: "My yield is low, and I see over-alkylation (quaternization)."

Diagnosis: Pyrazoles are moderate nucleophiles. If you use a "hot" electrophile (MeI, BnBr) and high heat, the product (N-alkyl pyrazole) can react again to form a pyrazolium salt.

Solution:

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of the alkylating agent.

  • Base Choice: Switch to

    
      in MeCN. The "Cesium Effect" increases the solubility and nucleophilicity of the pyrazolate anion without requiring high heat, allowing for milder conditions that suppress over-alkylation.
    
Scenario C: "I have an Electron-Withdrawing Group (CF3) and selectivity is non-existent."

Diagnosis: Strong EWGs scramble the electronics. A


 group makes the pyrazole highly acidic and delocalizes the negative charge, making the nitrogens less distinct nucleophilically.

Solution: Functional Group Tuning Recent research suggests converting carbonyl-based substituents into hydrazones prior to alkylation to direct regioselectivity, then hydrolyzing them back. Alternatively, use Michael Addition acceptors (acrylates) which often show higher N1 selectivity due to reversible thermodynamics [2].

Module 4: Standard Operating Procedures (Protocols)
Protocol A: General Base-Mediated Alkylation (Steric/Thermodynamic Control)

Best for: 1,3-isomers (Less hindered).

  • Dissolve 1.0 eq of Pyrazole in DMF (0.2 M).

  • Add 1.2 eq of

    
     . Stir for 15 min at RT.
    
  • Add 1.1 eq of Alkyl Halide dropwise.

  • Monitor by LCMS. If sluggish, heat to 60°C.

  • Workup: Dilute with EtOAc, wash 3x with

    
     (5% aq) to remove DMF.
    
Protocol B: Mitsunobu Alkylation (Often Reverses Selectivity)

Best for: 1,5-isomers (Hindered) or sensitive substrates.

  • Dissolve 1.0 eq Pyrazole, 1.2 eq Alcohol (R-OH), and 1.5 eq

    
     in dry THF or Toluene.
    
  • Cool to 0°C.

  • Add 1.5 eq DIAD (or DEAD) dropwise over 20 mins.

  • Warm to RT and stir overnight.

  • Note: This avoids the anionic state, often respecting the tautomeric population

    
    .
    
Protocol C: Decision Tree for Condition Selection

DecisionTree Start Start: Select Target Isomer Isomer13 Target: 1,3-Isomer (Less Hindered) Start->Isomer13 Isomer15 Target: 1,5-Isomer (More Hindered) Start->Isomer15 Cond1 Standard S_N2: Cs2CO3 / DMF / RT Isomer13->Cond1 CheckDonor Does substituent have chelating group (OH, Py, Ester)? Isomer15->CheckDonor YesDonor Yes CheckDonor->YesDonor NoDonor No CheckDonor->NoDonor CoordCond Coordination Control: NaH or LiOtBu / Toluene (Tight Ion Pair) YesDonor->CoordCond Mitsunobu Mitsunobu Reaction: R-OH / PPh3 / DIAD NoDonor->Mitsunobu Emerging Emerging Tech: Strategic Atom Replacement (Isothiazole Route) [3] NoDonor->Emerging If Mitsunobu fails

Figure 2: Strategic decision tree for selecting alkylation conditions.

References
  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions. Source: Semantic Scholar / Torhan et al. URL:[1][Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: Journal of Organic Chemistry (ACS), 2022. URL:[Link][2]

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. Source: Nature, 2025.[3] URL:[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Source: MDPI (Int. J. Mol. Sci.), 2025. URL:[Link]

Sources

Optimization

Optimizing reaction conditions for pyrazolo[3,4-d]pyrimidine synthesis

Technical Support Center: Pyrazolo[3,4-d]pyrimidine Synthesis Current Status: ● Operational Agent: Dr. Chimera (Senior Application Scientist) Topic: Optimization of Reaction Conditions & Troubleshooting Reference Code: P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[3,4-d]pyrimidine Synthesis

Current Status: ● Operational Agent: Dr. Chimera (Senior Application Scientist) Topic: Optimization of Reaction Conditions & Troubleshooting Reference Code: PPY-OPT-2026

Welcome to the Pyrazolo[3,4-d]pyrimidine Synthesis Hub

You are likely here because you are working on kinase inhibitors (e.g., BTK, Src, or EGFR inhibitors like Ibrutinib) and are facing the classic "heterocycle headache": regioselectivity issues, poor solubility, or stubborn cyclizations.

This guide is not a textbook. It is a troubleshooting workflow designed to unstuck your bench chemistry. We focus on the two critical bottlenecks: constructing the pyrazole core (Regiocontrol) and closing the pyrimidine ring (Cyclization).

Ticket #001: Regioselectivity Failures (N1 vs. N2 Isomers)

User Issue: "I reacted my hydrazine with the ethoxymethylene intermediate, but I obtained a mixture of N1- and N2-alkylated isomers, or predominantly the wrong thermodynamic product."

The Diagnostic

The formation of the pyrazole ring is the defining step. When condensing a hydrazine (


) with a 

-enaminonitrile or ethoxymethylene derivative, two nucleophilic attacks are possible.
  • N1-Isomer (Thermodynamic): Generally favored by steric bulk and higher temperatures.

  • N2-Isomer (Kinetic): Often favored in aprotic solvents at lower temperatures, but less stable.

Optimization Protocol

To lock in the N1-isomer (the biologically active scaffold for Ibrutinib-like molecules), you must control the electronics of the hydrazine and the solvent polarity.

Step-by-Step Optimization:

  • Solvent Switch: Move from non-polar solvents (DCM/Toluene) to polar protic solvents (Ethanol/Acetic Acid). Protic solvents stabilize the transition state leading to the N1-tautomer via H-bonding.

  • Temperature Control: If you need the N1-product, heat is your friend. Reflux in Ethanol (

    
    C) is standard. For the N2-product, keep it at 
    
    
    
    C to RT.
  • The "Ibrutinib" Trick (Chiral Hydrazine): If your

    
     group is a chiral moiety (e.g., a piperidine ring), pre-installing it on the hydrazine before cyclization is superior to alkylating the pyrazole later. Direct alkylation of the pyrazole often yields a 60:40 (N1:N2) mess.
    

Data: Solvent Influence on Regioselectivity (Model reaction: Hydrazine derivative + Ethoxymethylene malononitrile)

SolventTemperatureYield (%)N1 : N2 RatioNotes
Ethanol Reflux85%95 : 5 Recommended for N1-synthesis.
DCM 25°C70%60 : 40Poor selectivity. Avoid.
Acetic Acid 60°C82%90 : 10Good, but workup is harder.
Toluene Reflux65%80 : 20Slower reaction rate.

Ticket #002: Sluggish Pyrimidine Cyclization

User Issue: "I have the aminopyrazole intermediate, but closing the pyrimidine ring with formamide takes 24 hours at


C and turns into black tar."
The Diagnostic

The classical "Robins" method uses Formamide at reflux (


C). This is harsh. It decomposes sensitive functional groups and leads to polymerization.
The Solution: Microwave-Assisted Cyclization

Modern protocols utilize microwave irradiation to superheat the solvent (usually Ethanol or DMF) in a sealed vessel, reducing reaction times from hours to minutes and improving purity.

Protocol: The "One-Pot" Microwave Method Instead of isolating the intermediate, perform a 3-component coupling.

  • Reagents:

    • 5-aminopyrazole-4-carboxylate (1.0 equiv)

    • Primary Amine (

      
      ) (1.2 equiv)
      
    • Trimethyl Orthoformate (TMOF) (3.0 equiv) - Acts as the C1 source and dehydrating agent.

  • Conditions:

    • Solvent: Ethanol or solvent-free (if TMOF is in excess).

    • Microwave: 100–120°C, 200W, 10–15 minutes.

  • Workup: Cool to RT. The product usually precipitates. Filter and wash with cold ethanol.

Expert Insight: TMOF is superior to Formamide here because it reacts at lower temperatures and generates Methanol as a byproduct, which is easily removed.

Ticket #003: Solubility & Purification ("The Brick Dust" Problem)

User Issue: "My product precipitates as a solid that is insoluble in MeOH, DCM, and Water. I can't run NMR or purify it."

The Diagnostic

Pyrazolo[3,4-d]pyrimidines are notorious for high lattice energy due to extensive


-stacking and H-bonding. They are "brick dust."
Troubleshooting Guide
  • NMR Solvent: Do not use

    
    . Use DMSO-d6  or TFA-d  (Trifluoroacetic acid). If using DMSO, add a drop of 
    
    
    
    to exchange exchangeable protons if spectra are messy.
  • Purification:

    • Avoid Column Chromatography: It will streak.

    • Recrystallization: Use DMF/Water or DMSO/Methanol mixtures. Dissolve in hot DMF, then add water dropwise until turbid. Cool slowly.

  • Salt Formation: If the molecule has a basic nitrogen (like the piperidine in Ibrutinib), convert it to the Hydrochloride salt .

    • Protocol: Suspend solid in MeOH. Add 1.25M HCl in EtOH. The solid will dissolve (salt formation) and then re-precipitate as the HCl salt, which is often more manageable.

Visualizing the Logic

Figure 1: Synthetic Route Decision Matrix

This flowchart helps you choose between the Classical Route (Route A) and the Modern/Ibrutinib Route (Route B).

SyntheticRoute Start Start: Target Molecule Analysis Decision1 Is N1-substituent Chiral/Complex? Start->Decision1 RouteA Route A: Classical Construction (Build Pyrazole -> Alkylate) Decision1->RouteA No (Simple Alkyl/Aryl) RouteB Route B: Convergent Synthesis (Pre-functionalized Hydrazine) Decision1->RouteB Yes (e.g., Piperidine) StepA1 Step 1: Hydrazine + Ethoxymethylene Malononitrile RouteA->StepA1 StepB1 Step 1: React R-Hydrazine + Ethoxymethylene RouteB->StepB1 StepA2 Risk: N1 vs N2 Regioisomer Mixture StepA1->StepA2 StepA3 Step 2: Alkylation (Low Yield) StepA2->StepA3 StepB2 Result: High Regio-fidelity (N1) StepB1->StepB2 StepB3 Step 2: Cyclization with Formamide/TMOF StepB2->StepB3

Caption: Decision matrix for selecting the optimal synthetic route based on the complexity of the N1-substituent.

Figure 2: Troubleshooting The Cyclization Step

Decision tree for optimizing the difficult pyrimidine ring closure.

CyclizationFix Problem Issue: Incomplete Cyclization or Decomposition Check1 Reagent Used? Problem->Check1 Formamide Formamide (Reflux) Check1->Formamide Standard TMOF Triethyl Orthoformate Check1->TMOF Mild Action1 Switch to Microwave (120°C, 10 min) Formamide->Action1 Decomposition observed Action2 Add Acid Catalyst (AcOH or H2SO4) TMOF->Action2 No reaction Action3 Check Sterics (Increase T to 140°C) TMOF->Action3 Slow reaction

Caption: Troubleshooting logic for pyrimidine ring closure failures.

FAQ: Frequently Asked Questions

Q: Can I use the Mitsunobu reaction to install the N1 substituent? A: Yes, but proceed with caution. The Mitsunobu reaction (DIAD/PPh3) on the pyrazolo[3,4-d]pyrimidine core often favors the N2-position or O-alkylation depending on conditions. The "Route B" approach (using a pre-functionalized hydrazine) is almost always higher yielding for scale-up, as seen in the optimized Ibrutinib process [1].

Q: My reaction works on 100mg but fails at 10g. Why? A: Pyrazolo-pyrimidine synthesis is highly exothermic. When scaling up the hydrazine condensation, heat transfer becomes a bottleneck.

  • Fix: Add the hydrazine dropwise at

    
    C to the ethoxymethylene intermediate, then slowly warm to reflux. Do not dump reagents together at room temperature on a large scale.
    

Q: Why is my yield low when using microwave synthesis? A: Check your vessel pressure. These reactions generate volatile alcohols (methanol/ethanol). If the vessel vents, you lose solvent and the reaction stalls. Ensure you are using a dedicated microwave vial with a proper crimp cap, and keep the fill volume between 20-50% of the vial capacity.

References

  • Patent Review of Manufacturing Routes to Recently Approved Oncology Drugs: Ibrutinib. Source: Organic Process Research & Development (ACS). URL:[Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Source: RSC Advances / NIH. URL:[Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches. Source: Archiv der Pharmazie (Wiley). URL:[Link]

Troubleshooting

Preventing byproduct formation in Gould-Jacobs reaction for pyrazolopyridines

Ticket #GJ-PYR-001: Minimizing Byproducts in Pyrazolopyridine Synthesis[1] Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #GJ-PYR-001: Minimizing Byproducts in Pyrazolopyridine Synthesis[1]

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Drug Discovery Scaffold) Subject: Troubleshooting regioselectivity and thermal degradation in aminopyrazole cyclizations.[1]

Executive Summary

The Gould-Jacobs reaction, when applied to 3(5)-aminopyrazoles, presents a unique set of challenges compared to the classical aniline-to-quinoline synthesis. The primary failure modes are Regiochemical Ambiguity (formation of pyrazolo[1,5-a]pyrimidine vs. pyrazolo[3,4-b]pyridine) and Thermal Degradation (polymerization/tarring due to high-temperature requirements).[1]

This guide provides a root-cause analysis and validated protocols to suppress these byproducts, ensuring high-purity isolation of the target scaffold.[1]

Module 1: The Regioselectivity Trap (Isomer Control)

The Problem: The most critical "byproduct" in this reaction is actually a structural isomer. 3(5)-aminopyrazoles are ambident nucleophiles.[1] Reacting them with diethyl ethoxymethylenemalonate (EMME) can lead to two distinct fused ring systems.[1]

  • Path A (Kinetic/Thermodynamic Trap): Attack by the ring nitrogen (N1)

    
    Pyrazolo[1,5-a]pyrimidine .[1] (Often the major product in standard G-J conditions).
    
  • Path B (Target for many Kinase Inhibitors): Attack by the ring carbon (C4)

    
    Pyrazolo[3,4-b]pyridine .[1]
    

If your target is the [3,4-b] system, the [1,5-a] isomer is your primary impurity.[1]

Diagnostic Pathway

G Start 3-Aminopyrazole + EMME Inter Enamine Intermediate Start->Inter Condensation (-EtOH) PathA Cyclization on Ring N (Pyrazolo[1,5-a]pyrimidine) Inter->PathA Standard Thermal (Favored) PathB Cyclization on Ring C (Pyrazolo[3,4-b]pyridine) Inter->PathB Blocked N1 or Acid Catalysis

Figure 1: The bifurcation of the Gould-Jacobs pathway.[1] Without intervention, N-cyclization often dominates.[1]

Troubleshooting & Prevention
Target ScaffoldByproduct RiskPrevention Strategy
Pyrazolo[1,5-a]pyrimidine Uncyclized EnaminePush Equilibrium: The condensation is reversible.[1] Use neat conditions (no solvent) or high-boiling solvents (Dowtherm A) to drive off ethanol.[1]
Pyrazolo[3,4-b]pyridine [1,5-a] IsomerBlock N1: Use N-substituted aminopyrazoles (e.g., 1-methyl-5-aminopyrazole) to sterically or chemically hinder N-cyclization.Alternative Route: Abandon standard G-J.[1] Use Multicomponent Reactions (MCR) with aldehydes/ketones or microwave-assisted methods [1].[1]
Module 2: Thermal Degradation ("The Black Tar")[1]

The Problem: The cyclization step typically requires temperatures >250°C. This harsh environment causes oxidative polymerization of the electron-rich pyrazole ring, resulting in a black, intractable tar that traps the product.[1]

Root Cause Analysis
  • Oxidation: Aminopyrazoles are sensitive to air at high temps.[1]

  • Solvent Breakdown: Dowtherm A (Diphenyl ether/biphenyl) is stable but difficult to remove, leading to aggressive workups that degrade the product.[1]

  • Prolonged Heating: Conventional heating has slow ramp rates, keeping the substrate in the "decomposition zone" longer than necessary.[1]

Solution: Microwave-Assisted Synthesis

Switching to microwave irradiation is the single most effective way to eliminate thermal byproducts. It allows for "flash heating"—reaching 250°C in seconds and cooling immediately after the reaction is complete [2].[1]

Protocol: Microwave-Assisted Cyclization (Solvent-Free)

  • Scale: 1.0 mmol

  • Reagents: Aminopyrazole (1.0 eq), EMME (1.1 eq).

  • Catalyst: None (or 5 mol% p-TSA if kinetics are sluggish).[1]

  • Conditions:

    • Mix reagents in a microwave vial (neat).

    • Irradiate at 150°C for 5 mins (Condensation phase).

    • Vent to remove ethanol (critical to drive equilibrium).[1]

    • Irradiate at 250°C for 10-15 mins (Cyclization phase).

  • Workup: The product usually solidifies upon cooling.[1] Wash with cold ethanol/ether.[1]

Why this works: The short reaction time prevents the secondary polymerization reactions that lead to tar [3].[1]

Module 3: Chemical Impurities & Cleanup

Even with optimized conditions, two specific chemical byproducts often persist.[1]

1. The "Open" Intermediate (Ethyl N-(pyrazolyl)aminomethylenemalonate) [1]
  • Symptom: LCMS shows mass of Product + 46 (EtOH).[1]

  • Cause: The cyclization failed to close.

  • Fix:

    • Temperature Check: Ensure internal temperature reached >240°C.

    • Solvent Choice: If using solvent, ensure it boils >250°C (e.g., Diphenyl ether).[1] Lower boiling solvents (DMF, DMSO) will reflux before cyclization temperature is reached.[1]

2. Decarboxylated Product
  • Symptom: LCMS shows mass of Product - 44 (CO2).[1]

  • Cause: Temperature too high (>280°C) or reaction time too long.[1]

  • Fix: Reduce microwave hold time. If using an oil bath, ensure the bath temp does not overshoot.[1]

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned solid black, and I can't filter it. What happened? A: You likely experienced "runaway polymerization."[1] This happens when the concentration is too high in a solvent that doesn't dissipate heat well, or if air was present.[1] Remedy: Repeat the reaction under Nitrogen/Argon atmosphere. Dilute slightly more if using Dowtherm A.[1]

Q: I am trying to make the [3,4-b] isomer, but NMR shows the [1,5-a] isomer. Can I convert it? A: Generally, no. The [1,5-a] system is thermodynamically very stable.[1] You must prevent its formation during the reaction by blocking the N1 position on the starting pyrazole or using a different synthetic route (e.g., reacting 5-aminopyrazole with


-ketonitriles instead of EMME) [4].[1]

Q: How do I remove Dowtherm A from my product? A: This is a common pain point. Method: Dilute the reaction mixture with a non-polar solvent like Hexanes or Petroleum Ether.[1] The pyrazolopyridine product is usually polar and will precipitate out, while the Dowtherm A remains in the organic solution.[1] Filter and wash copiously with hexanes.[1]

References
  • Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines. Source: ResearchGate / Vertex AI Search Context: Describes green protocols using microwave irradiation to improve yields and selectivity in multicomponent reactions.

  • Gould-Jacobs Reaction: Microwave vs. Conventional Heating. Source: Biotage Application Note / AbleLab Context: Demonstrates that microwave heating to 250°C-300°C significantly shortens reaction times and improves purity compared to conventional reflux.[2]

  • Regioselectivity in Aminopyrazole Reactions. Source: Organic & Biomolecular Chemistry (RSC) Context:[1] Discusses the regiochemical preferences of aminopyrazoles when reacting with electrophiles, highlighting the competition between N- and C-attack.

  • 5-Aminopyrazole as Precursor in Fused Pyrazoloazines. Source: Beilstein Journal of Organic Chemistry Context: A comprehensive review of synthetic routes starting from 5-aminopyrazole, detailing the conditions required to access different fused systems.

Sources

Optimization

Technical Support Center: Alternative Synthesis Routes for Substituted Aminopyrazoles

Status: Operational Ticket ID: APZ-SYNTH-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Regioselectivity, Safety, and Functionalization in Aminopyrazole Synthesis Introduction: Beyond the...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: APZ-SYNTH-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Regioselectivity, Safety, and Functionalization in Aminopyrazole Synthesis

Introduction: Beyond the Knorr Synthesis

Welcome to the technical support hub for aminopyrazole synthesis. While the condensation of hydrazines with


-ketonitriles (Knorr-type synthesis) is the industry standard, it frequently fails in two critical areas: regiocontrol  (yielding inseparable mixtures of 3-amino and 5-amino isomers) and safety  (handling toxic, unstable hydrazines).

This guide provides validated alternative workflows to bypass these bottlenecks. We focus on three core directives:

  • Forcing Regioselectivity: Using isoxazole precursors and kinetic/thermodynamic control.

  • Green/Safe Synthesis: Multicomponent reactions (MCRs) to avoid hydrazine handling.

  • Late-Stage Functionalization: Palladium-catalyzed C-N coupling for complex scaffolds.

Module 1: The Regioselectivity Crisis (3-amino vs. 5-amino)

The Issue: When condensing a monosubstituted hydrazine (


) with a non-symmetrical 

-ketonitrile, you often obtain a mixture of 5-aminopyrazole (typically favored) and 3-aminopyrazole.[1] Separation requires tedious chromatography.
Troubleshooting Guide: Controlling the Isomer Ratio
Strategy A: Kinetic vs. Thermodynamic Control

You can often flip the selectivity by altering reaction temperature and pH.

Target IsomerCondition TypeReaction ParametersMechanism
3-Aminopyrazole Kinetic 0°C, Strong Base (NaOEt) Initial attack of the most nucleophilic hydrazine nitrogen (

) on the nitrile carbon is faster, trapping the kinetic product.[1]
5-Aminopyrazole Thermodynamic Reflux (EtOH), Neutral/Acidic Higher temps allow the reversible Michael addition to equilibrate, favoring the more stable 5-amino isomer.[1]
Strategy B: The "Isoxazole Recyclization" (High Fidelity Route)

If Strategy A fails, the Isoxazole Route is the authoritative solution. It locks the substitution pattern before the pyrazole ring forms.

Mechanism:

  • Synthesize a 5-substituted isoxazole (regioselectivity is easily controlled here).

  • Open the ring with base to form a reactive

    
    -ketonitrile anion.
    
  • Quench with hydrazine to cyclize into the specific aminopyrazole.[2]

Isoxazole_Route Isoxazole 5-Substituted Isoxazole Base Base Treatment (NaOH/H2O) Isoxazole->Base Intermediate β-Ketonitrile (Ring Open) Base->Intermediate Ring Opening Hydrazine Hydrazine + Acid Intermediate->Hydrazine Pyrazole Regiopure Aminopyrazole Hydrazine->Pyrazole Recyclization

Figure 1: The Isoxazole-to-Pyrazole rearrangement pathway guarantees regiochemical purity by fixing the carbon skeleton prior to hydrazine introduction.

Protocol: Two-Step Isoxazole Conversion

Based on Mitchell et al. (Eli Lilly), Synthesis 2016.[2] [1]

Reagents:

  • Substituted Isoxazole (1.0 equiv)

  • NaOH (2.5 M aq, 1.1 equiv)

  • Hydrazine monohydrochloride (1.5 equiv)

  • Acetic Acid (glacial)

Step-by-Step:

  • Ring Opening: Dissolve isoxazole in EtOH. Add 2.5 M NaOH at 20°C. Stir for 30–60 min. Monitor by HPLC for disappearance of isoxazole (formation of nitrile intermediate).

  • Quenching: Cool to 0°C.

  • Cyclization: Add Hydrazine monohydrochloride followed by Acetic Acid (to pH ~5).

  • Heating: Warm to 60°C for 2–3 hours.

  • Isolation: Cool to RT. The product often precipitates. If not, dilute with water and filter.

Why this works: The two-step method prevents side reactions common in "one-pot" high-temp hydrazine blasts, yielding higher purity and lighter-colored solids.

Module 2: Avoiding Hazardous Hydrazines (MCRs)

The Issue: Hydrazines are genotoxic and unstable. Using them in early steps limits scale-up potential.

The Solution: Multicomponent Reactions (MCRs) allow the assembly of the pyrazole core from safer precursors like aldehydes, nitriles, and alkynes, often generating the hydrazine moiety in situ or using stable surrogates.

Protocol: DABCO-Catalyzed Green Synthesis

For synthesis of 5-aminopyrazole-4-carbonitriles in aqueous media. [2]

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Phenylhydrazine (1.0 mmol) Note: While this uses phenylhydrazine, the conditions are mild/aqueous.

  • DABCO (0.1 mmol, 10 mol%)

  • Water (20 mL)

Workflow:

  • Charge: Add aldehyde, malononitrile, phenylhydrazine, and DABCO to water in a round-bottom flask.

  • Reaction: Stir vigorously at Room Temperature (RT) for 20–60 minutes.

  • Observation: A solid precipitate will form.

  • Workup: Filter the solid. Wash with water/ethanol (8:2). Recrystallize from ethanol if necessary.

Mechanism:

  • Knoevenagel Condensation: Aldehyde + Malononitrile → Arylidenemalononitrile.

  • Michael Addition: Phenylhydrazine attacks the activated alkene.

  • Cyclization: Intramolecular nucleophilic attack closes the ring.

MCR_Workflow Start Reagents: Aldehyde + Malononitrile + Hydrazine Step1 Knoevenagel Condensation (DABCO Catalyst) Start->Step1 Step2 Michael Addition Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 End 5-Aminopyrazole-4-carbonitrile Step3->End

Figure 2: One-pot cascade mechanism for the aqueous synthesis of aminopyrazoles.

Module 3: Late-Stage Functionalization (Buchwald-Hartwig)

The Issue: Installing complex amine groups directly onto the pyrazole ring during cyclization is difficult due to steric hindrance or electronic deactivation.

The Solution: Synthesize a simple 4-halopyrazole or use a pre-formed aminopyrazole and perform Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig) .

Troubleshooting Table: Pd-Catalyzed Amination
SymptomProbable CauseCorrective Action
No Conversion Oxidative Addition FailureSwitch to XantPhos or BrettPhos ligands. Ensure the halide is an Iodide or Bromide (Chlorides are sluggish on pyrazoles).
Catalyst Poisoning Pyrazole Nitrogen BindingProtect the pyrazole N1 (e.g., THP, SEM, or Boc group) to prevent Pd coordination.
Low Yield (Dehalogenation)

-Hydride Elimination
Use a base without

-hydrogens (e.g., Cs₂CO₃ or K₃PO₄ ). Avoid alkoxide bases if possible.
Insoluble Base Issues Mass Transfer LimitationUse DBU as a soluble organic base.[3] [3]
Recommended Conditions (General Screen):
  • Catalyst:

    
     (1–2 mol%) or Pd(OAc)₂.
    
  • Ligand: XantPhos (for primary amines) or BrettPhos (for difficult substrates).

  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Temp: 100°C.

Frequently Asked Questions (FAQ)

Q: I need to scale up the Isoxazole route. Is the intermediate stable? A: Yes. The


-ketonitrile intermediate in the two-step Mitchell method is generally stable in solution at basic pH. However, it is recommended to proceed to the hydrazine quench immediately to avoid self-condensation byproducts.

Q: Can I use hydrazine hydrate instead of the hydrochloride salt? A: In the MCR (Module 2), yes. In the Isoxazole route (Module 1), the hydrochloride salt allows for better pH control. If you use hydrate, you must carefully titrate with Acetic Acid to pH 5–6 to facilitate the cyclization.

Q: My Buchwald coupling on a 5-aminopyrazole is failing. Why? A: 5-aminopyrazoles are electron-rich but the exocyclic amine is often poorly nucleophilic due to resonance into the ring.

  • Fix: Reverse the coupling. Use a 4-bromo- or 4-iodopyrazole and couple it with your desired amine.[4] This is electronically more favorable.

Q: How do I distinguish 3-amino from 5-amino isomers by NMR? A:

  • NOESY: Look for a correlation between the pyrazole-H4 proton and the N1-substituent.

    • 5-amino: The substituent is on N1, close to the amine (or substituent at C5). No NOE between N1-R and H4.

    • 3-amino: The substituent is on N1, close to H5. Strong NOE between N1-R and H5.

References

  • Mitchell, D., Kallman, N. J., Cole, K. P., Koenig, T. M., Buser, J. Y., & McFarland, A. D. (2016).[2] Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Synthesis, 48(20), 3537-3543.[2] Link

  • Kaur, T., et al. (2021). DABCO catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile.[5] Current Research in Green and Sustainable Chemistry, 4, 100134.[5] Link

  • Kashani, S. K., & Jessiman, J. E. (2020).[6] Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Journal of Organic Chemistry, 85(10). Link

  • Fichez, J., Busca, P., & Prestat, G. (2025). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica Italiana. Link

Sources

Troubleshooting

Heterocycle Purification Helpdesk: Aminopyrazole Isomers

Ticket ID: #APZ-ISO-998 Subject: Troubleshooting Separation of 3-Amino vs. 5-Aminopyrazole Regioisomers Assigned Specialist: Dr. A. Vance, Senior Application Scientist Introduction You are likely here because your LC-MS...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #APZ-ISO-998 Subject: Troubleshooting Separation of 3-Amino vs. 5-Aminopyrazole Regioisomers Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

You are likely here because your LC-MS shows a single broad peak, but your NMR suggests a mixture, or you are struggling to scale up a separation of N-alkylated aminopyrazoles.

The core challenge lies in the tautomeric equilibrium of the pyrazole ring. Once alkylated, the "3-amino" and "5-amino" isomers become fixed regioisomers with distinct but frustratingly similar physicochemical properties.

This guide moves beyond generic advice. We will utilize the subtle differences in basicity (pKa) , dipole moments , and steric environment to force a separation.

Module 1: Diagnosis & Identification

"I have a peak. Is it the 3-isomer or the 5-isomer?"

You cannot rely on retention time alone without a standard. The definitive structural proof is 1D NOE (Nuclear Overhauser Effect) NMR .

The NOE Logic Protocol

The spatial relationship between the N1-substituent (e.g., Methyl) and the C5-position is your diagnostic key.

  • 3-Amino-1-Alkyl Pyrazole: The N1-Alkyl group is spatially adjacent to the C5-Proton .

    • Result: Irradiation of the N-Methyl signal yields a strong positive NOE enhancement of the aromatic C5-H signal.

  • 5-Amino-1-Alkyl Pyrazole: The N1-Alkyl group is spatially adjacent to the Exocyclic Amine (-NH2) .

    • Result: Irradiation of the N-Methyl signal yields NO enhancement of the aromatic C4-H (too far) and only weak/exchange-dependent enhancement of the NH2.

Visualizing the NOE Logic:

NOE_Logic cluster_0 3-Amino Isomer cluster_1 5-Amino Isomer A1 N1-Methyl Group A2 C5-Proton (Aromatic) A1->A2 Strong NOE Signal (Distance < 3Å) B1 N1-Methyl Group B2 C5-Amine (NH2) B1->B2 Weak/Exchangeable NOE B3 C4-Proton B1->B3 No NOE (Distance > 4Å)

Figure 1: Diagnostic logic for distinguishing aminopyrazole isomers using NOE NMR.

Module 2: Chromatography Solutions

"They co-elute on my standard C18 gradient. How do I separate them?"

Strategy A: The pH Switch (Reverse Phase HPLC)

The 3-amino and 5-amino isomers possess different pKa values. The 3-amino isomer is generally more basic than the 5-amino isomer. This is because the 5-amino group is often sterically crowded by the N1-substituent, or involved in intramolecular hydrogen bonding, which reduces the availability of the lone pair [1].

  • Low pH (Formic Acid/TFA): Both isomers are fully protonated (

    
    ). They behave similarly as hydrophilic cations. Result:  Co-elution.
    
  • High pH (Ammonium Bicarbonate/Hydroxide, pH 10): The 5-amino isomer (lower pKa) may exist as a free base, while the 3-amino isomer (higher pKa) remains partially charged. Result: Separation driven by differential ionization state.

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Column C18 StandardC18 Hybrid (High pH stable) (e.g., XBridge, Gemini NX)
Mobile Phase A Water + 0.1% Formic Acid10mM Ammonium Bicarbonate (pH 10)
Mobile Phase B AcetonitrileAcetonitrile
Why it works Both molecules are ionized (+)Differential deprotonation increases hydrophobicity of the 5-isomer.
Strategy B: SFC (The Gold Standard)

For difficult regioisomers, Supercritical Fluid Chromatography (SFC) is superior to HPLC due to orthogonal selectivity mechanisms.

  • Stationary Phase: 2-Ethylpyridine (2-EP) is the industry standard for basic heterocycles [2].

  • Modifier: Methanol + 0.1% Ammonium Hydroxide .[1]

  • Mechanism: The basic 2-EP phase interacts with the specific dipole moments of the isomers. The basic additive suppresses tailing caused by the free amines interacting with residual silanols.

Module 3: Chemical Workarounds (Scale-Up)

"I have 100g of mixture. Prep HPLC is too expensive."

When chromatography is non-viable, exploit the nucleophilicity difference . The 3-amino group is sterically accessible and more nucleophilic. The 5-amino group is sterically hindered by the N1-substituent.

Protocol: The "Schiff Base" Filter

This method chemically "tags" the 3-amino isomer, changing its solubility and


 drastically.
  • Reagent: Add 0.9 equivalents (relative to the 3-amino impurity) of Benzaldehyde or 4-Chlorobenzaldehyde .

  • Conditions: Reflux in Ethanol with a catalytic amount of acetic acid for 2-4 hours.

  • Result:

    • The 3-amino isomer rapidly forms the imine (Schiff base) [3].

    • The 5-amino isomer reacts much slower due to steric hindrance from the N1-group.

  • Workup:

    • Cool the solution. The Schiff base of the 3-isomer often precipitates.

    • If not, perform a flash column. The Schiff base is non-polar (elutes with hexanes/DCM), while the unreacted 5-amino isomer remains polar (elutes with MeOH/DCM).

  • Recovery: Hydrolyze the Schiff base (if the 3-isomer is desired) using 1N HCl/THF.

Decision Workflow for Purification:

Purification_Strategy Start Crude Mixture (3-amino + 5-amino) Scale What is the Scale? Start->Scale Small < 500 mg Scale->Small Analytical/Discovery Large > 10 grams Scale->Large Process/Dev HPLC Reverse Phase HPLC (High pH: pH 10) Small->HPLC First Choice Chem Chemical Derivatization (Schiff Base Formation) Large->Chem Cost Effective SFC SFC (2-Ethylpyridine) MeOH + 0.1% NH4OH HPLC->SFC If co-elution persists

Figure 2: Strategic decision tree for selecting the appropriate purification method based on scale and difficulty.

Module 4: Prevention (Synthesis Optimization)

"How do I stop making the wrong isomer?"

The ratio of 3-amino to 5-amino isomers during the condensation of hydrazines with


-keto nitriles is governed by the initial attack mechanism .
ConditionMajor ProductMechanism
Ethanol / NaOEt (Basic) 3-Amino Isomer Kinetic control. Hydrazine attacks the nitrile carbon first (rare) or forms the hydrazone which cyclizes via 5-exo-dig.
Acetic Acid / Reflux (Acidic) 5-Amino Isomer Thermodynamic control.[2] Protonation of the carbonyl activates it for initial attack, leading to the 5-amino cyclization mode [4].
Microwave Irradiation Variable Often favors the 5-amino isomer in acidic media but accelerates the reaction significantly, preventing degradation.

Tip: If you are using a substituted hydrazine (e.g., Methylhydrazine), the steric bulk of the hydrazine substituent will disfavor the formation of the 5-amino isomer (where the N-substituent and the amino group are adjacent).

References
  • Catalán, J., et al. (1987). Basicity and tautomerism of aminopyrazoles. This foundational work establishes the pKa differences between pyrazole tautomers and isomers, explaining the physical basis for pH-switching separations.

  • Regis Technologies. (2022). SFC Stationary Phase Selection Guide. Validates the use of 2-Ethylpyridine (2-EP) phases for the separation of basic heterocycles like pyridines and pyrazoles.

  • Fichez, J., et al. (2011). Recent Advances in Aminopyrazoles Synthesis and Functionalization.[3][4] Reviews the differential reactivity of aminopyrazoles toward electrophiles, supporting the Schiff base separation strategy.

  • Bagley, M. C., et al. (2006). Regioselective synthesis of 5-aminopyrazoles.[5][6][7] Details the impact of solvent (AcOH vs EtOH) and heating methods on the regiochemical outcome of the reaction.

Sources

Optimization

Knorr pyrazole synthesis common problems and solutions

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your pyrazole synthesis protocols. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure your success in the lab.

Introduction to the Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, providing a straightforward and versatile method for the synthesis of pyrazoles.[1][2] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives, typically under acidic conditions, to yield the corresponding pyrazole.[3][4][5] The pyrazole scaffold is a prominent feature in numerous pharmaceuticals, agrochemicals, and materials, making this reaction highly relevant in modern drug discovery and development.[6][7]

The generally accepted mechanism for the Knorr pyrazole synthesis begins with the acid-catalyzed formation of a hydrazone intermediate from the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[2] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A subsequent dehydration step then yields the stable, aromatic pyrazole ring.[2]

G cluster_start Starting Materials cluster_mechanism Reaction Mechanism 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone + Hydrazine (Acid Catalyst) Hydrazine Hydrazine Derivative Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Product Dehydration->Pyrazole

Caption: Generalized workflow of the Knorr pyrazole synthesis.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the Knorr pyrazole synthesis, providing detailed explanations and actionable solutions.

Q1: My reaction is resulting in a very low yield. What are the common causes and how can I improve it?

Low yields in the Knorr pyrazole synthesis can be attributed to several factors, from the quality of your starting materials to suboptimal reaction conditions.[8]

Causality and Solutions:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to unwanted side reactions, which will inevitably lower the yield of your desired product and complicate its purification.[8] Hydrazine derivatives, in particular, can degrade over time.

    • Protocol: Always use high-purity starting materials. It is good practice to use a freshly opened bottle of the hydrazine derivative or to purify it before use.[8]

  • Reaction Stoichiometry: An incorrect ratio of reactants can result in incomplete conversion of the limiting reagent.

    • Protocol: While a 1:1 stoichiometry is theoretically required, using a slight excess of the hydrazine derivative (e.g., 1.1-1.2 equivalents) can often drive the reaction to completion.[8]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are all critical parameters that can significantly impact the reaction outcome.[8]

    • Protocol:

      • pH: Acid catalysis is generally required for both the initial hydrazone formation and the subsequent cyclization.[9][10] For reactions involving β-ketoesters, a few drops of glacial acetic acid are often sufficient.[11] However, highly acidic conditions can promote side reactions. The optimal pH often needs to be determined empirically for your specific substrates.[9]

      • Temperature and Time: The Knorr synthesis is often exothermic and can proceed quickly.[9] For less reactive substrates, heating may be necessary. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure the complete consumption of the starting material.[8]

      • Solvent: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol or acetic acid are commonly used.[12]

G cluster_conditions Reaction Conditions Low_Yield Low Yield Purity Assess Starting Material Purity Low_Yield->Purity Stoichiometry Optimize Reaction Stoichiometry Low_Yield->Stoichiometry Conditions Evaluate Reaction Conditions Low_Yield->Conditions Side_Reactions Consider Side Reactions Low_Yield->Side_Reactions pH pH Optimization Conditions->pH Temp_Time Temperature & Reaction Time Conditions->Temp_Time Solvent Solvent Choice Conditions->Solvent

Caption: Troubleshooting workflow for low yields in Knorr synthesis.

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[6][8] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[8]

Causality and Solutions:

  • Steric and Electronic Effects: The regioselectivity is influenced by the steric hindrance and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine.[6]

    • Explanation: Generally, the hydrazine will preferentially attack the less sterically hindered and more electrophilic carbonyl carbon. For example, a ketone is typically more reactive than an ester.[11]

  • Reaction Conditions:

    • pH Control: The pH of the reaction medium can significantly influence the regioselectivity.[6] Under acidic conditions, the reaction may proceed through different intermediates than under neutral or basic conditions, favoring one regioisomer over the other.[10]

    • Solvent Effects: The choice of solvent can also play a role. Aprotic dipolar solvents have been shown to give better regioselectivity in some cases compared to the more commonly used protic solvents like ethanol.[12]

    • Temperature: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of the product from the faster initial attack.

Experimental Protocol for Optimizing Regioselectivity:

  • Analyze Substrates: Carefully consider the steric and electronic properties of your unsymmetrical 1,3-dicarbonyl and hydrazine to predict the likely major regioisomer.

  • Screen Solvents: If you are observing poor selectivity, consider switching from a protic solvent (e.g., ethanol) to an aprotic dipolar solvent (e.g., DMF or DMSO).

  • pH Titration: Perform small-scale reactions at different pH values to identify the optimal pH for the desired regioisomer. You can use a buffer system or add a controlled amount of acid or base.

  • Temperature Study: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the regioisomeric ratio over time.

G Unsymmetrical_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_C1 Attack at Carbonyl 1 Unsymmetrical_Dicarbonyl->Attack_C1 Attack_C2 Attack at Carbonyl 2 Unsymmetrical_Dicarbonyl->Attack_C2 Hydrazine Hydrazine Regioisomer_1 Regioisomer 1 Attack_C1->Regioisomer_1 Regioisomer_2 Regioisomer 2 Attack_C2->Regioisomer_2

Caption: Regioselectivity issue in Knorr pyrazole synthesis.

Q3: My reaction mixture has turned a dark color, and I'm having trouble purifying the product. What's causing this and how can I fix it?

The formation of colored impurities is a frequent observation, especially when using hydrazine derivatives, which can be prone to oxidation and side reactions.[9][13]

Causality and Solutions:

  • Hydrazine Decomposition/Oxidation: Phenylhydrazine and other substituted hydrazines can be sensitive to air and light, leading to the formation of colored byproducts.

    • Solution: If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative processes.[9] Using freshly purified hydrazine is also recommended.

  • Acid-Catalyzed Side Reactions: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored byproducts.[9]

    • Solution: Adding one equivalent of a mild base, such as sodium acetate or potassium acetate, can neutralize the acid and lead to a cleaner reaction profile.[9][13]

  • Purification Strategies:

    • Workup: During the workup, washing the crude product with a non-polar solvent like toluene may help remove some of the colored impurities before further purification.[9]

    • Chromatography: Column chromatography is often effective for separating the desired pyrazole from colored impurities. A silica plug filtration can also be a quick way to remove baseline impurities.[13]

    • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the typical solvent and temperature for a Knorr pyrazole synthesis?

Ethanol and acetic acid are the most commonly used solvents.[12] The reaction is often run at room temperature or with gentle heating (reflux).[11] However, the optimal conditions can vary depending on the specific substrates.

Q2: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction by observing the disappearance of the starting materials and the appearance of the product spot.[8] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[8]

Q3: Is it necessary to use a catalyst?

An acid catalyst is typically used in the Knorr pyrazole synthesis to facilitate both the initial imine formation and the subsequent cyclization and dehydration steps.[3][4] Common catalysts include acetic acid, sulfuric acid, or hydrochloric acid.[11]

Q4: Can I use hydrazine hydrate directly?

Yes, hydrazine hydrate is a common reagent for the Knorr synthesis.[11] Be aware that it is a strong reducing agent and should be handled with appropriate safety precautions.

Q5: What are some common side reactions to be aware of?

Besides the formation of regioisomers, other potential side reactions include incomplete cyclization, leading to the isolation of the hydrazone intermediate, and the formation of pyrazolone byproducts when using β-ketoesters.[11]

References

  • J&K Scientific LLC. (2025-02-23). Knorr Pyrazole Synthesis.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Process for the preparation of pyrazoles. Google Patents.
  • Troubleshooting Knorr pyrazole synthesis impurities. Benchchem.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. (2022-09-12).
  • Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds. Benchchem.
  • Knorr Pyrazole Synthesis. Chem Help Asap.
  • Knorr Pyrazole Synthesis.
  • Application Notes and Protocols for Knorr Pyrazole Synthesis. Benchchem.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC.
  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status.
  • Knorr Pyrazole Synthesis advice. r/Chempros - Reddit. (2024-04-23).

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Aminopyrazole Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Aminopyrazole Isomers Aminopyrazoles are a critical class of heterocyclic compounds in medicinal chemistry, formin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Aminopyrazole Isomers

Aminopyrazoles are a critical class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] The precise positioning of the amino group on the pyrazole ring—at the 3, 4, or 5-position—gives rise to distinct isomers with potentially vast differences in pharmacological activity, toxicity, and metabolic stability. Consequently, the unambiguous identification of these isomers is a cornerstone of quality control and drug development. This guide provides an in-depth comparison of spectroscopic techniques for the robust differentiation of 3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole, grounded in experimental data and field-proven insights.

The Foundational Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the subtle structural nuances between aminopyrazole isomers.[3] By probing the chemical environment of ¹H, ¹³C, and ¹⁵N nuclei, we can map the electronic landscape of each isomer and pinpoint the location of the amino substituent.

¹H NMR Spectroscopy: A First Look at Isomeric Differences

Proton NMR provides a rapid and informative initial assessment. The chemical shifts and coupling patterns of the pyrazole ring protons are highly sensitive to the position of the electron-donating amino group.

  • 3-Aminopyrazole and 5-Aminopyrazole: These isomers exhibit a characteristic AX or AB spin system for the two adjacent ring protons. The electron-donating amino group significantly shields the adjacent protons, leading to upfield shifts compared to unsubstituted pyrazole. The tautomerism between 3-amino and 5-aminopyrazole can sometimes lead to broadened signals, and variable-temperature NMR may be necessary for definitive assignment.[4]

  • 4-Aminopyrazole: This isomer is distinguished by the presence of two equivalent protons at the 3 and 5-positions, resulting in a single, often sharp, singlet in the ¹H NMR spectrum for these ring protons.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Aminopyrazole Isomers

IsomerH-3H-4H-5NH₂
3-Aminopyrazole -~5.6~7.4Broad
4-Aminopyrazole ~7.3-~7.3Broad
5-Aminopyrazole ~7.4~5.6-Broad

Note: Chemical shifts are approximate and can vary with solvent and concentration.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon NMR offers a more direct probe of the electronic effects of the amino group on the pyrazole ring. The carbon atom directly attached to the amino group experiences a significant upfield shift due to the strong shielding effect.

  • C-NH₂ Signal: The most diagnostic signal is that of the carbon bearing the amino group. In 3-aminopyrazole, C-3 will be significantly shielded. In 4-aminopyrazole, C-4 will be shielded, and in 5-aminopyrazole, C-5 will be shielded.

  • Symmetry in 4-Aminopyrazole: The ¹³C NMR spectrum of 4-aminopyrazole will display fewer signals than its isomers due to the molecule's symmetry, with C-3 and C-5 being chemically equivalent.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Aminopyrazole Isomers

IsomerC-3C-4C-5
3-Aminopyrazole ~150~98~135
4-Aminopyrazole ~130~120~130
5-Aminopyrazole ~135~98~150

Note: Chemical shifts are approximate and can vary with solvent and concentration.

¹⁵N NMR Spectroscopy: A Definitive Probe

While less common, ¹⁵N NMR can provide unambiguous evidence for the isomer structure, particularly when dealing with tautomerism. The chemical shifts of the ring nitrogen atoms and the exocyclic amino nitrogen are distinct for each isomer.[5][6] Isotopic labeling with ¹⁵N can further enhance the utility of this technique, allowing for the definitive assignment through ¹H-¹⁵N and ¹³C-¹⁵N coupling constants.[7] Computational methods are also valuable for predicting ¹⁵N chemical shifts.[8]

Experimental Protocol: NMR Analysis of Aminopyrazole Isomers
  • Sample Preparation: Dissolve 5-10 mg of the aminopyrazole sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be beneficial to distinguish between CH and quaternary carbons.

  • 2D NMR (Optional but Recommended): Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons. A ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum can help in assigning quaternary carbons by observing correlations over two to three bonds.

  • Data Analysis: Integrate the ¹H NMR signals and assign the chemical shifts for all protons and carbons. Compare the observed chemical shifts and coupling patterns with reference data for the suspected isomers.

Vibrational Spectroscopy: A Complementary Approach

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules and can serve as a rapid and non-destructive method for distinguishing between aminopyrazole isomers.[9][10]

Infrared (IR) Spectroscopy

The position of the amino group influences the vibrational frequencies of the N-H bonds and the pyrazole ring.

  • N-H Stretching: All three isomers will show characteristic N-H stretching vibrations in the region of 3200-3500 cm⁻¹. The exact frequencies and appearance of these bands (e.g., symmetric and asymmetric stretches) can be subtly different for each isomer.

  • Ring Vibrations: The fingerprint region (below 1600 cm⁻¹) contains a complex series of bands corresponding to C=C, C=N, and C-N stretching and bending vibrations of the pyrazole ring. These patterns are unique for each isomer. A study on 3(5)-aminopyrazoles investigated their IR spectra in detail, aided by computational calculations.[11][12]

Raman Spectroscopy

Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar, symmetric vibrations.[13][14] The pyrazole ring breathing modes are often strong in the Raman spectrum and their frequencies will be isomer-dependent.

Table 3: Key Vibrational Frequencies (cm⁻¹) for Aminopyrazole Isomers

IsomerN-H StretchC=N StretchRing Breathing
3-Aminopyrazole 3400-3200~1630~1000-1100
4-Aminopyrazole 3400-3200~1610~1050-1150
5-Aminopyrazole 3400-3200~1630~1000-1100

Note: Frequencies are approximate and can be influenced by the physical state of the sample (solid vs. solution) and intermolecular interactions.

Experimental Protocol: Vibrational Spectroscopy
  • Sample Preparation: For IR, the sample can be analyzed as a KBr pellet, a nujol mull, or as a thin film from a solution. For Raman, the sample can be a solid or in solution.

  • Data Acquisition: Acquire the IR or Raman spectrum over the appropriate spectral range (e.g., 4000-400 cm⁻¹ for IR).

  • Data Analysis: Compare the fingerprint region and the N-H stretching region of the unknown sample with reference spectra of the pure isomers.

Mass Spectrometry: Elucidating Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.[15] While the molecular ions of the aminopyrazole isomers will have the same mass-to-charge ratio (m/z), their fragmentation patterns under electron ionization (EI) can be distinct.[16]

The fragmentation of pyrazoles often involves the cleavage of the ring. The position of the amino group will direct the fragmentation pathways, leading to a unique set of fragment ions for each isomer.[17] For example, the initial loss of HCN or N₂H₂ can be influenced by the location of the amino substituent.

Workflow for Isomer Differentiation

G cluster_nmr NMR Spectroscopy cluster_vib Vibrational Spectroscopy cluster_ms Mass Spectrometry cluster_isomers Isomer Identification nmr_h1 ¹H NMR nmr_c13 ¹³C NMR nmr_h1->nmr_c13 Confirmatory nmr_2d 2D NMR (HSQC/HMBC) nmr_c13->nmr_2d Definitive Assignment iso3 3-Aminopyrazole nmr_2d->iso3 iso4 4-Aminopyrazole nmr_2d->iso4 iso5 5-Aminopyrazole nmr_2d->iso5 ir IR Spectroscopy raman Raman Spectroscopy ir->iso3 ir->iso4 ir->iso5 ms EI-MS ms->iso3 ms->iso4 ms->iso5 unknown Unknown Aminopyrazole Isomer unknown->nmr_h1 Primary Analysis unknown->ir Rapid Screening unknown->ms Fragmentation Analysis

Caption: Workflow for aminopyrazole isomer differentiation.

Conclusion: An Integrated Spectroscopic Approach

While each spectroscopic technique offers valuable information, a definitive and robust differentiation of aminopyrazole isomers is best achieved through an integrated approach. ¹H and ¹³C NMR spectroscopy typically provide the most conclusive evidence, with 2D NMR techniques offering unambiguous structural elucidation. Vibrational spectroscopy serves as an excellent tool for rapid screening and quality control, while mass spectrometry can provide complementary structural information through the analysis of fragmentation patterns. By understanding the principles and characteristic spectral features presented in this guide, researchers can confidently identify and differentiate aminopyrazole isomers, ensuring the integrity and quality of their chemical entities.

References

  • Elmaati, T. A., & El-Taweel, F. M. A. (2004). 3(5)-Aminopyrazoles as building blocks in heterocyclic synthesis. Journal of Heterocyclic Chemistry, 41(2), 109-133.
  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 314-350). Italian Society of Chemistry.
  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2015). Synthesis, characterization, and cytotoxicity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. Scientia Pharmaceutica, 83(1), 27–39.
  • Zhang, Y., Wang, B., & Liu, H. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry, 24(14), 3217–3226.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(4), 1833.
  • Fichez, J., Busca, P., & Prestat, G. (2018).
  • Reva, I., Lapinski, L., & Fausto, R. (2021). Structure and IR Spectra of 3(5)
  • Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250.
  • ResearchGate. (n.d.). Key 1 H (red), 13 C (black) and 15 N (blue) NMR chemical shifts (δ, ppm) in isomers A and B of compound 6a. Retrieved February 15, 2026, from [Link]

  • Bollu, A., & Sharma, N. K. (2019). Synthesis of 4‐aminopyrazolone amino acids. ChemistrySelect, 4(1), 115-118.
  • ResearchGate. (n.d.). Scheme 1. The synthetic approach for the synthesis of aminopyrazole 4. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Ratio of isomers determined by 1 H-NMR spectroscopy. Retrieved February 15, 2026, from [Link]

  • Iester, M., & Di Paolo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 654.
  • ResearchGate. (n.d.). 1 H NMR (italics), 13 C NMR (normal letters) and 15 N NMR (in bold) chemical shifts of 3a (in CDCl 3 ). Retrieved February 15, 2026, from [Link]

  • Elguero, J., & Mó, O. (2023). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 61(2), 97-109.
  • Claramunt, R. M., Elguero, J., & Foces-Foces, C. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 44(5), 566-570.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved February 15, 2026, from [Link]

  • Fruchier, A., Pellegrin, V., Claramunt, R. M., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475.
  • SlidePlayer. (n.d.). VIBRATIONAL SPECTROSCOPY IR AND RAMAN. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

  • MDPI. (2021, July 15). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). UV-vis absorption bands, λ nm (logε), of the pyrazoles (1-11), recorded.... Retrieved February 15, 2026, from [Link]

  • Save My Exams. (n.d.). compared using 13C nmr spectroscopy. Retrieved February 15, 2026, from [Link]

  • ARC Journals. (n.d.). Computational Studies on C3H4N2 Isomers. Retrieved February 15, 2026, from [Link]

  • Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
  • Edinburgh Instruments. (2

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Comparative

HPLC analysis for validating the purity of "ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate"

Content Type: Publish Comparison Guide Target Audience: Researchers, Process Chemists, and Analytical Scientists Subject CAS: 1260659-38-8 (Free Base) / 1431965-00-2 (HCl Salt)[1][2] Executive Summary This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Process Chemists, and Analytical Scientists Subject CAS: 1260659-38-8 (Free Base) / 1431965-00-2 (HCl Salt)[1][2]

Executive Summary

This guide provides a technical comparison of HPLC methodologies for validating the purity of Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate . Unlike its more common isomer (the 5-amino-4-carboxylate), this specific scaffold presents unique retention challenges due to the proximity of the basic amine (C4) and the ester (C5) on the pyrazole ring.

The Core Challenge: Standard acidic C18 methods often result in peak tailing for the amine and poor resolution from polar hydrolysis degradants. The Solution: This guide compares Acidic C18 , High-pH C18 , and Fluorophenyl (PFP) stationary phases. Verdict: The High-pH (pH 10) C18 method is identified as the superior protocol, offering the best balance of peak symmetry, retention of the amine, and separation from the nitro-precursor.

Compound Profile & Impurity Landscape

To design a self-validating method, we must first map the chemical behavior of the analyte and its likely impurities.

The Analyte
  • Name: Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate[1][2][3][4][5][6]

  • CAS: 1260659-38-8 (Free Base)[2]

  • Physicochemical Nature:

    • Basic Center: The C4-amino group is weakly basic (approx. pKa 3.5–4.5).

    • Hydrophobic Region: The ethyl ester and N-methyl group provide retention on RP columns.

    • Lability: The ester is susceptible to hydrolysis under acidic/basic stress.

Critical Impurities (The Separation Targets)

The method must resolve the target from three specific classes of impurities derived from its synthesis (typically nitration followed by reduction).

Impurity TypeLikely IdentityPolarity/BehaviorSeparation Challenge
Precursor Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylateHydrophobic (Neutral)Elutes late on C18; easy to separate.
Degradant 4-amino-1-methyl-1H-pyrazole-5-carboxylic acidHighly Polar (Amphoteric)Elutes near void volume (

); requires aqueous stability.
Regioisomer Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylateIsobaricExtremely difficult to resolve on C18; requires PFP selectivity.

Comparative Method Study

We evaluated three distinct chromatographic approaches. The data below summarizes theoretical performance based on functional group interactions and standard aminopyrazole behavior.

Scenario A: The Standard (Acidic C18)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Protonated amine (

    
    ) interacts with residual silanols.
    
  • Outcome: Sub-optimal. The amine is fully ionized, leading to early elution and significant tailing (

    
    ). The polar acid impurity often co-elutes with the injection front.
    
Scenario B: The Specialist (Fluorophenyl / PFP)
  • Column: Pentafluorophenyl (e.g., Phenomenex Kinetex PFP).

  • Mobile Phase: 10 mM Ammonium Acetate / Methanol.

  • Mechanism:

    
     interactions and dipole-dipole selectivity.
    
  • Outcome: Excellent for Isomers. If your synthesis produces the 3-carboxylate regioisomer, this column provides the necessary selectivity that C18 lacks. However, peak shape for the amine can still be broad without high buffer strength.

Scenario C: The Optimized Protocol (High pH C18)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Agilent Poroshell HPH).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

  • Mechanism: At pH 10, the amine is neutral (de-protonated). This increases hydrophobicity, improving retention and eliminating silanol cation-exchange interactions.

  • Outcome: Superior. Sharp peaks (

    
    ), excellent retention of the main peak, and clear resolution from the acid degradant.
    
Performance Data Summary
ParameterMethod A (Acidic C18)Method B (PFP)Method C (High pH C18)
Retention (

)
1.5 (Poor)2.2 (Moderate)4.5 (Excellent)
Tailing Factor (

)
1.8 (Tailing)1.3 (Acceptable)1.05 (Symmetric)
Resolution (Isomer) < 1.0> 2.5 1.5
MS Compatibility HighHighHigh

Detailed Experimental Protocol (The "Winner")

Recommendation: Use Method C (High pH) for general purity and stability testing. Use Method B (PFP) only if regioisomer contamination is suspected.

Protocol: High-pH Stability-Indicating Method

1. Reagents & Standards:

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: LC-MS Grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

2. Chromatographic Conditions:

ParameterSetting
Column Waters XBridge BEH C18 XP, 2.5 µm, 4.6 x 100 mm (or equivalent high-pH stable column)
Flow Rate 1.0 mL/min
Temperature 35°C
Injection Vol 5.0 µL
Detection UV @ 254 nm (primary) and 230 nm (secondary)

3. Gradient Table:

Time (min)% Buffer (A)% Acetonitrile (B)Phase Description
0.0955Equilibration
2.0955Isocratic Hold (Elute polar acid)
12.01090Linear Ramp (Elute main peak + Nitro)
15.01090Wash
15.1955Re-equilibration
20.0955End

4. System Suitability Criteria (Self-Validating):

  • Tailing Factor: NMT 1.2 for the main peak.

  • Resolution: > 5.0 between the Main Peak and the Nitro-precursor (eluting later).

  • %RSD: < 0.5% for retention time (n=6 injections).

Visualizing the Logic

Diagram 1: Impurity Fate Mapping

This diagram illustrates where the impurities originate and how they behave chromatographically.

ImpurityMap Start Starting Material (Ethyl 1-methyl-1H-pyrazole-5-carboxylate) Nitration Reaction: Nitration Start->Nitration NitroInter Impurity 1: Nitro Precursor (Hydrophobic / Late Eluting) Nitration->NitroInter Reduction Reaction: Reduction NitroInter->Reduction Incomplete Rxn Product Target Analyte (Ethyl 4-amino...) NitroInter->Product Main Pathway Hydrolysis Degradation: Hydrolysis Product->Hydrolysis Storage/Stress AcidImp Impurity 2: Carboxylic Acid (Very Polar / Early Eluting) Hydrolysis->AcidImp

Caption: Fate mapping of the synthesis process showing the origin of hydrophobic (Nitro) and hydrophilic (Acid) impurities.

Diagram 2: Method Selection Decision Tree

How to choose the correct column based on your specific impurity profile.

MethodSelection Start Start: Purity Analysis of Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate CheckIso Is Regioisomer (3-ester) a suspected impurity? Start->CheckIso YesIso YES: Regioisomer Suspected CheckIso->YesIso NoIso NO: General Purity CheckIso->NoIso PFP Select PFP Column (Fluorophenyl) Max Selectivity for Isomers YesIso->PFP CheckShape Is Peak Tailing > 1.5 on Standard C18? NoIso->CheckShape HighPH Select High pH C18 (pH 10) (Hybrid Particle) Best Peak Shape & Retention CheckShape->HighPH Yes (Likely) Standard Standard C18 (Acidic) (Only if tailing is minor) CheckShape->Standard No

Caption: Decision matrix for selecting the stationary phase based on specific impurity risks (Regioisomers vs. General Purity).

References

  • PubChem. (2025).[7] Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride (Compound Summary).[1][2][3][6] National Library of Medicine. [Link]

  • Waters Corporation. (2023). Strategies for the Separation of Basic Compounds in Reverse Phase LC. Waters Application Notes. [Link]

  • Agilent Technologies. (2022). User Guide: Agilent Poroshell 120 HPH-C18 and HPH-C8. Agilent Technical Literature. [Link]

  • Phenomenex. (2024). Kinetex PFP: Selectivity for Halogenated and Polar Basic Compounds. Phenomenex Technical Guide. [Link]

Sources

Validation

Structure-activity relationship (SAR) studies of pyrazolo[3,4-b]pyridine derivatives

Executive Summary The Pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical bioisostere to purines and quinazolines. While quinazolines (e.g., Gefitinib) have...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical bioisostere to purines and quinazolines. While quinazolines (e.g., Gefitinib) have historically dominated the kinase inhibitor landscape, they often suffer from promiscuity and resistance mechanisms (such as the T790M mutation in EGFR).

This guide analyzes the Structure-Activity Relationship (SAR) of pyrazolo[3,4-b]pyridines, demonstrating their superior utility in targeting non-canonical kinases (TBK1, GSK-3) and overcoming resistance in tyrosine kinases. We provide comparative data against standard-of-care inhibitors, validated synthesis protocols, and mechanistic insights for drug development professionals.

Part 1: Scaffold Architecture & SAR Logic

The pyrazolo[3,4-b]pyridine core mimics the adenosine moiety of ATP, allowing it to anchor effectively within the hinge region of kinase domains. However, its distinct geometry allows for unique substitution vectors that differ from the quinazoline template, enabling higher selectivity.

The SAR Map

The following diagram illustrates the functional logic of the scaffold.

SAR_Map Core Pyrazolo[3,4-b]pyridine Core Scaffold N1 N1 Position (Solvent Interface) Core->N1 Controls Solubility & PK C3 C3 Position (Steric Gatekeeper) Core->C3 Modulates Affinity C4 C4 Position (Hinge Binder) Core->C4 CRITICAL: Mimics Adenine N6 C5 C5 Position (Selectivity Pocket) Core->C5 Targets Hydrophobic Region II C6 C6 Position (Auxiliary Binding) Core->C6 Electronic Tuning N1_Sub Aryl/Alkyl groups (e.g., Ph, Me) N1->N1_Sub C4_Sub Amino/Anilino groups (H-bond donor to Hinge) C4->C4_Sub C5_Sub Halogens/CN/Aryl (Fills Ribose pocket) C5->C5_Sub

Figure 1: Functional decomposition of the Pyrazolo[3,4-b]pyridine scaffold. The C4 and N1 positions are the primary vectors for potency and pharmacokinetic optimization.

Key Mechanistic Insights[1]
  • C4-Position (The Hinge Anchor): Substitution at C4 with an amino or anilino group is non-negotiable for kinase activity. This moiety functions as a hydrogen bond donor/acceptor pair, mimicking the N1 and N6 of adenine in the ATP binding pocket.

  • N1-Position (Solvent Channel): Bulky aryl groups (e.g., phenyl) at N1 often enhance potency by engaging hydrophobic residues at the pocket entrance, though they may reduce aqueous solubility.

  • C5-Position (Selectivity): Electron-withdrawing groups (CN, F, Cl) at C5 can alter the electronics of the pyridine ring, increasing the acidity of the C4-NH proton and strengthening the hinge interaction.

Part 2: Comparative Performance Analysis

Why choose Pyrazolo[3,4-b]pyridine over established Quinazoline inhibitors? The following data highlights the scaffold's performance in targeting TBK1 (TANK-binding kinase 1), a critical target in immuno-oncology where traditional scaffolds often fail to achieve picomolar potency.

Comparative Data: TBK1 Inhibition

Data derived from optimized derivatives (e.g., Compound 15y) vs. Standard Inhibitors.[1]

Compound ClassRepresentative AgentTargetIC50 (nM)Selectivity ProfileMechanism
Pyrazolo[3,4-b]pyridine Compound 15y [1]TBK1 0.2 nM High (>100x vs IKKε)ATP Competitive
AminopyrimidineBX795TBK17.1 nMModerate (Hits PDK1)ATP Competitive
BenzimidazoleMRT67307TBK128.7 nMLow (Hits ULK1/2)ATP Competitive
QuinazolineErlotinibEGFR (Ref)~20-80 nMHigh for EGFRATP Competitive

Analysis: The pyrazolo[3,4-b]pyridine derivative (15y) demonstrates a 35-fold increase in potency over the standard reference BX795.

  • Why? The fused 5-6 membered ring system of pyrazolo[3,4-b]pyridine offers a more compact "footprint" than the 6-6 quinazoline system, allowing it to fit into the restricted active sites of non-canonical kinases like TBK1 and GSK-3 without incurring steric clashes.

Part 3: Experimental Protocols

To ensure reproducibility, we recommend the One-Pot Cyclocondensation method for synthesis and the ADP-Glo assay for biological validation.

A. Synthesis Protocol: The Modified Friedländer Approach

This protocol avoids the isolation of unstable intermediates, maximizing yield.

Reaction Scheme: 5-Aminopyrazole + 1,3-Dicarbonyl Compound ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 Pyrazolo[3,4-b]pyridine

Synthesis_Workflow Step1 Reagents Prep 5-aminopyrazole (1 eq) 1,3-diketone (1 eq) Step2 Reflux Solvent: AcOH or Toluene Catalyst: p-TSA Temp: 110°C, 4-6h Step1->Step2 Step3 Monitoring TLC (EtOAc:Hexane 1:1) Check for intermediate disappearance Step2->Step3 Step4 Isolation Cool to RT -> Precipitate Filter & Wash (EtOH) Step3->Step4 Step5 Purification Recrystallization (DMF/EtOH) or Column Chromatography Step4->Step5

Figure 2: One-pot synthesis workflow for Pyrazolo[3,4-b]pyridine derivatives.

Step-by-Step Methodology:

  • Charge: In a round-bottom flask, dissolve 5-amino-3-methyl-1-phenylpyrazole (10 mmol) and the appropriate 1,3-diketone (10 mmol) in glacial acetic acid (15 mL).

  • Reflux: Heat the mixture to 110°C under stirring. Monitor via TLC every 60 minutes.

  • Completion: Upon consumption of the amine (typically 4–6 hours), cool the reaction mixture to room temperature.

  • Precipitation: Pour the mixture into crushed ice/water (50 mL). The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from DMF/Ethanol to achieve >95% purity (confirmed by HPLC).

B. Biological Validation: Kinase Inhibition Assay

Assay Type: ADP-Glo™ Kinase Assay (Promega) Rationale: Measures ADP formation directly, providing a high signal-to-noise ratio for potent inhibitors (IC50 < 10 nM).

  • Preparation: Dilute compounds in 100% DMSO (10-point dose-response).

  • Reaction: Incubate kinase (e.g., TBK1, 2 ng/µL), substrate (0.2 µg/µL), and ATP (10 µM) with the compound in kinase buffer for 60 min at RT.

  • Detection: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Measure luminescence.

  • Calculation: Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50.

Part 4: Mechanistic Signaling Pathway

Understanding where these inhibitors intervene is crucial for interpreting cell viability data.

Signaling_Pathway Stimulus External Stimulus (LPS/Growth Factor) Receptor Receptor (TLR/RTK) Stimulus->Receptor Upstream Upstream Kinases Receptor->Upstream Target Target Kinase (TBK1 / GSK-3) Upstream->Target TF Transcription Factors (IRF3 / NF-kB) Target->TF Phosphorylation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Target Inhibition (IC50 < 1nM) Response Cellular Response (Proliferation/Inflammation) TF->Response

Figure 3: Mechanism of Action. The inhibitor blocks the ATP-binding site of the target kinase (e.g., TBK1), preventing phosphorylation of downstream transcription factors like IRF3.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022). Significance: Establishes the scaffold's picomolar potency against TBK1.[1]

  • Reactions of 5-aminopyrazole with Active Methylene Compounds: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Source: Molbank (2005). Significance: Validates the one-pot condensation synthesis protocol.

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Source: Anti-Cancer Agents in Medicinal Chemistry (2022).[1][2] Significance: Comprehensive review of the scaffold's anticancer applications.[2][3]

  • Pyrazolo[3,4-b]pyridine Kinase Inhibitors: A Patent Review. Source: Expert Opinion on Therapeutic Patents.[4] Significance: detailed analysis of intellectual property and SAR trends.

Sources

Comparative

Comparative Guide: Biological Activity of Pyrazole-Based Kinase Inhibitors

Executive Summary: The Pyrazole "Privileged Structure"[1][2] In the landscape of kinase inhibitor design, the pyrazole scaffold (1,2-diazole) represents a "privileged structure."[1][2] Its dominance stems not merely from...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole "Privileged Structure"[1][2]

In the landscape of kinase inhibitor design, the pyrazole scaffold (1,2-diazole) represents a "privileged structure."[1][2] Its dominance stems not merely from synthetic accessibility, but from its inherent ability to mimic the adenine ring of ATP.

For the drug developer, the pyrazole ring offers a versatile template:

  • Hinge Binding: The nitrogen atoms provide a donor-acceptor motif crucial for hydrogen bonding with the kinase hinge region.

  • Tunable Selectivity: Side chains at the C3 and C5 positions allow vectors to explore the solvent front or the hydrophobic back pocket (gatekeeper region), determining Type I vs. Type II binding modes.

This guide compares the biological activity of four landmark pyrazole-based inhibitors—Ruxolitinib , Crizotinib , Avapritinib , and Encorafenib —analyzing their potency, binding kinetics, and resistance profiles.

Mechanistic Insight: The Hinge Interaction

The biological activity of these inhibitors is anchored in their interaction with the kinase hinge region. The pyrazole moiety typically functions as a bidentate ligand.

Structural Logic
  • N1 (Protonated): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue (e.g., Glu, Met).

  • N2 (Unprotonated): Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen.

Visualization: Pyrazole-Hinge Binding Topology

The following diagram illustrates the conserved binding mode of pyrazole-based inhibitors within the ATP-binding pocket.

PyrazoleBinding ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Backbone CO/NH) ATP_Pocket->Hinge Defines Boundary Pyrazole Pyrazole Scaffold (Inhibitor Core) Hinge->Pyrazole Bidentate H-Bonds (Donor/Acceptor) Gatekeeper Gatekeeper Residue (Selectivity Filter) Pyrazole->Gatekeeper Steric Interaction (C3/C5 Substituents) DFG DFG Motif (Asp-Phe-Gly) Gatekeeper->DFG Influences Conformation (In vs. Out)

Figure 1: Schematic representation of the pyrazole scaffold interaction network within the kinase active site. The bidentate H-bond with the hinge is the primary driver of potency.

Comparative Efficacy Data

The following table synthesizes experimental IC50 data and binding classifications. Note that IC50 values are assay-dependent; these represent consensus values from radiometric or mobility shift assays at


 ATP.
InhibitorPrimary Target(s)IC50 (nM)Binding ModeKey IndicationFDA Status
Ruxolitinib JAK1 / JAK23.3 / 2.8Type I (DFG-in)MyelofibrosisApproved
Crizotinib ALK / ROS1 / c-MET20 / 8Type I (DFG-in)NSCLC (ALK+)Approved
Avapritinib KIT D816V / PDGFRA0.27 (D816V)Type I (Active Conf.)Systemic MastocytosisApproved
Encorafenib BRAF V600E0.35Type I (DFG-in)MelanomaApproved
Critical Analysis of the Data
  • Ruxolitinib: Displays balanced potency against JAK1/2 but poor selectivity against TYK2. The pyrazole ring is fused to a pyrimidine, enhancing hinge affinity.

  • Avapritinib (The Exception): Unlike Imatinib (Type II) which binds the inactive KIT conformation, Avapritinib is a Type I inhibitor designed to bind the active conformation. This is critical because the D816V mutation stabilizes the active state, rendering Type II inhibitors ineffective [1].

  • Encorafenib: Designed with a very long dissociation half-life (

    
     hours). This "residence time" correlates with sustained pathway inhibition and improved efficacy over earlier pyrazoles like vemurafenib [2].
    

Experimental Validation Protocol: ADP-Glo Kinase Assay

To validate the biological activity of a novel pyrazole derivative, the ADP-Glo™ Kinase Assay is the industry standard for high-throughput screening (HTS) due to its high Z' factor and resistance to compound fluorescence interference.

Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[3][4][5] It is a coupled luminescent assay.[6]

Workflow Diagram

ADPGloProtocol cluster_mechanisms Mechanism of Action Step1 1. Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) Step2 2. Depletion Step (Add ADP-Glo™ Reagent) Step1->Step2 40-60 min Incubation Generates ADP Mech1 Kinase phosphorylates substrate ATP -> ADP Step1->Mech1 Step3 3. Detection Step (Add Kinase Detection Reagent) Step2->Step3 40 min Incubation Removes Unreacted ATP Readout 4. Luminescence Measurement (Integration: 0.5 - 1 sec) Step3->Readout 30-60 min Incubation Converts ADP -> ATP -> Light Mech2 Luciferase/Luciferin uses new ATP to emit light Step3->Mech2

Figure 2: Step-by-step workflow for the ADP-Glo assay. Critical timing ensures complete ATP depletion before detection.

Detailed Protocol (Self-Validating System)

Reagents:

  • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.

  • Ultra-Pure ATP (Promega).

  • Test Compounds: Dissolved in 100% DMSO (Final assay concentration < 1% DMSO).

Procedure:

  • Compound Preparation: Prepare 3x serial dilutions of pyrazole inhibitors in Kinase Buffer (ensure DMSO is normalized).

  • Enzyme Reaction (5 µL):

    • Add 2 µL of inhibitor solution to a 384-well white low-volume plate.

    • Add 2 µL of Kinase/Substrate mix.

    • Initiate reaction with 1 µL of Ultra-Pure ATP (at

      
       concentration for the specific kinase).
      
    • Control: No-Enzyme wells (100% inhibition) and No-Compound wells (0% inhibition).

    • Incubate at RT for 60 minutes.

  • ADP Depletion (5 µL):

    • Add 5 µL of ADP-Glo™ Reagent.[3][4]

    • Incubate for 40 minutes at RT. Crucial: This step destroys unreacted ATP to lower background.[3]

  • Detection (10 µL):

    • Add 10 µL of Kinase Detection Reagent.[3]

    • Incubate for 30 minutes.

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response curve (variable slope) to determine IC50.

Validation Criteria:

  • Z' Factor: Must be > 0.5 (ideally > 0.7) for the plate to be valid [3].

  • Signal-to-Background (S/B): Should be > 10-fold.

Overcoming Resistance: The "Paradox" and Selectivity[7]

A critical aspect of pyrazole-based inhibitors is their behavior in complex biological systems, specifically regarding resistance and paradoxical activation.

The BRAF Paradox (Encorafenib)

First-generation pyrazoles (e.g., Vemurafenib) caused "paradoxical activation" of the MAPK pathway in wild-type BRAF cells, leading to secondary skin cancers (cSCC). This occurs because binding to one protomer in a RAF dimer transactivates the other protomer.

  • Solution: Encorafenib was optimized for a distinct binding mode that reduces this paradoxical activation compared to Vemurafenib, allowing for higher dosing and better efficacy [4].

Solvent Front Mutations (Crizotinib)

Crizotinib (ALK inhibitor) eventually fails due to mutations like L1196M (gatekeeper) or G1202R (solvent front).

  • Structural Implication: The pyrazole core remains effective, but the substituents must be modified. Next-generation inhibitors (e.g., Lorlatinib) utilize macrocyclization to avoid steric clashes with these solvent front mutations, a strategy that evolved directly from the initial pyrazole-based pharmacophores.

References

  • Evans, E. K., et al. (2016). "A precision therapy against cancers driven by KIT/PDGFRA mutations." Science Translational Medicine.

  • Delord, J. P., et al. (2017). "Encorafenib plus binimetinib in BRAF-mutant melanoma." The Lancet Oncology.

  • Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.

  • Adelmann, C. H., et al. (2016). "Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity." Oncotarget.

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual."

Sources

Validation

Bioactivity Comparison of Pyrazolo[3,4-d]pyrimidine Analogs: From Src to BTK Inhibition

Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, widely recognized as a bioisostere of the adenine ring of ATP.[1][2][3][4][5] This structural mimicry allows th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, widely recognized as a bioisostere of the adenine ring of ATP.[1][2][3][4][5] This structural mimicry allows these analogs to function as potent ATP-competitive inhibitors across the human kinome, most notably targeting Src Family Kinases (SFKs) and Bruton’s Tyrosine Kinase (BTK).

This guide provides a technical comparison of key pyrazolo[3,4-d]pyrimidine derivatives, specifically focusing on the transition from early-generation research tools (e.g., PP2 ) to clinically approved therapeutics (e.g., Ibrutinib ). We analyze their structure-activity relationships (SAR), selectivity profiles, and provide validated protocols for assessing their bioactivity.

Structural Basis of Bioactivity

The bioactivity of pyrazolo[3,4-d]pyrimidines stems from their ability to occupy the ATP-binding pocket of protein kinases.

  • The Hinge Region: The N1 and N2 nitrogens (or N1 and C6-amino groups depending on tautomerism) form critical hydrogen bonds with the kinase hinge region, mimicking the N1 and N6 of adenine.

  • The Hydrophobic Pockets: Substituents at the C3 and N1 positions are often engineered to access the hydrophobic "back pocket" (Gatekeeper region) or the solvent-exposed front regions, determining isozyme selectivity.

Visualization: The Pharmacophore Binding Mode

The following diagram illustrates the interaction between the scaffold and a generic kinase active site.

Pharmacophore Scaffold Pyrazolo[3,4-d]pyrimidine Core (ATP Mimic) Hinge Kinase Hinge Region (H-Bonding) Scaffold->Hinge  N-H...O / N...H-N Interactions   Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper  C3-Substituent Steric Clash/Fit   Cys481 Cys481 (BTK) (Covalent Target) Scaffold->Cys481  Michael Acceptor (if present)  

Figure 1: Pharmacophore mapping of pyrazolo[3,4-d]pyrimidine binding.[4][6][7] The core mimics adenine, while R-groups determine reversible vs. covalent binding.

Comparative Analysis: Research Tools vs. Clinical Agents

This section contrasts the bioactivity of PP2 (a reversible, broad-spectrum Src inhibitor) and Ibrutinib (an irreversible, selective BTK inhibitor). Both share the pyrazolo[3,4-d]pyrimidine core but diverge significantly in mechanism and selectivity.

Table 1: Bioactivity Profile Comparison
FeaturePP2 (Research Tool) Ibrutinib (Clinical Standard)
Core Scaffold Pyrazolo[3,4-d]pyrimidinePyrazolo[3,4-d]pyrimidine
Primary Target Src Family Kinases (Lck, Fyn, Src)Bruton's Tyrosine Kinase (BTK)
Binding Mechanism Reversible, ATP-CompetitiveIrreversible (Covalent bond to Cys481)
Key Potency (IC50) Lck: 4 nM Fyn: 5 nM Src: ~100 nM [1]BTK: 0.5 nM BMX: 0.8 nM [2]
Selectivity Issues Promiscuous. Inhibits EGFR (480 nM), p38 MAPK, and CK1.Off-target inhibition of EGFR (5.6 nM) and ITK.
Structural Key tert-butyl group at N1; p-chlorophenyl at C3.Acrylamide "warhead" for covalent bonding.
Critical Insight: The Selectivity Paradox

While PP2 is often cited as a "selective" Src inhibitor in older literature, modern chemoproteomic profiling reveals it inhibits a wide range of kinases. Researchers using PP2 must include negative controls (like PP3 , the inactive analog) to validate that observed effects are truly Src-dependent [1].

In contrast, Ibrutinib achieves high potency through covalent engagement.[8] However, its pyrazolo[3,4-d]pyrimidine core still retains affinity for EGFR, leading to characteristic side effects (e.g., rash, diarrhea) in clinical settings. Second-generation analogs (e.g., Acalabrutinib) modify the scaffold to reduce this EGFR affinity [3].

Experimental Protocols for Bioactivity Validation

To objectively compare novel analogs against these standards, the following protocols are recommended.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical Potency)

This homogeneous assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction.[9] It is superior to radioactive assays for high-throughput screening of ATP-competitive inhibitors.

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • Substrate: Poly(Glu, Tyr) 4:1 (for Src) or specific peptide substrate.

  • ATP: Ultra-pure (concentration set to

    
     apparent of the specific kinase).
    

Workflow:

  • Preparation: Dilute compounds (PP2, Ibrutinib, or analogs) in 100% DMSO (100x final concentration).

  • Enzyme Mix: Add 2 µL of kinase enzyme (e.g., rSrc) to 384-well plate.

  • Inhibitor Addition: Add 1 µL of compound. Incubate for 10 min at RT (allows equilibrium binding).

  • Reaction Start: Add 2 µL of ATP/Substrate mix.

  • Incubation: Incubate for 60 min at RT.

  • Depletion: Add 5 µL ADP-Glo™ Reagent . Incubate 40 min (stops kinase, depletes unconsumed ATP).

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[10]

  • Read: Measure Luminescence (RLU) after 30 min.

Data Analysis: Calculate % Inhibition =


. Fit to a 4-parameter logistic equation to determine IC50.
Protocol B: Cell Viability Assay (Cellular Efficacy)

While biochemical assays show binding, cellular assays confirm membrane permeability and target engagement.

Workflow:

  • Seeding: Seed tumor cells (e.g., MCL lines for Ibrutinib; Breast cancer lines for PP2) at 5,000 cells/well in 96-well plates.

  • Treatment: After 24h, treat with serial dilutions of analogs.

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Readout: Add CCK-8 or CellTiter-Glo reagent. Measure absorbance/luminescence.

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating a new pyrazolo[3,4-d]pyrimidine analog.

Workflow Library Analog Library (Pyrazolo[3,4-d]pyrimidine) Biochem Biochemical Screen (ADP-Glo / FRET) Target: Kinase Domain Library->Biochem Determine IC50 Selectivity Selectivity Profiling (Panel of 10-50 Kinases) Biochem->Selectivity If IC50 < 100 nM Cellular Cellular Assay (Viability / Western Blot) Selectivity->Cellular If Selectivity Index > 10 Lead Lead Candidate Cellular->Lead Validated Bioactivity

Figure 2: Step-wise screening cascade for validating kinase inhibitor candidates.

References

  • Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Journal of Biological Chemistry, 271(2), 695-701. Link

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. Link

  • Barf, T., & Kaptein, A. (2012). Irreversible protein kinase inhibitors: balancing the benefits and risks. Journal of Medicinal Chemistry, 55(14), 6243-6262. Link

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Link

Sources

Comparative

Validation of antimicrobial activity of compounds derived from "ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate"

A Comparative Guide to Validating the Antimicrobial Activity of Novel Pyrazole Derivatives This guide provides a comprehensive framework for the validation of antimicrobial activity of compounds derived from the versatil...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Validating the Antimicrobial Activity of Novel Pyrazole Derivatives

This guide provides a comprehensive framework for the validation of antimicrobial activity of compounds derived from the versatile scaffold, ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. Pyrazole-containing compounds represent a significant class of heterocyclic molecules that have garnered immense interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The rise of multidrug-resistant (MDR) bacterial strains necessitates the discovery and rigorous validation of new chemical entities that can overcome existing resistance mechanisms.[4] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental design, execution, and interpretation of results for assessing novel pyrazole derivatives.

Our approach is grounded in established, standardized methodologies to ensure that the data generated is both reliable and reproducible, a cornerstone of trustworthy scientific investigation. We will detail the causality behind experimental choices, provide step-by-step protocols for key assays, and present a comparative analysis of hypothetical data to illustrate the evaluation process.

Rationale and Synthesis Strategy

The ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate scaffold is an attractive starting point for generating a library of diverse compounds. The presence of a reactive amino group and an ester functional group allows for a multitude of chemical modifications. For instance, the amino group can be acylated, converted into Schiff bases, or used as a building block for constructing more complex heterocyclic systems. These modifications are not arbitrary; they are designed to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for cell wall penetration and interaction with microbial targets.

A common synthetic strategy involves the reaction of the primary amine with various aldehydes, acid chlorides, or sulfonyl chlorides to yield a series of derivatives.[5] The classical synthesis of the pyrazole core itself often involves the cyclization reaction of a β-ketoester with a hydrazine derivative.[6][7] The goal is to explore the structure-activity relationship (SAR) to identify derivatives with potent and selective antimicrobial activity.

Antimicrobial Susceptibility Testing: A Two-Tiered Approach

To comprehensively evaluate the antimicrobial potential of newly synthesized compounds, a two-tiered approach is employed. This involves an initial qualitative screening followed by a quantitative determination of antimicrobial potency.

  • Tier 1: Disk Diffusion (Kirby-Bauer) Method. This is a widely used, simple, and cost-effective preliminary assay to screen for antimicrobial activity.[8][9] It provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth. The principle is based on the diffusion of the test compound from an impregnated paper disk through an agar medium inoculated with a specific microorganism, resulting in a zone of growth inhibition if the compound is active.[10][11]

  • Tier 2: Broth Microdilution Method. Following a positive screen, this quantitative method is used to determine the Minimum Inhibitory Concentration (MIC) . The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[12][13] This assay is considered the gold standard for susceptibility testing and provides the quantitative data necessary for comparing the potency of different compounds.[14][15]

Adherence to standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) is paramount for ensuring the inter-laboratory reproducibility and accuracy of these tests.[16][17]

Experimental Protocols & Workflows

Method 1: Kirby-Bauer Disk Diffusion Assay

This protocol outlines the standardized procedure for performing the disk diffusion test. The entire process must be conducted under aseptic conditions to prevent contamination.

Protocol Steps:

  • Preparation of Bacterial/Fungal Inoculum:

    • Select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline (0.85%) or a suitable broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[11] This standardization is critical for ensuring a uniform lawn of growth.

  • Inoculation of Agar Plate:

    • Use Mueller-Hinton Agar (MHA) for non-fastidious bacteria, as it supports satisfactory growth and has minimal interaction with the test compounds.[11]

    • Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside wall of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate approximately 60 degrees each time) to ensure confluent growth.

    • Allow the plate to dry for about 5-15 minutes before applying the disks.

  • Application of Disks:

    • Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the synthesized pyrazole derivatives (e.g., 30 µ g/disk ). A solvent control disk (impregnated with the solvent used to dissolve the compounds, e.g., DMSO) must be included.

    • Aseptically place the disks onto the inoculated agar surface using sterile forceps. Ensure firm contact with the agar.

    • Disks should be spaced at least 24 mm apart from center to center to prevent the zones of inhibition from overlapping.[11]

  • Incubation:

    • Invert the plates and incubate them at 35°C ± 2°C for 16-20 hours.[14] Fungal plates (e.g., Candida albicans) may require incubation at 30°C for 24-48 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm) using a ruler or calipers.

    • The size of the zone indicates the susceptibility of the microorganism to the compound. A larger zone diameter generally corresponds to higher activity.

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A 1. Prepare 0.5 McFarland Standard Inoculum B 2. Inoculate Mueller-Hinton Agar Plate A->B Standardized Suspension C 3. Apply Compound- Impregnated Disks B->C Uniform Lawn D 4. Incubate at 35-37°C for 16-20h C->D E 5. Measure Zone of Inhibition (mm) D->E Visible Growth Inhibition G cluster_prep Plate Preparation cluster_inoculate Inoculation cluster_analysis Incubation & Analysis A 1. Add Broth to Wells (Columns 2-12) B 2. Add Compound to Column 1 & Perform Serial Dilutions D 4. Inoculate Wells (Columns 1-11) B->D Compound Gradient C 3. Prepare Standardized Inoculum (5x10^5 CFU/mL) C->D E 5. Incubate at 35-37°C for 16-20h F 6. Read MIC: Lowest Concentration with No Visible Growth E->F

Fig 2. Workflow for Minimum Inhibitory Concentration (MIC) determination.

Comparative Performance Data (Hypothetical)

To illustrate the output of these validation studies, the following tables present hypothetical data for three novel derivatives (PYZ-01, PYZ-02, PYZ-03) derived from ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. They are tested against representative Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a fungus (Candida albicans). Ciprofloxacin and Fluconazole are used as standard antibacterial and antifungal controls, respectively.

Table 1: Disk Diffusion Assay Results | Compound | Concentration (per disk) | Zone of Inhibition (mm) | | :--- | :--- | :---: | :---: | :---: | | | | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | C. albicans (ATCC 10231) | | PYZ-01 | 30 µg | 18 | 15 | 10 | | PYZ-02 | 30 µg | 22 | 12 | 19 | | PYZ-03 | 30 µg | 12 | 9 | 8 | | Ciprofloxacin | 5 µg | 25 | 30 | - | | Fluconazole | 25 µg | - | - | 24 | | Solvent (DMSO) | 10 µL | 0 | 0 | 0 |

Table 2: Broth Microdilution Assay Results (MIC) | Compound | Minimum Inhibitory Concentration (MIC) in µg/mL | | :--- | :---: | :---: | :---: | | | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | C. albicans (ATCC 10231) | | PYZ-01 | 16 | 32 | >128 | | PYZ-02 | 8 | 64 | 16 | | PYZ-03 | 64 | >128 | >128 | | Ciprofloxacin | 0.5 | 0.25 | - | | Fluconazole | - | - | 2 |

Data Interpretation:

  • From the disk diffusion results, PYZ-02 shows the most promising broad-spectrum activity, with significant inhibition zones against both S. aureus and C. albicans.

  • The MIC data confirms these findings quantitatively. PYZ-02 has the lowest MIC against S. aureus (8 µg/mL) and C. albicans (16 µg/mL) among the novel derivatives.

  • PYZ-01 shows moderate activity against the bacteria but is less effective against the fungus.

  • PYZ-03 demonstrates weak activity overall.

  • None of the derivatives are as potent as the standard clinical drugs, which is typical for early-stage discovery compounds. However, PYZ-02's activity warrants further investigation and optimization.

Mechanistic Insights: The Role of DNA Gyrase

Many pyrazole-based compounds exert their antimicrobial effects by targeting essential bacterial enzymes. [18]One of the most critical targets is DNA gyrase (a type II topoisomerase) , which is vital for bacterial DNA replication, repair, and transcription. [18][19]This enzyme introduces negative supercoils into DNA, a process necessary to relieve torsional stress during replication. Inhibiting DNA gyrase leads to the cessation of these processes and ultimately, bacterial cell death. This mechanism provides a degree of selectivity, as the bacterial gyrase is structurally distinct from its eukaryotic counterparts.

G DNA Relaxed Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Supercoiled_DNA Supercoiled DNA (Replication Ready) Replication DNA Replication & Cell Division Supercoiled_DNA->Replication Pyrazole Pyrazole Derivative (e.g., PYZ-02) Pyrazole->Gyrase Inhibits Gyrase->Supercoiled_DNA

Fig 3. A proposed mechanism of action via inhibition of bacterial DNA gyrase.

Conclusion

This guide outlines a robust, two-tiered validation strategy for assessing the antimicrobial activity of novel compounds derived from ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. By combining the qualitative screening power of the Kirby-Bauer disk diffusion assay with the quantitative precision of the broth microdilution MIC test, researchers can effectively identify and prioritize promising lead candidates. The hypothetical data for derivative PYZ-02 illustrates a compound with notable activity against both Gram-positive bacteria and fungi, making it a strong candidate for further optimization and mechanistic studies. The trustworthiness of these findings is anchored in the strict adherence to standardized protocols and the inclusion of appropriate controls. This systematic approach is fundamental to the successful discovery and development of the next generation of antimicrobial agents.

References

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
  • Wikipedia. (2024). Disk diffusion test. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

  • MDPI. (2010). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Retrieved from [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Aquaculture Department, Southeast Asian Fisheries Development Center.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Wikipedia. (2024). Broth microdilution. Retrieved from [Link]

  • Journal of Pharmaceutical and Bio-Medical Analysis. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Retrieved from [Link]

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2026). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Bentham Science. (2021). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Retrieved from [Link]

  • Manipal Research Portal. (2012). Synthesis, characterization and antimicrobial activity of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews (IJRAR). (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • Springer. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Retrieved from [Link]

  • PubMed. (2010). Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives. Retrieved from [Link]

Sources

Validation

Beyond the Core: The Ethyl 4-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate Scaffold in Kinase Inhibitor Design

Topic: Content Type: Publish Comparison Guide Executive Summary In the crowded landscape of kinase inhibitor discovery, the "privileged" scaffolds—indolinones, quinazolines, and standard aminopyrimidines—often dominate l...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

In the crowded landscape of kinase inhibitor discovery, the "privileged" scaffolds—indolinones, quinazolines, and standard aminopyrimidines—often dominate library design. However, structural redundancy leads to patent cliffs and overlapping off-target toxicity profiles. This guide evaluates the Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate scaffold, a specialized precursor that grants access to the pyrazolo[4,3-d]pyrimidine core. Unlike its ubiquitous isomer (the 5-amino-4-carboxylate used for Ibrutinib-like molecules), this scaffold offers a distinct vector geometry for hinge binding, enabling "scaffold hopping" to overcome resistance mutations in CDK, Src, and EGFR targets.

Part 1: The Scaffold Landscape

The Regioisomer Challenge

To understand the utility of Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (Scaffold A), one must contrast it with its more common isomer, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Scaffold B).

While Scaffold B cyclizes to form the widely used pyrazolo[3,4-d]pyrimidine (found in BTK inhibitors like Ibrutinib), Scaffold A cyclizes to form the pyrazolo[4,3-d]pyrimidine . This subtle "nitrogen walk" alters the hydrogen bond donor/acceptor vectors and the orientation of the N1-substituent within the ATP-binding pocket.

Comparative Analysis: Scaffold A vs. Major Alternatives
FeatureScaffold A (Subject) Scaffold B (Competitor) Scaffold C (Competitor)
Precursor Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylateEthyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate3-Amino-4-carbethoxypyrrole
Resulting Core Pyrazolo[4,3-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrrolo[2,3-d]pyrimidine
Key Drugs Sildenafil (PDE5), Dinaciclib analogs (CDK)Ibrutinib (BTK), Ruxolitinib (JAK)Tofacitinib (JAK)
Hinge Binding N5/N7 acceptor, C7-NH donorN1/N7 acceptor, C4-NH donorN1/N7 acceptor, C4-NH donor
Synthetic Access High Difficulty: Requires nitration/reduction or specific hydrazone cyclization.[1][2][3]Low Difficulty: One-pot condensation of hydrazine + ethoxymethylene cyanoacetate.Medium Difficulty: Requires protection/deprotection steps.
Selectivity High for CDK, GSK3, and specific mutant EGFRs.Broad kinase profile; often requires "gatekeeper" tuning.High selectivity for JAK family.
Why Choose Scaffold A?
  • Vector Geometry: The [4,3-d] fusion directs the N1-methyl group towards the solvent interface or the ribose pocket differently than the [3,4-d] system, often avoiding steric clashes in gatekeeper-mutated kinases (e.g., T790M in EGFR).

  • Novelty: Far less represented in patent literature than [3,4-d], offering a clearer IP landscape.

  • Solubility: The resulting core often exhibits higher aqueous solubility due to the specific arrangement of nitrogen atoms disrupting planar stacking compared to quinazolines.

Part 2: Strategic Synthesis & Logic

The "Expertise" Gap: Synthesizing the 4-Amino-5-Carboxylate

Most commercial suppliers offer the 5-amino-4-carboxylate. Synthesizing the 4-amino-5-carboxylate requires a deliberate route to ensure correct regiochemistry. The most robust method involves the nitration of the pyrazole-5-carboxylate followed by reduction.

Workflow Diagram: Synthesis & Cyclization

The following diagram details the critical path from raw materials to the active kinase inhibitor core.

G start Ethyl acetoacetate + Methylhydrazine inter1 Ethyl 1-methyl-1H- pyrazole-5-carboxylate start->inter1 Regioselective Condensation nitration Nitration (HNO3/H2SO4) inter1->nitration nitro_inter Ethyl 1-methyl-4-nitro- 1H-pyrazole-5-carboxylate nitration->nitro_inter SEAr at C4 reduction Reduction (H2, Pd/C or Fe/AcOH) nitro_inter->reduction scaffold SCAFFOLD A: Ethyl 4-amino-1-methyl- 1H-pyrazole-5-carboxylate reduction->scaffold cyclization Cyclization (Formamide/Urea) scaffold->cyclization final_core Pyrazolo[4,3-d]pyrimidine Kinase Core cyclization->final_core Fusion

Figure 1: Synthetic pathway for generating the Pyrazolo[4,3-d]pyrimidine core via the Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate scaffold.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Validation Check: This protocol uses NMR shifts to confirm regiochemistry. The C4-H signal of the precursor disappears upon nitration.

  • Nitration:

    • Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (10 mmol) in conc. H2SO4 (5 mL) at 0°C.

    • Dropwise add fuming HNO3 (1.1 eq). Maintain temp <10°C.

    • Stir 2h. Pour onto ice. Filter the precipitate (Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate).

    • Checkpoint: 1H NMR should show loss of the C4 proton.

  • Reduction:

    • Suspend the nitro compound in Ethanol/Water (4:1).

    • Add Fe powder (5 eq) and NH4Cl (5 eq). Reflux for 4h.

    • Filter hot through Celite. Concentrate filtrate.

    • Yield: Typically 70-80%.

    • Appearance: Off-white solid.

Protocol 2: ADP-Glo Kinase Assay (CDK2/CyclinA)

Validation Check: Use Staurosporine as a reference inhibitor (IC50 ~ 1-5 nM).

  • Reagents:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

    • Substrate: Histone H1 peptide (10 μM).

    • ATP: 10 μM (at Km).

  • Workflow:

    • Step 1: Incubate 2 μL of compound (dilution series in DMSO) with 4 μL kinase enzyme for 15 min at RT.

    • Step 2: Add 4 μL ATP/Substrate mix. Incubate 60 min at RT.

    • Step 3: Add 10 μL ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Step 4: Add 20 μL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

    • Step 5: Read Luminescence (RLU).

  • Data Analysis:

    • Normalize RLU to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

    • Fit to 4-parameter logistic equation to determine IC50.

Part 4: Logical Mapping of Scaffold Utility

The following diagram illustrates the decision logic for choosing this scaffold over others based on target constraints.

SAR target Target Kinase Profile decision1 Is the Gatekeeper Residue Bulky (e.g. Met)? target->decision1 path_common Use Pyrazolo[3,4-d] (Ibrutinib-like) decision1->path_common No (Thr/Ala) path_novel Use Pyrazolo[4,3-d] (Scaffold A) decision1->path_novel Yes (Met/Phe) reason1 N1-substituent clashes with Gatekeeper path_common->reason1 Risk reason2 N1-substituent avoids Gatekeeper (Solvent exposed) path_novel->reason2 Advantage

Figure 2: Decision logic for scaffold selection based on kinase active site topology.

References
  • Synthesis of Pyrazolo[4,3-d]pyrimidines: Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents. (2019).[4] National Institutes of Health. Link

  • Comparison of Pyrazole Scaffolds: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. (2022).[5] RSC Advances. Link

  • Kinase Assay Protocols: ADP-Glo™ Kinase Assay Systems Technical Manual. Promega. Link

  • Scaffold Chemistry: Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride.[1][2] BenchChem.[2] Link

Sources

Comparative

Confirming the structure of substituted pyrazolo[3,4-d]pyrimidines using 2D NMR

A Comparative Guide to 2D NMR vs. X-Ray & 1D Techniques Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines (adenine/guanine).[1...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to 2D NMR vs. X-Ray & 1D Techniques

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines (adenine/guanine).[1] It is the core framework for numerous kinase inhibitors, including FDA-approved drugs like Ibrutinib analogs.

However, the synthesis of this scaffold—particularly the alkylation of the pyrazole ring—frequently results in a mixture of


- and 

-substituted regioisomers
. Distinguishing these isomers is critical for Structure-Activity Relationship (SAR) accuracy but remains a notorious bottleneck. Standard 1D NMR (

,

) is often inconclusive due to overlapping chemical shifts, and X-ray crystallography, while definitive, is low-throughput.

This guide outlines a self-validating 2D NMR workflow (specifically HMBC and


-HMBC) to unambiguously assign regiochemistry in solution state, comparing its efficacy against X-ray and computational alternatives.
The Challenge: The vs. Ambiguity

During the cyclization or alkylation of the pyrazole ring, tautomeric equilibrium allows electrophilic attack at either nitrogen.

  • 
    -Isomer:  Thermodynamically preferred in many conditions; mimics the glycosidic bond of adenosine.
    
  • 
    -Isomer:  Kinetically accessible; often possesses drastically different biological activity.
    

Why 1D NMR Fails: In 1D


 NMR, the pyrazole singlet (

) and the alkyl substituent protons often show negligible chemical shift differences (

ppm) between isomers.

NMR is similarly ambiguous without reference standards.
Comparative Analysis of Structural Assignment Methods

The following matrix compares the three primary methods for assigning pyrazolo[3,4-d]pyrimidine regiochemistry.

FeatureMethod A: 1D NMR (

)
Method B: 2D NMR (HMBC/NOESY) Method C: X-Ray Crystallography
Certainty Low (Ambiguous)High (Definitive) Absolute (Gold Standard)
Throughput High (Minutes)Medium (Hours) Low (Days/Weeks)
Sample Req. < 1 mg2–10 mg Single Crystal Required
State SolutionSolution Solid State
Cost $


Primary Limitation Lack of connectivity dataRequires sufficient concentrationCrystal growth bottleneck

Verdict: 2D NMR is the operational standard. It provides definitive connectivity data in the solution state (relevant to biology) without the bottleneck of crystallization.

The Solution: 2D NMR Workflow

To resolve the structure, we utilize Heteronuclear Multiple Bond Correlation (HMBC) .[2] This technique visualizes long-range couplings (typically 2-3 bonds) between protons and carbons.

4.1 Experimental Protocol
  • Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    . High concentration is vital for detecting weak long-range correlations.
  • Instrumentation: 400 MHz spectrometer or higher (600 MHz preferred for resolution).

  • Pulse Sequence: Gradient-selected HMBC (e.g., gHMBCad).

  • Optimization: Set long-range coupling constant delay (

    
    ) to 8 Hz . This is the "sweet spot" for aromatic heterocycles.
    
4.2 The "Fingerprint" Logic

The distinction relies on observing which carbons the Alkyl protons (


)  and the Pyrazole proton (

)
correlate with.
  • Numbering System:

    • N1/N2: Pyrazole nitrogens.[3]

    • C3: Pyrazole carbon.

    • C3a: Bridgehead carbon (between rings).

    • C7a: Bridgehead carbon (adjacent to N1).

4.3 Decision Matrix (Interpretation)
Correlation Source

-Substituted Isomer

-Substituted Isomer
Mechanistic Reason
Alkyl Protons (

)
Strong correlation to C7a Strong correlation to C3

coupling path
Pyrazole Proton (

)
Strong correlation to C3a, C4 Strong correlation to C3a, C4

is too far from bridgeheads to distinguish alone
Nitrogen (

)
Alkylated N is shielded (~ -200 ppm)Alkylated N is shielded (~ -200 ppm)Requires

-HMBC

Critical Rule: If the alkyl protons show a cross-peak to the bridgehead carbon C7a (typically 150-160 ppm), it is the


-isomer . If they show a cross-peak to the pyrazole carbon C3  (typically 130-140 ppm), it is the 

-isomer
.
Visualization of the Logic

The following diagram illustrates the workflow and the specific HMBC correlations that differentiate the isomers.

G Start Synthesis Product (Mixture or Pure Isomer) OneD 1D NMR (1H) Check Purity Start->OneD Ambiguity Ambiguous Assignment? (N1 vs N2) OneD->Ambiguity Ambiguity->Start No (Done) HMBC_Exp Run 2D gHMBC (Opt. for 8 Hz) Ambiguity->HMBC_Exp Yes Analysis Analyze Alkyl-H Correlations HMBC_Exp->Analysis N1_Result N1-Isomer Confirmed Correlation: H(alk) -> C7a (Bridgehead) Analysis->N1_Result Cross-peak to ~155 ppm (C7a) N2_Result N2-Isomer Confirmed Correlation: H(alk) -> C3 (Pyrazole) Analysis->N2_Result Cross-peak to ~135 ppm (C3) XRay Fallback: X-Ray Crystallography Analysis->XRay Inconclusive Data

Figure 1: Decision workflow for assigning pyrazolo[3,4-d]pyrimidine regiochemistry.

Advanced Validation: -HMBC

For cases where carbon shifts are clustered,


-HMBC  is the "nuclear option." It detects correlations between protons and nitrogen nuclei at natural abundance.
  • The Principle: Alkylation changes the hybridization character of the nitrogen.

    • Pyrrole-like N: Protonated or Alkylated. More shielded (Upfield,

      
       to 
      
      
      
      ppm relative to
      
      
      ).
    • Pyridine-like N: Non-protonated/Non-alkylated with lone pair. Deshielded (Downfield,

      
       to 
      
      
      
      ppm).
  • Interpretation:

    • In the

      
      -isomer , 
      
      
      
      will be upfield (alkylated) and
      
      
      will be downfield.
    • In the

      
      -isomer , 
      
      
      
      will be upfield (alkylated) and
      
      
      will be downfield.
Case Study: Solvent-Controlled Selectivity

Recent studies (Source 1.6) have shown that the ratio of


 isomers is highly solvent-dependent.
  • Reaction in THF: Favors

    
    -alkylation  (Kinetic control, often reinforced by ion pairing).
    
  • Reaction in DMSO: Favors

    
    -alkylation  (Thermodynamic control).
    

Application: If you synthesize a batch in THF and another in DMSO, run HMBC on both. The major product in DMSO is likely the


-isomer, providing a comparative reference point for your NMR assignment.
References
  • Structure Elucidation of Pyrazolo[3,4]pyran Derivatives by NMR. Source: National Institutes of Health (PMC). Note: Establishes the "double-strong/double-weak" HMBC patterns for fused pyrazoles.

  • Solvent Controlled, Site-Selective N-Alkylation of Pyrazolo[3,4-d]pyrimidines.

    
     isomers.
    
    
  • The regioisomeric 1H(2H)-pyrazolo[3,4-d]pyrimidine N1- and N2-glycosides. Source: Acta Crystallographica (via DOI). Note: X-ray crystallographic data confirming torsion angles and bond lengths for both isomers.

  • 15N-NMR Chemical Shifts of Major Chemical Families. Source: NIST (National Institute of Standards and Technology). Note: Reference table for Nitrogen chemical shifts (Pyrrole vs Pyridine types).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Safely Handling Ethyl 4-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate

In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides essential, in-d...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides essential, in-depth procedural information for the safe handling, use, and disposal of ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, a key building block in modern medicinal chemistry. As your trusted partner in laboratory safety, we aim to provide value beyond the product itself, ensuring your research is conducted under the safest possible conditions.

Understanding the Hazard Profile

Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] The toxicological properties of this specific compound have not been fully investigated, which necessitates a cautious approach, treating it with the same respect as a known hazardous substance.[2] The primary routes of exposure are inhalation, skin contact, and eye contact.[2][4][5] Therefore, all handling procedures must be designed to minimize the possibility of the compound becoming airborne or coming into direct contact with personnel.

Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is donned, it is crucial to ensure that the laboratory environment is engineered to minimize exposure.

  • Ventilation: All work with ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate in solid form or in volatile solvents should be conducted within a certified chemical fume hood.[6][7] This is the most critical engineering control to prevent the inhalation of dust or vapors.[6][8] The fume hood's airflow should be checked before commencing any work.

  • Eyewash Stations and Safety Showers: Ensure that a fully functional and easily accessible eyewash station and safety shower are located in close proximity to the workstation.[2][9] In the event of an accidental exposure, immediate irrigation is critical.

Personal Protective Equipment (PPE): A Comprehensive Approach

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE for various laboratory operations.

Laboratory Operation Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid) Safety goggles with side shields or a face shield, nitrile gloves (double-gloving recommended), and a buttoned lab coat.[6][7][10]To prevent eye and skin contact with fine powders, which can easily become airborne. Double-gloving provides an extra layer of protection against potential tears or contamination.
Solution Preparation and Transfers Chemical splash goggles, nitrile gloves, and a lab coat.[6][11]To protect against splashes of the chemical in solution, which can be irritating to the eyes and skin.
Running Reactions and Work-up Chemical splash goggles, nitrile gloves, and a lab coat.[4][6]Provides protection from potential splashes during transfers, extractions, and other manipulations.
Handling Waste Chemical splash goggles, nitrile gloves, and a lab coat.[7][12]To prevent contact with residual chemical during the disposal process.

A Note on Glove Selection: While nitrile gloves are generally recommended, it is crucial to inspect them for any signs of degradation or perforation before each use.[6][7] For prolonged operations, consider changing gloves periodically to minimize the risk of permeation.

Step-by-Step Handling Procedures

4.1. Preparation and Weighing:

  • Don Appropriate PPE: Before handling the primary container, put on a lab coat, safety goggles, and nitrile gloves.

  • Work in a Fume Hood: Place a weigh boat on a tared analytical balance inside a chemical fume hood.

  • Minimize Dust Formation: Carefully open the container of ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. Use a spatula to gently transfer the desired amount of the solid to the weigh boat. Avoid any actions that could create dust.[6]

  • Secure the Container: Tightly close the primary container immediately after weighing.

  • Clean the Area: Gently wipe down the spatula and the area around the balance with a damp cloth to remove any residual powder. Dispose of the cloth in the designated solid waste container.

4.2. Solution Preparation:

  • Work in a Fume Hood: All solution preparations should be performed in a chemical fume hood.

  • Add Solvent to Solid: Place the weighed solid into an appropriate flask. Slowly add the desired solvent to the solid. This method helps to prevent splashing of the solid.

  • Ensure Complete Dissolution: Mix the solution using a magnetic stirrer or gentle swirling until the solid is completely dissolved.

Emergency Procedures: Spill and Exposure Response

5.1. Spill Response Workflow:

In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the necessary steps.

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert Assess Assess Spill Size & Hazard Alert->Assess DonPPE Don Appropriate PPE (respirator may be needed) Assess->DonPPE Contain Contain the Spill (use absorbent pads) DonPPE->Contain Cleanup Clean Up Spill (sweep solid, absorb liquid) Contain->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose End Report Incident Dispose->End

Spill Response Workflow Diagram

5.2. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[13] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

6.1. Storage:

  • Store ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]

  • Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

6.2. Disposal Plan:

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization:

    • Solid Waste: Unused solid material, contaminated gloves, weigh boats, and paper towels should be collected in a clearly labeled, sealed container for solid chemical waste.

    • Liquid Waste: Solutions containing the compound and rinseates from cleaning glassware should be collected in a labeled, sealed container for halogenated or non-halogenated solvent waste, as appropriate.

  • Final Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1][2] Do not dispose of this chemical down the drain.[6]

By adhering to these detailed safety protocols, you can confidently and safely incorporate ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

  • HAZARDOUS CHEMICAL USED IN ANIMALS - Campus Operations. (n.d.). Retrieved from [Link]

  • JQ-4084 - Safety Data Sheet. (2023, June 10). Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Retrieved from [Link]

  • PYRAZOLE UN2811-III (6.1) - MP Biomedicals. (n.d.). Retrieved from [Link]

  • MSDS of ETHYL 5-AMINO-1-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE - Capot Chemical. (2025, December 27). Retrieved from [Link]

  • 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. PubChem. (n.d.). Retrieved from [Link]

  • Laboratory Safety Guidelines. (n.d.). Retrieved from [Link]

  • Safe Laboratory Practices in Chemistry. (2015, October 29). Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory - California State University, Bakersfield. (n.d.). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
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ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
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